Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
Description
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Properties
IUPAC Name |
methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-12(13)11-8-4-6-9-5-2-3-7-10(9)11/h4,6,8H,2-3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFXBOWHTPTFTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574672 | |
| Record name | Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66193-59-7 | |
| Record name | Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate is a substituted derivative of tetralin, a bicyclic aromatic hydrocarbon. This compound and its parent carboxylic acid are of significant interest in medicinal chemistry and drug development, primarily as key intermediates in the synthesis of pharmacologically active molecules. Notably, the parent acid, 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, is a crucial building block in the synthesis of Palonosetron, a potent 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1] This guide provides a comprehensive overview of the known physical properties, potential synthetic routes, and relevant experimental protocols for Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₂ | PubChem[2] |
| Molecular Weight | 190.24 g/mol | PubChem[2] |
| XLogP3-AA (Computed) | 3.2 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
| Exact Mass | 190.099379685 g/mol | PubChem[2] |
| Monoisotopic Mass | 190.099379685 g/mol | PubChem[2] |
| Topological Polar Surface Area | 26.3 Ų | PubChem[2] |
| Heavy Atom Count | 14 | PubChem[2] |
| Formal Charge | 0 | PubChem[2] |
| Complexity | 212 | PubChem[2] |
Note: The properties listed above are computationally derived and may differ from experimental values.
Experimental Protocols
Synthesis of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate via Fischer Esterification
The most direct and common method for the synthesis of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate is the Fischer esterification of its parent carboxylic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a well-established and reliable method for ester formation.[3][4][5][6]
Materials:
-
5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (as catalyst)
-
Sodium Bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Diethyl ether or other suitable organic solvent
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid in an excess of anhydrous methanol.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.
-
Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator to yield the crude Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate.
-
Purification: The crude product can be further purified by column chromatography or distillation under reduced pressure.
Determination of Physical Properties
Standard laboratory procedures can be employed to determine the physical properties of the synthesized ester.
-
Melting Point: For solid samples, the melting point can be determined using a standard melting point apparatus. A sharp melting range is indicative of high purity.
-
Boiling Point: The boiling point of the liquid ester can be determined by distillation at atmospheric or reduced pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.
-
Density: The density of the liquid ester can be determined by accurately measuring the mass of a known volume of the substance using a pycnometer or a calibrated micropipette and a precise balance.
Potential Role in Drug Development
As previously mentioned, 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a key intermediate in the synthesis of Palonosetron.[1] While direct utilization of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate in this synthesis is not explicitly detailed in the readily available literature, it is a plausible precursor. The methyl ester can be hydrolyzed back to the carboxylic acid or potentially be used in transesterification reactions. The general synthetic scheme for Palonosetron involves the coupling of the tetralin moiety with the (S)-3-aminoquinuclidine fragment.
Visualizations
Proposed Synthesis of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
The following diagram illustrates the Fischer esterification process for the synthesis of the target compound.
Caption: Fischer Esterification of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.
Potential Experimental Workflow for Palonosetron Synthesis Intermediate
This diagram outlines a potential workflow where Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate could be utilized as a precursor in the synthesis of a key intermediate for Palonosetron.
Caption: Synthetic workflow from the methyl ester to a Palonosetron precursor.
Signaling Pathways
Currently, there is no publicly available information detailing specific signaling pathways in which Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate is directly involved. Its primary known relevance is as a chemical intermediate in the synthesis of other biologically active compounds. Research into the direct biological effects of this molecule, if any, has not been widely published.
Conclusion
Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate is a valuable chemical intermediate with a clear application in the synthesis of the important pharmaceutical agent, Palonosetron. While detailed experimental physical data for this specific ester are scarce, its properties can be estimated from computed values and by analogy to similar structures. The synthesis of this compound is straightforward via Fischer esterification, and it serves as a versatile precursor for further chemical transformations. Future research may explore alternative synthetic applications or potential direct biological activities of this compound, further expanding its relevance to the scientific and drug development communities.
References
- 1. 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid | 4242-18-6 [chemicalbook.com]
- 2. Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate | C12H14O2 | CID 15576108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. athabascau.ca [athabascau.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification [organic-chemistry.org]
CAS number 66193-59-7 chemical data
An In-Depth Technical Guide to N-Desethyl Amodiaquine
N-Desethyl Amodiaquine is the major bioactive metabolite of amodiaquine, an antiparasitic agent.[7][9] Its chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 4-[(7-chloro-4-quinolinyl)amino]-2-[(ethylamino)methyl]-phenol | [8][10] |
| Synonyms | Desethylamodiaquine, DEAQ, Monodesethylamodiaquine | [5][6] |
| CAS Number | 79352-78-6 | [7][9] |
| Molecular Formula | C₁₈H₁₈ClN₃O | [7] |
| Molecular Weight | 327.81 g/mol | [7] |
| Form | Solid | [7] |
| Purity | ≥95% (commercially available) | [6] |
| Solubility | Soluble in DMSO, Methanol, and Water | [8][10] |
| UV max | 222, 254, 337 nm | [8][10] |
| SMILES | CCNCc1cc(Nc2ccnc3cc(Cl)ccc23)ccc1O | [7] |
| InChI Key | VRXFDHAGFYWGHT-UHFFFAOYSA-N | [7] |
Pharmacological Activity
N-Desethyl Amodiaquine is a potent antimalarial agent, and its activity is crucial for the therapeutic efficacy of its parent drug, amodiaquine.[5][11]
In Vitro Antiplasmodial Activity
The half-maximal inhibitory concentration (IC₅₀) is a measure of a drug's potency. The following table presents the geometric mean IC₅₀ values of N-Desethyl Amodiaquine against various strains of Plasmodium falciparum. Lower IC₅₀ values indicate higher potency.
| Compound | P. falciparum Strain | Geometric Mean IC₅₀ (nM) | Reference |
| N-Desethyl Amodiaquine | 3D7 | 25 | [9] |
| N-Desethyl Amodiaquine | V1/S | 97 | [9] |
Pharmacokinetics
After oral administration, amodiaquine is rapidly absorbed and extensively metabolized in the liver to N-Desethyl Amodiaquine.[11] DEAQ has a longer half-life than amodiaquine and is considered the primary contributor to the antimalarial effect in vivo.[5][6]
| Parameter | Amodiaquine | N-Desethyl Amodiaquine | Reference |
| Half-life (t½) | Short | Significantly longer than Amodiaquine | [5][6] |
| Protein Binding | >90% | >90% | [11] |
Metabolism and Signaling Pathway
The metabolism of amodiaquine to its active form, N-Desethyl Amodiaquine, is a critical step in its mechanism of action. This conversion is primarily mediated by the cytochrome P450 enzyme CYP2C8 in the liver.[12][13][14] Genetic variations in the CYP2C8 gene can lead to altered metabolism of amodiaquine, potentially affecting its efficacy and toxicity.[13] Further metabolism of DEAQ can occur, though these are considered minor pathways.[11]
Experimental Protocols
HPLC-UV Method for Purity Assessment of N-Desethyl Amodiaquine
This protocol provides a representative method for determining the purity of a N-Desethyl Amodiaquine reference standard.[6]
-
Principle: Separation of N-Desethyl Amodiaquine from potential impurities using reversed-phase HPLC with UV detection. Purity is calculated based on the relative peak area.[6]
-
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Ultrapure water
-
N-Desethyl Amodiaquine reference standard[6]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 20 mM ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas all mobile phases before use.[6]
-
-
Chromatographic Conditions:
-
Mobile Phase: Gradient elution (e.g., start with 15% B, increase to 85% B over 10 minutes, hold for 2 minutes, then return to initial conditions).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 254 nm.[6]
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the N-Desethyl Amodiaquine reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phases A and B) at a concentration of approximately 1 mg/mL.
-
Prepare a working standard solution by diluting the stock solution to approximately 0.1 mg/mL with the mobile phase.[6]
-
LC-MS/MS Method for Quantification of N-Desethyl Amodiaquine in Human Liver Microsomes
This method is used for in vitro drug metabolism studies to quantify the formation of DEAQ.[15]
-
Principle: Quantification of DEAQ in human liver microsome samples using hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry (HILIC-MS/MS).[15]
-
Sample Preparation: Protein precipitation of microsomal incubation samples with acetonitrile.[15]
-
Instrumentation and Reagents:
-
LC-MS/MS system (e.g., TSQ Quantum Discovery triple quadrupole mass spectrometer).
-
BETASIL Silica-100 column (50mm x 2.1mm, 5µm).
-
Acetonitrile.
-
Ammonium acetate.
-
Formic acid.[15]
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 85% acetonitrile containing 5mM ammonium acetate and 0.1% formic acid.
-
Flow Rate: 220 µL/min.[15]
-
-
Mass Spectrometry Detection:
-
Ionization: Positive electrospray ionization (ESI+).
-
Mode: Selective reaction monitoring (SRM).
-
Precursor-Product Ion Pairs: m/z 328 → 283 for DEAQ and m/z 331 → 283 for the internal standard (DEAQ-d₃).[15]
-
-
Quantification: Linearity was observed in the concentration range of 10-1500 nM, with a lower limit of quantification of 10 nM.[15]
Experimental Workflow
The quantification of N-Desethyl Amodiaquine in biological samples is crucial for pharmacokinetic and metabolism studies. The following diagram illustrates a typical workflow for LC-MS/MS analysis.
Toxicological Information
While N-Desethyl Amodiaquine is the primary therapeutic agent, both the parent drug and its metabolites can exhibit toxicity. In vitro studies have shown that N-Desethyl Amodiaquine can cause a significant decrease in the viability of human mononuclear leucocytes after prolonged incubation.[16] It has also been shown to inhibit the formation of granulocyte/monocyte colony-forming units, with a potency similar to amodiaquine.[16] Adverse effects such as acute dystonic reaction and persistent asymptomatic bradycardia have been reported in patients treated with amodiaquine, though the direct role of DEAQ in these specific effects requires further investigation.[17][18][19]
References
- 1. calpaclab.com [calpaclab.com]
- 2. o2hdiscovery.co [o2hdiscovery.co]
- 3. 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid(4242-18-6) 1H NMR [m.chemicalbook.com]
- 4. Building Blocks | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. N-Desethyl amodiaquine | CymitQuimica [cymitquimica.com]
- 8. N-desethyl Amodiaquine (hydrochloride) | CAS 79049-30-2 | Cayman Chemical | Biomol.com [biomol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. ClinPGx [clinpgx.org]
- 12. Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amodiaquine metabolism is impaired by common polymorphisms in CYP2C8: implications for malaria treatment in Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substrate. | Semantic Scholar [semanticscholar.org]
- 15. Determination of N-desethylamodiaquine by hydrophilic interaction liquid chromatography with tandem mass spectrometry: application to in vitro drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The toxicity of amodiaquine and its principal metabolites towards mononuclear leucocytes and granulocyte/monocyte colony forming units - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Amodiaquine-Associated Adverse Effects After Inadvertent Overdose and After a Standard Therapeutic Dose - PMC [pmc.ncbi.nlm.nih.gov]
- 19. research.regionh.dk [research.regionh.dk]
In-Depth Structural Analysis of Methyl tetralin-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural analysis of methyl tetralin-5-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the synthetic pathway, detailed experimental protocols, and in-depth spectroscopic and crystallographic data to facilitate its use in research and development.
Chemical Identity and Physical Properties
Methyl tetralin-5-carboxylate, with the IUPAC name methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate, is a bicyclic organic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₂ | [1] |
| Molecular Weight | 190.24 g/mol | [1][2] |
| CAS Number | 66193-59-7 | [1][2] |
| Appearance | Not explicitly found, likely a solid or oil | |
| Purity | Commercially available at ≥97% | [2] |
Synthesis of Methyl tetralin-5-carboxylate
The primary route for the synthesis of methyl tetralin-5-carboxylate is through the Fischer esterification of its corresponding carboxylic acid, 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.
References
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate. This compound is a notable derivative of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, a key intermediate in the synthesis of Palonosetron, a potent 5-HT3 receptor antagonist utilized in managing chemotherapy-induced nausea and vomiting. The data and protocols herein are presented to support research and development activities in medicinal chemistry and drug discovery.
Spectroscopic Data
While experimental spectra for Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate are not widely available in the public domain, the following tables summarize the predicted and expected spectroscopic data based on its chemical structure and analysis of closely related compounds. These values provide a reliable reference for the characterization of this molecule.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 7.6 | Doublet | 1H | Ar-H (ortho to -COOCH₃) |
| ~7.2 - 7.0 | Multiplet | 2H | Ar-H |
| 3.89 | Singlet | 3H | -OCH₃ |
| ~2.9 - 2.7 | Multiplet | 4H | Ar-CH₂- |
| ~1.9 - 1.7 | Multiplet | 4H | -CH₂-CH₂- |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~168 | C=O (ester) |
| ~138 - 125 | Aromatic Carbons |
| 52.1 | -OCH₃ |
| ~30 - 22 | Aliphatic -CH₂- Carbons |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 - 3000 | Medium | Aromatic C-H Stretch |
| ~2950 - 2850 | Strong | Aliphatic C-H Stretch |
| ~1720 | Strong | C=O Ester Stretch |
| ~1600, ~1450 | Medium-Weak | Aromatic C=C Stretch |
| ~1250 - 1100 | Strong | C-O Ester Stretch |
Predicted Mass Spectrometry (MS) Data
The mass spectrum is predicted based on the fragmentation pattern of the analogous ethyl ester.
| m/z | Predicted Relative Intensity | Assignment |
| 190 | High | [M]⁺ (Molecular Ion) |
| 159 | Medium | [M - OCH₃]⁺ |
| 131 | High | [M - COOCH₃]⁺ |
| 115 | Medium | [C₉H₇]⁺ |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and spectroscopic characterization of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate.
Synthesis: Fischer Esterification of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
This protocol describes the synthesis of the title compound from its corresponding carboxylic acid via an acid-catalyzed esterification.
Materials:
-
5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (1 equivalent) in anhydrous methanol (10-20 equivalents, serving as both reactant and solvent) in a round-bottom flask, slowly add concentrated sulfuric acid (0.1-0.2 equivalents) with cooling in an ice bath.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum should be obtained.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a thin film of the purified product on a salt plate (e.g., NaCl or KBr) or acquire the spectrum as a KBr pellet.
-
Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Technique: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.
-
Sample Introduction: Inject a dilute solution of the purified product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) into the GC.
-
Acquisition: Obtain the mass spectrum of the peak corresponding to the product.
Visualizations
Experimental Workflow
Caption: Synthetic and analytical workflow for Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate.
Conceptual Signaling Pathway Involvement
Given that the precursor to the title compound is an intermediate in the synthesis of Palonosetron, a 5-HT3 receptor antagonist, the following diagram illustrates the conceptual link to the 5-HT3 signaling pathway. Palonosetron works by blocking the action of serotonin (5-HT) at the 5-HT3 receptor, which is a ligand-gated ion channel.[1][2][3] This blockade prevents the downstream signaling that leads to nausea and vomiting.
Caption: Conceptual mechanism of 5-HT3 receptor antagonism by Palonosetron.
References
The Multifaceted Biological Activities of Tetralin Carboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tetralin scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with a carboxylate group and other moieties, tetralin derivatives exhibit a remarkable range of pharmacological activities. This technical guide provides an in-depth overview of the biological activities of tetralin carboxylate derivatives, with a focus on their anticancer, anticholinesterase, and growth hormone secretagogue receptor antagonist properties. This document is intended to serve as a comprehensive resource, detailing experimental methodologies, presenting quantitative data for comparative analysis, and illustrating key signaling pathways.
Anticancer Activity
Several studies have highlighted the potential of tetralin carboxylate derivatives as potent anticancer agents. These compounds have been shown to induce cytotoxicity, inhibit cell proliferation, and promote apoptosis in various cancer cell lines.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected tetralin carboxylate derivatives against different human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| 3a | HeLa (Cervical Carcinoma) | 3.5[1] | [1] |
| MCF-7 (Breast Carcinoma) | 4.5[1] | [1] | |
| 4e | MCF-7 (Breast Carcinoma) | - (Highest antitumor efficiency)[2][3] | [2][3] |
| 4f | A549 (Lung Carcinoma) | - (Excellent apoptosis levels)[2][3] | [2][3] |
| 4g | A549 (Lung Carcinoma) | - (Excellent apoptosis levels)[2][3] | [2][3] |
| 4h | A549 (Lung Carcinoma) | - (Excellent apoptosis levels)[2][3] | [2][3] |
Experimental Protocols for Anticancer Activity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][5][6][7]
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the tetralin carboxylate derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.
-
Incubation: The plate is incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control cells.
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate cancer cells. The Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry is a standard method to detect and quantify apoptosis.[2][8][9][10]
-
Cell Treatment: Cells are treated with the test compounds for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA and is only able to enter cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations are quantified: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Signaling Pathways in Anticancer Activity
The anticancer effects of some bioactive molecules can be attributed to their ability to modulate various signaling pathways involved in cell survival, proliferation, and apoptosis. While the specific pathways affected by many tetralin carboxylate derivatives are still under investigation, a general understanding of key cancer-related pathways provides a framework for future research.
Anticholinesterase Activity
Certain tetralin carboxylate derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[11] Inhibition of these enzymes is a key therapeutic strategy for managing conditions like Alzheimer's disease and myasthenia gravis.
Quantitative Anticholinesterase Activity Data
The following table presents the percentage of enzyme inhibition by a specific tetralin derivative at a given concentration.
| Compound | Enzyme | Concentration (µg/mL) | % Inhibition | Reference |
| 4h | Acetylcholinesterase (AChE) | 80 | 49.92[2] | [2] |
| 4j | Acetylcholinesterase (AChE) | 80 | 44.96[2] | [2] |
| 4d | Acetylcholinesterase (AChE) | 80 | 43.22[2] | [2] |
| 4f | Acetylcholinesterase (AChE) | 80 | 42.87[2] | [2] |
| 4i | Acetylcholinesterase (AChE) | 80 | 41.85[2] | [2] |
| 4a | Butyrylcholinesterase (BChE) | 80 | 15.89 - 33.19[2] | [2] |
| 4b | Butyrylcholinesterase (BChE) | 80 | 15.89 - 33.19[2] | [2] |
| 4c | Butyrylcholinesterase (BChE) | 80 | 15.89 - 33.19[2] | [2] |
| 4d | Butyrylcholinesterase (BChE) | 80 | 15.89 - 33.19[2] | [2] |
Experimental Protocol for Anticholinesterase Activity Assay
The inhibitory activity against AChE and BChE is commonly determined using a modified Ellman's method, which is a spectrophotometric assay.[12][13][14][15][16][17][18][19]
-
Reagent Preparation: Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the tetralin carboxylate derivative for a specific time.
-
Reaction Initiation: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture. The enzyme hydrolyzes the substrate to produce thiocholine.
-
Color Development: The thiocholine then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).
-
Absorbance Measurement: The rate of TNB formation is monitored by measuring the increase in absorbance at 412 nm over time using a microplate reader.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the reaction in the absence of the inhibitor (control).
Growth Hormone Secretagogue Receptor (GHS-R) Antagonism
Certain 2-alkoxycarbonylamino substituted tetralin carboxamides have been identified as potent and selective antagonists of the growth hormone secretagogue receptor (GHS-R). GHS-R is the receptor for ghrelin, a hormone that stimulates the release of growth hormone and plays a role in appetite regulation.
Experimental Workflow for GHS-R Antagonist Identification
GHS-R1a Signaling Pathway
GHS-R1a is a G protein-coupled receptor (GPCR) that, upon activation by an agonist like ghrelin, initiates a signaling cascade. Antagonists block this activation. The canonical pathway involves the coupling to Gαq/11 proteins.[3][20][21][22][23]
Conclusion
Tetralin carboxylate derivatives represent a versatile class of compounds with significant therapeutic potential across various disease areas. Their demonstrated activities as anticancer agents, anticholinesterase inhibitors, and GHS-R antagonists underscore the importance of the tetralin scaffold in drug discovery. The experimental protocols and data presented in this guide offer a valuable resource for researchers aiming to further explore and optimize these promising molecules for clinical applications. Future research should focus on elucidating the precise mechanisms of action, including the identification of specific molecular targets and signaling pathways, to facilitate the rational design of next-generation tetralin-based therapeutics.
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. attogene.com [attogene.com]
- 14. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. content.abcam.com [content.abcam.com]
- 20. ghs-r1a.com [ghs-r1a.com]
- 21. researchgate.net [researchgate.net]
- 22. Ipamorelin and Growth Hormone Secretagogue Signaling: GHS-R1a Pathway Deep Dive | Peptpedia [peptpedia.org]
- 23. GHS-R1a constitutive activity and its physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Scaffold: A Technical Guide to the Discovery and History of Tetralin-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The tetralin scaffold, a bicyclic hydrocarbon consisting of a fused benzene and cyclohexane ring, represents a cornerstone in the development of synthetic chemistry and medicinal chemistry. From its origins as an industrial solvent to its central role in a myriad of pharmacologically active agents, the journey of tetralin-based compounds is one of continuous innovation. This in-depth technical guide explores the discovery, history, and synthetic evolution of this remarkable chemical entity, providing detailed experimental protocols, quantitative data, and mechanistic insights to inform and empower researchers in the field.
Discovery and Early Industrial Significance
Tetralin (1,2,3,4-tetrahydronaphthalene) first emerged as a product of the partial hydrogenation of naphthalene.[1] Early production methods focused on the use of nickel or platinum catalysts to achieve this transformation.[1] The unique properties of tetralin, particularly its high boiling point, low vapor pressure, and excellent solvency for fats, resins, and waxes, led to its widespread adoption as an industrial solvent and degreasing agent.[2] It also found application as a substitute for turpentine in lacquers, shoe polishes, and floor waxes.[2] A significant early application was its use as a hydrogen-donor solvent in coal liquefaction, where it facilitates the thermal breakdown of coal into liquid fuels.[3]
The Advent of Tetralin in Medicinal Chemistry
The true potential of the tetralin scaffold was unlocked with its introduction into medicinal chemistry. The rigid, yet three-dimensional, structure of tetralin provided an ideal framework for the design of molecules with specific interactions with biological targets. This has led to the development of a diverse range of therapeutic agents.
Sertraline: A Landmark Antidepressant
Perhaps the most well-known tetralin-based drug is sertraline, a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and anxiety disorders.[[“]] The tetralin core in sertraline is crucial for its high affinity and selectivity for the serotonin transporter (SERT).[5]
Anthracycline Antibiotics: DNA Intercalating Agents
The tetralin motif is a key structural element in the anthracycline class of antibiotics, which are potent anticancer agents.[6] Compounds like doxorubicin and daunorubicin utilize the planar tetracyclic ring system, which includes a tetralin-like moiety, to intercalate between DNA base pairs, thereby inhibiting DNA replication and transcription in cancer cells.[7][8]
Other Notable Therapeutic Applications
The versatility of the tetralin scaffold is further demonstrated by its presence in a range of other drugs, including:
-
Rotigotine: A non-ergoline dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[2]
-
Liranaftate: An antifungal agent that acts as a squalene epoxidase inhibitor.[2]
-
Tetryzoline (Tetrahydrozoline): An alpha-adrenergic agonist found in over-the-counter eye drops.[2]
Synthesis of the Tetralin Core and Its Derivatives
The synthesis of tetralin and its substituted analogs has been a subject of extensive research, leading to the development of several reliable methods.
Catalytic Hydrogenation of Naphthalene
The most direct and industrially scalable method for the production of unsubstituted tetralin is the partial catalytic hydrogenation of naphthalene.[9]
Materials:
-
Naphthalene
-
n-Hexane (solvent)
-
4%NiO-20%MoO3/Al2O3 catalyst
-
Hydrogen gas (high purity)
-
Stainless-steel batch reactor
Procedure:
-
To a stainless-steel batch reactor, add the 4%NiO-20%MoO3/Al2O3 catalyst (2 g) and naphthalene (1 g) dissolved in n-hexane (19 g).[10]
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to 6 MPa.[10]
-
Heat the mixture to 200°C and maintain vigorous stirring for 8 hours.[10]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The product composition can be analyzed by gas chromatography (GC) to determine the conversion of naphthalene and the selectivity for tetralin.[10]
Darzens Synthesis of Tetralin Derivatives
For the synthesis of substituted tetralins, the Darzens synthesis, a type of intramolecular Friedel-Crafts reaction, is a classic and valuable method.[6][11]
Materials:
-
1-Aryl-4-pentene derivative
-
Concentrated sulfuric acid
-
Round-bottom flask with reflux condenser
-
Ice
-
Diethyl ether or dichloromethane (extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Place the 1-aryl-4-pentene derivative in a round-bottom flask.[11]
-
Carefully add concentrated sulfuric acid to the flask.[11]
-
Heat the mixture moderately under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).[11]
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto ice.[11]
-
Extract the product with a suitable organic solvent such as diethyl ether or dichloromethane.[11]
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.[11]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude tetralin derivative.[11]
-
The crude product can be purified by column chromatography or distillation.[11]
Quantitative Data
The efficiency of synthetic methods and the biological activity of tetralin-based compounds are critical parameters for researchers. The following tables summarize key quantitative data from the literature.
Comparison of Synthetic Methods for Tetralin
| Synthesis Method | Starting Material | Catalyst/Reagent | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation of Naphthalene | Naphthalene | Heterogeneous catalysts (e.g., Pt, Pd/C, Rh/C, Ni-Mo/Al2O3) | >95[9] | High yield and selectivity; scalable industrial process.[9] | Requires high pressure and temperature; risk of over-hydrogenation to decalin.[9] |
| Intramolecular Friedel-Crafts Cyclization | (4-Chlorobutyl)benzene | Lewis Acids (e.g., AlCl₃, FeCl₃) | 50-70 (estimated)[9] | Direct route to the tetralin core from a readily available starting material.[9] | Potential for side reactions; requires careful control of reaction conditions.[9] |
| Darzens Synthesis of Tetralin Derivatives | 1-Aryl-4-pentene derivatives | Concentrated Sulfuric Acid | Variable[9] | Useful for the synthesis of specific tetralin derivatives.[9] | Not a direct route to unsubstituted tetralin; requires multi-step substrate synthesis.[9] |
Anticancer Activity of Selected Tetralin Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Thiazoline-Tetralin Derivatives | |||
| 4b | MCF-7 | 69.2 | [1] |
| 4d | MCF-7 | 71.8 | [1] |
| 4f | A549 | 54.3 | [1] |
| 4g | A549 | 28.6 | [1] |
| 4h | A549 | 48.6 | [1] |
| Cisplatin (standard) | MCF-7 | 100.0 | [1] |
| Cisplatin (standard) | A549 | 108.3 | [1] |
| Tetralin-6-yl-chalcone Derivatives | |||
| 3a | Hela | 3.5 µg/mL | [12] |
| 3a | MCF-7 | 4.5 µg/mL | [12] |
| 3b | Hela | 10.5 µg/mL | [12] |
| Cyanopyridone Derivatives | |||
| 6a | Hela | 7.1 µg/mL | [12] |
| 6b | Hela | 10.9 µg/mL | [12] |
| Thioxopyridine Derivatives | |||
| 7a | Hela | 8.1 µg/mL | [12] |
| 7b | Hela | 5.9 µg/mL | [12] |
| 7c | Hela | 6.5 µg/mL | [12] |
Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action of tetralin-based drugs is crucial for rational drug design and development.
Sertraline's Mechanism of Action
Sertraline's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT), leading to an increase in the concentration of serotonin in the synaptic cleft.[5] This, in turn, enhances serotonergic neurotransmission.[5]
Sertraline selectively inhibits the serotonin transporter (SERT).
Anthracycline DNA Intercalation
Anthracyclines exert their cytotoxic effects by intercalating their planar ring system between the base pairs of DNA. This distorts the DNA helix, interfering with replication and transcription.
Anthracyclines intercalate into DNA, leading to cell death.
Experimental Workflows
Visualizing the logical flow of experimental procedures can aid in their successful implementation.
Workflow for Catalytic Hydrogenation of Naphthalene
Workflow for the catalytic hydrogenation of naphthalene to tetralin.
Workflow for Darzens Synthesis
References
- 1. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Preparation of Tetralin? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. consensus.app [consensus.app]
- 5. What is the mechanism of Sertraline Hydrochloride? [synapse.patsnap.com]
- 6. Darzens Synthesis of Tetralin Derivatives [drugfuture.com]
- 7. Anthracyclines induce double-strand DNA breaks at active gene promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and DNA-binding affinity studies of glycosylated intercalators designed as functional mimics of the anthracycline antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. scielo.br [scielo.br]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives | MDPI [mdpi.com]
An In-Depth Technical Guide to Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate, a key intermediate in the synthesis of various pharmacologically active molecules. This document details its chemical properties, synthesis, and known biological relevance, with a focus on experimental protocols and quantitative data.
Core Compound Properties
Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate, also known as methyl tetralin-5-carboxylate, is an ester derivative of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₂ | PubChem[1] |
| Molecular Weight | 190.24 g/mol | PubChem[1] |
| CAS Number | 66193-59-7 | PubChem[1] |
| Appearance | Not specified in literature | N/A |
| Boiling Point | Not specified in literature | N/A |
| Melting Point | Not specified in literature | N/A |
| Solubility | Not specified in literature | N/A |
Synthesis of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
The primary and most direct route for the synthesis of methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate is the Fischer esterification of its parent carboxylic acid, 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.
Caption: Synthesis of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate.
Experimental Protocol: Fischer Esterification
This protocol is a generalized procedure based on the principles of Fischer esterification and should be adapted and optimized for specific laboratory conditions.[2][3][4][5][6]
Materials:
-
5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid in an excess of methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dilute the residue with diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Expected Yield: While a specific yield for this reaction is not detailed in the reviewed literature, Fischer esterifications typically proceed in good to excellent yields, often exceeding 80-90%, especially when one of the reagents is used in large excess.[5]
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic protons would appear in the downfield region (approx. 7.0-8.0 ppm).
-
The methyl ester protons would present as a singlet at approximately 3.8-4.0 ppm.
-
The aliphatic protons of the tetralin ring system would appear as multiplets in the upfield region (approx. 1.7-3.0 ppm).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The carbonyl carbon of the ester would be observed in the range of 165-175 ppm.
-
Aromatic carbons would appear between 120-150 ppm.
-
The methyl carbon of the ester would be found around 50-55 ppm.
-
The aliphatic carbons of the tetralin ring would be in the 20-40 ppm range.
Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z = 190.24.
Infrared (IR) Spectroscopy:
-
A strong carbonyl (C=O) stretching band for the ester is expected around 1720 cm⁻¹.
-
C-O stretching bands would be present in the 1100-1300 cm⁻¹ region.
-
Aromatic C-H stretching would be observed above 3000 cm⁻¹.
-
Aliphatic C-H stretching would be seen below 3000 cm⁻¹.
Biological Relevance and Applications
While direct biological activity of methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate has not been extensively reported, its parent carboxylic acid and derivatives are of significant interest in drug discovery.
Precursor to 5-HT₃ Receptor Antagonists
5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a known intermediate in the synthesis of Palonosetron, a potent and selective 5-HT₃ receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[7][8] 5-HT₃ receptors are ligand-gated ion channels, and their blockade in the central and peripheral nervous systems mediates the antiemetic effect.
Caption: Role as a precursor in 5-HT₃ antagonist synthesis.
Potential as an Anti-Tuberculosis Agent Scaffold
Derivatives of the tetrahydronaphthalene core structure have been investigated as potential anti-tuberculosis agents. While the primary research has focused on amide derivatives, the methyl ester could serve as a starting point for the synthesis of a library of compounds for screening against Mycobacterium tuberculosis.
Conclusion
Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate is a valuable chemical intermediate, primarily utilized in the synthesis of more complex, biologically active molecules. While direct data on its biological activity is scarce, its structural relationship to compounds with known pharmacological effects, such as 5-HT₃ receptor antagonists, makes it a molecule of interest for medicinal chemists and drug development professionals. The straightforward synthesis via Fischer esterification allows for its ready availability for further chemical exploration and derivatization. Future research could focus on the direct biological screening of this compound and the development of novel derivatives for various therapeutic targets.
References
- 1. Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate | C12H14O2 | CID 15576108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 4. cerritos.edu [cerritos.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid | 4242-18-6 [chemicalbook.com]
- 8. 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of Substituted Tetralins
For Researchers, Scientists, and Drug Development Professionals
The tetralin scaffold, a bicyclic aromatic hydrocarbon, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational rigidity and amenability to substitution make it an attractive template for the design of novel therapeutics targeting a wide array of diseases. This in-depth technical guide explores the significant research applications of substituted tetralins, with a particular focus on their burgeoning role in oncology and neuroscience. This document provides a comprehensive overview of their biological activities, detailed experimental protocols for their evaluation, and a visual representation of their mechanisms of action through signaling pathway diagrams.
Anticancer Applications of Substituted Tetralins
Substituted tetralins have demonstrated considerable promise as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, or programmed cell death, a critical process in eliminating malignant cells.
Quantitative Analysis of Anticancer Activity
The cytotoxic potential of various substituted tetralin derivatives has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The following tables summarize the IC50 values of representative compounds against different human cancer cell lines.
Table 1: Cytotoxicity of Tetralin-6-yl-heterocycle Derivatives
| Compound | Target Cell Line | IC50 (µg/mL) |
| 3a | HeLa (Cervical Carcinoma) | 3.5[1] |
| MCF-7 (Breast Carcinoma) | 4.5[1] |
Table 2: Cytotoxicity of Thiazoline-Tetralin Derivatives
| Compound | Target Cell Line | IC50 (µM) |
| 4b | MCF-7 (Breast Adenocarcinoma) | 69.2[2] |
| 4d | MCF-7 (Breast Adenocarcinoma) | 71.8[2] |
| 4e | MCF-7 (Breast Adenocarcinoma) | Not specified, but noted for highest antitumor efficiency[3] |
| 4k | MCF-7 (Breast Adenocarcinoma) | Not specified, but exhibited considerable cytotoxic activity |
Table 3: Cytotoxicity of 14-Sulfonamide-Tetrandrine Derivatives
| Compound | Target Cell Line | IC50 (µM) |
| 8 | WM9 (Melanoma) | 1.68 ± 0.22[4] |
| 10 | PC3 (Prostate Cancer) | 1.94 ± 0.11[4] |
| 11 | HEL (Erythroleukemia) | 1.57 ± 0.05[4] |
| 23 | MDA-MB-231 (Breast Cancer) | 1.18 ± 0.14[4][5] |
Central Nervous System (CNS) Applications of Substituted Tetralins
The tetralin framework is also a key component of several centrally acting agents, particularly those targeting serotonergic and dopaminergic pathways. These compounds hold potential for the treatment of depression, anxiety, and other neurological disorders.
Quantitative Analysis of CNS Activity
The affinity of substituted tetralin derivatives for CNS receptors is a critical determinant of their therapeutic potential. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are commonly used to quantify this binding affinity.
Table 4: 5-HT1A Receptor Binding Affinity of Substituted Tetralin Derivatives
| Compound | Receptor | Ki (nM) |
| 13 | 5-HT1A | 3.6[6] |
| 14 | 5-HT1A | - |
| Sigma2 | 5.3[6] | |
| 21 | 5-HT1A | 4.4[6] |
| 8-OH-DPAT | 5-HT1A | - |
| Various 5-SAT analogs | 5-HT1A | ≤ 1[7] |
Table 5: 5-HT1A Receptor Binding of 1-Aryl-4-[(1-tetralin)alkyl]piperazines
| Compound Class | Receptor | IC50 (nM) |
| 2-MeO-Ph, 2-pyridyl, and unsubstituted phenyl N-piperazine derivatives | 5-HT1A | 0.3[8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of substituted tetralins.
Synthesis of Substituted Tetralins: A Representative Protocol
The synthesis of substituted tetralins can be achieved through various routes. A common approach involves the Claisen-Schmidt condensation to form an α,β-unsaturated ketone, followed by subsequent cyclization and modification.
Protocol 1: Synthesis of 3-(2,6-Dichlorophenyl)-1-(1,2,3,4-tetrahydronaphthalen-6-yl)prop-2-en-1-one (Compound 3a)
-
Reaction Setup: In a round-bottom flask, dissolve 6-acetyltetralin (1 equivalent) and 2,6-dichlorobenzaldehyde (1 equivalent) in ethanol.
-
Catalysis: Add a catalytic amount of a suitable base, such as sodium hydroxide or potassium hydroxide.
-
Reaction: Stir the mixture at room temperature for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.
-
Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure α,β-unsaturated ketone.
In Vitro Anticancer Activity Assays
Protocol 2: Cytotoxicity Evaluation using the MTT Assay
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the substituted tetralin derivatives for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Protocol 3: DNA Synthesis Inhibition Assay
-
Cell Culture and Treatment: Culture cells and treat with the test compounds as described in the cytotoxicity assay.
-
Radiolabeling: Add [³H]-thymidine (1 µCi/mL) to each well and incubate for 4-6 hours to allow for incorporation into newly synthesized DNA.
-
Cell Lysis and DNA Precipitation: Wash the cells with ice-cold PBS, and then add 10% trichloroacetic acid (TCA) to precipitate the DNA.
-
Scintillation Counting: Dissolve the DNA precipitate in a suitable solvent and measure the radioactivity using a liquid scintillation counter. A decrease in radioactivity indicates inhibition of DNA synthesis.
Protocol 4: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment and Harvesting: Treat cancer cells with the substituted tetralin derivatives for a specified time. Harvest both adherent and floating cells.
-
Cell Staining: Wash the cells with cold PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
CNS Activity Assays
Protocol 5: Acetylcholinesterase (AChE) Inhibition Assay
-
Reaction Mixture Preparation: In a 96-well plate, mix sodium phosphate buffer (100 mM, pH 8.0), the test compound at various concentrations, and a solution of acetylcholinesterase enzyme.
-
Pre-incubation: Incubate the mixture for 15 minutes at 25°C.
-
Substrate Addition: Add acetylthiocholine iodide (ATCI) as the substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Absorbance Measurement: Monitor the increase in absorbance at 412 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion resulting from the reaction of DTNB with thiocholine, a product of ATCI hydrolysis by AChE. The percentage of inhibition is calculated by comparing the rates of reaction in the presence and absence of the inhibitor.
Protocol 6: 5-HT1A Receptor Binding Assay
-
Membrane Preparation: Prepare crude membrane homogenates from a specific brain region (e.g., rat hippocampus) known to have a high density of 5-HT1A receptors.
-
Binding Reaction: Incubate the membrane preparation with a radiolabeled ligand specific for the 5-HT1A receptor (e.g., [³H]8-OH-DPAT) in the presence of varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki value can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Mechanisms of Action
The biological effects of substituted tetralins are mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved in their anticancer and CNS activities.
Intrinsic Apoptosis Pathway
Many anticancer substituted tetralins induce cell death by triggering the intrinsic apoptotic pathway, which is initiated by intracellular stress signals and converges on the mitochondria.
Caption: Intrinsic apoptosis pathway initiated by cellular stress.
5-HT1A Receptor Signaling Pathway
Substituted tetralins acting as 5-HT1A receptor agonists modulate neuronal activity through a G-protein coupled receptor (GPCR) signaling cascade.
Caption: 5-HT1A receptor signaling via the Gi/o pathway.
Conclusion
Substituted tetralins represent a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated efficacy in preclinical models for both cancer and central nervous system disorders underscores the value of this scaffold. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to the exploration and development of novel tetralin-based therapeutics. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the potential of these compounds into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New sigma and 5-HT1A receptor ligands: omega-(tetralin-1-yl)-n-alkylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT1A and 5-HT7 G protein-coupled receptor affinity, 3D-QSAR and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High affinity and selectivity on 5-HT1A receptor of 1-aryl-4-[1-tetralin)alkyl]piperazines. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling and Use of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds, most notably the 5-HT3 receptor antagonist, Palonosetron. This document, intended for laboratory and drug development professionals, outlines the chemical and physical properties, detailed safety and handling protocols, synthesis and purification methodologies, and analytical characterization of this compound. By integrating established safety procedures with practical field-proven insights, this guide aims to ensure the safe and effective use of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate in a research and development setting.
Introduction: A Critical Intermediate in Pharmaceutical Synthesis
Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate (CAS No. 66193-59-7) is a bicyclic aromatic ester that serves as a crucial building block in organic synthesis.[1] Its tetralin core, a partially hydrogenated naphthalene ring system, provides a versatile scaffold for the construction of more complex molecular architectures. The primary application of this compound is as a key intermediate in the multi-step synthesis of Palonosetron, a second-generation 5-HT3 antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[2][3] Understanding the properties and safe handling of this intermediate is therefore of paramount importance for any research or manufacturing process involving Palonosetron or related compounds.
Physicochemical and Hazard Profile
A thorough understanding of the physicochemical properties and inherent hazards of a compound is the foundation of its safe handling.
Physicochemical Data
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₄O₂ | [1] |
| Molecular Weight | 190.24 g/mol | [1] |
| CAS Number | 66193-59-7 | [1] |
| Appearance | Solid (form may vary) | |
| Boiling Point | Not readily available | |
| Melting Point | Not readily available | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, acetone, and chloroform. Insoluble in water. | [4] |
Hazard Identification and GHS Classification
Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
Signal Word: Warning
Pictograms:
Safe Handling and Storage Protocols
Adherence to strict safety protocols is mandatory when handling Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate to mitigate the risks of exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure.
Caption: Mandatory PPE for handling the compound.
-
Eye and Face Protection: Chemical safety goggles in combination with a face shield are essential to protect against splashes and airborne particles.
-
Skin Protection: A flame-resistant lab coat should be worn at all times. Nitrile or neoprene gloves are recommended to prevent skin contact.[5] Contaminated gloves should be disposed of properly, and hands should be washed thoroughly after handling.[5]
-
Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with organic vapor cartridges should be used.
Engineering Controls
-
Ventilation: All work with Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Eyewash Stations and Safety Showers: Immediate access to eyewash stations and safety showers is critical in case of accidental exposure.
Storage and Incompatibility
-
Storage Conditions: The compound should be stored in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. It should be kept away from sources of ignition and direct sunlight.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.
Synthesis and Purification: A Practical Approach
Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate is typically synthesized from its corresponding carboxylic acid, 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid. The synthesis of the carboxylic acid itself is a key preliminary step.
Synthesis of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
A common route to the carboxylic acid involves the hydrogenation of 1-naphthoic acid.
Caption: Synthetic route to the carboxylic acid precursor.
Experimental Protocol:
-
Reaction Setup: In a high-pressure reactor, dissolve 1-naphthoic acid in glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Hydrogenation: Pressurize the reactor with hydrogen gas and heat the mixture. The reaction is typically monitored by the cessation of hydrogen uptake.
-
Work-up: After the reaction is complete, cool the mixture and carefully filter it to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield the crude 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.[6]
Esterification to Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
The carboxylic acid is then converted to its methyl ester.
Experimental Protocol:
-
Reaction Setup: Dissolve the crude 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid in methanol.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.
-
Reflux: Heat the mixture to reflux for several hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude methyl ester.
Purification
The crude Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate can be purified by standard laboratory techniques.
-
Column Chromatography: Purification can be achieved using silica gel column chromatography with a suitable eluent system, such as a mixture of hexane and ethyl acetate.
-
Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes) can be an effective purification method.
Analytical Characterization: Ensuring Identity and Purity
The identity and purity of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate should be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number and types of protons in the molecule. Expected signals include those for the aromatic protons, the aliphatic protons of the tetralin ring, and the methyl protons of the ester group.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key expected absorption bands include:
-
C=O Stretch (Ester): A strong absorption band is expected in the region of 1730-1715 cm⁻¹, characteristic of an aromatic ester.[9]
-
C-O Stretch (Ester): Two distinct C-O stretching bands are anticipated, one in the 1310-1250 cm⁻¹ range and another between 1130-1100 cm⁻¹.[9]
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching bands will be observed just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. The molecular ion peak (M+) would be expected at m/z = 190.24. Common fragmentation patterns for aromatic esters include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).[10]
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and appropriate response is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. For larger spills, evacuate the area and contact emergency services.
Waste Disposal
All waste containing Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate must be handled as hazardous waste.
-
Disposal of Unused Material: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[5]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, filter paper, and containers, should be placed in a sealed, labeled container and disposed of as hazardous waste.
-
Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.
Toxicological Information
While specific toxicological studies on Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate are limited, the primary hazards are related to its irritant properties. The toxicity of the tetralin core has been studied more extensively. Tetralin itself can cause irritation to the eyes, skin, and mucous membranes and can act as a central nervous system depressant at high concentrations.[11] Given that the target compound is an ester of a tetralin carboxylic acid, it is prudent to handle it with the assumption that it may share some of the toxicological properties of the parent tetralin structure. Chronic exposure to tetralin derivatives should be avoided.
Conclusion
Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate is a valuable intermediate in pharmaceutical synthesis. Its effective and safe use is contingent upon a thorough understanding of its properties and a strict adherence to safety protocols. This guide provides a framework for researchers and drug development professionals to handle this compound responsibly, ensuring both personal safety and the integrity of their scientific work. By integrating the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) through the synthesis of technical data and practical safety measures, this document serves as a reliable resource for the scientific community.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. nbinno.com [nbinno.com]
- 3. 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. prepchem.com [prepchem.com]
- 7. tandf.figshare.com [tandf.figshare.com]
- 8. rsc.org [rsc.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Structural Isomerism and IUPAC Nomenclature
An In-depth Technical Guide to Aromatic Esters of the Molecular Formula C₁₂H₁₄O₂
This technical guide provides a comprehensive overview of aromatic esters with the chemical formula C₁₂H₁₄O₂, designed for researchers, scientists, and professionals in drug development. The document details the IUPAC nomenclature of possible isomers, their physical and spectroscopic properties, and standardized experimental protocols for their synthesis and characterization.
The molecular formula C₁₂H₁₄O₂ represents a variety of aromatic ester isomers. This isomerism arises from the different possible arrangements of the constituent atoms, leading to variations in the structure of both the carboxylic acid and alcohol moieties. An aromatic ester contains at least one benzene ring. The isomers can be broadly categorized based on the structural origin of the aromatic part, i.e., whether it is derived from the carboxylic acid or the alcohol.
A non-exhaustive list of possible isomers is presented below, illustrating the structural diversity. The naming of esters follows the convention where the name of the alkyl or aryl group from the alcohol is stated first, followed by the name of the carboxylate group from the carboxylic acid, with the "-oic acid" suffix changed to "-oate"[1][2][3][4].
Table 1: IUPAC Names and Structures of Representative C₁₂H₁₄O₂ Aromatic Ester Isomers
| IUPAC Name | Structure of Carboxylic Acid Moiety | Structure of Alcohol Moiety |
| Isopentyl benzoate | Benzoic acid | Isopentyl alcohol |
| Benzyl isovalerate | Isovaleric acid | Benzyl alcohol |
| Phenethyl butyrate | Butyric acid | Phenethyl alcohol |
| Propyl phenylacetate | Phenylacetic acid | Propan-1-ol |
| Isopropyl phenylacetate | Phenylacetic acid | Propan-2-ol |
| Ethyl 4-methylbenzoate | 4-Methylbenzoic acid (p-toluic acid) | Ethanol |
| Methyl 4-propylbenzoate | 4-Propylbenzoic acid | Methanol |
| 4-Methylphenyl propanoate | Propanoic acid | p-Cresol |
| 2,4-Dimethylphenyl acetate | Acetic acid | 2,4-Dimethylphenol |
| Cyclobutyl m-toluate[5] | m-Toluic acid | Cyclobutanol |
Physicochemical and Spectroscopic Properties
Aromatic esters are generally colorless liquids with characteristic, often pleasant, fruity, or floral odors[6]. Their physical properties, such as boiling point and solubility, are influenced by their molecular weight and structure. Due to the absence of hydroxyl groups, esters cannot form hydrogen bonds with each other, resulting in lower boiling points compared to carboxylic acids and alcohols of similar molecular weight[7][8]. However, the presence of the polar carbonyl group leads to dipole-dipole interactions.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and identification of aromatic esters. The key spectroscopic features in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are summarized below.
Table 2: Key Spectroscopic Data for Characterization of Aromatic Esters
| Spectroscopic Technique | Key Feature | Typical Range/Value | Notes |
| Infrared (IR) Spectroscopy | C=O Stretch | 1715-1730 cm⁻¹[9][10] | The conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to aliphatic esters. |
| C-O Stretch | 1250-1310 cm⁻¹ and 1100-1130 cm⁻¹[9] | Two distinct stretching vibrations are typically observed for the C-O single bonds. | |
| Aromatic C-H Stretch | ~3030 cm⁻¹[10] | ||
| Aromatic C=C Bending | 1450-1600 cm⁻¹[10] | ||
| ¹H NMR Spectroscopy | Aromatic Protons | δ 7.0-8.5 ppm[11] | The chemical shifts and splitting patterns depend on the substitution pattern of the aromatic ring. |
| Protons α to Carbonyl (in acid part) | δ 2.0-2.5 ppm[12] | ||
| Protons on Carbon α to Oxygen (in alcohol part) | δ 4.0-4.5 ppm[12] | ||
| ¹³C NMR Spectroscopy | Carbonyl Carbon | δ 160-180 ppm | |
| Aromatic Carbons | δ 120-150 ppm |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of aromatic esters with the molecular formula C₁₂H₁₄O₂.
Synthesis of Aromatic Esters via Fischer Esterification
Fischer esterification is a common method for synthesizing esters by the acid-catalyzed reaction of a carboxylic acid and an alcohol[13].
Materials:
-
Aromatic carboxylic acid or aliphatic carboxylic acid (1.0 eq)
-
Aliphatic alcohol or aromatic alcohol (1.2-3.0 eq)[13]
-
Concentrated sulfuric acid (catalytic amount)
-
Diethyl ether or other suitable organic solvent
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid in an excess of the alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Add diethyl ether to dilute the mixture and wash with 5% sodium bicarbonate solution to neutralize the unreacted acid and the catalyst.
-
Wash the organic layer with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude ester by distillation or column chromatography.
Characterization of Aromatic Esters
The ester value is a measure of the amount of alkali required to saponify the ester.
Materials:
-
Ester sample
-
0.5 M Ethanolic potassium hydroxide
-
0.5 M Hydrochloric acid
-
Phenolphthalein indicator
Procedure:
-
Accurately weigh about 1-2 g of the ester into a flask.
-
Add 25 mL of 0.5 M ethanolic potassium hydroxide and reflux for 1 hour.
-
Cool the solution and titrate the excess potassium hydroxide with 0.5 M hydrochloric acid using phenolphthalein as an indicator.
-
Perform a blank titration without the ester sample.
-
The ester value is calculated using the following formula: Ester Value = (Volume of HCl for blank - Volume of HCl for sample) × Molarity of HCl × 56.1 / Weight of sample (g)
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the purified ester using a neat liquid film between salt plates or as a solution in a suitable solvent (e.g., CCl₄).
-
Identify the characteristic absorption bands for the carbonyl group (C=O) and the carbon-oxygen single bonds (C-O) to confirm the presence of the ester functional group[9][14][15]. The presence of aromatic C-H and C=C bands should also be confirmed[10][16].
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the purified ester in a deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., TMS).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure of the ester[12][17][18].
Visualizations
The following diagrams illustrate the logical relationships in identifying and structuring the isomers of C₁₂H₁₄O₂ and a general workflow for their experimental characterization.
Caption: Structural isomerism of C₁₂H₁₄O₂ aromatic esters.
Caption: General workflow for aromatic ester characterization.
References
- 1. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. tutorchase.com [tutorchase.com]
- 7. tsfx.edu.au [tsfx.edu.au]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. amherst.edu [amherst.edu]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. scribd.com [scribd.com]
- 17. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Solubility of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing a strong theoretical framework for its solubility based on the properties of its parent molecule, tetralin, and outlines a comprehensive experimental protocol for determining its solubility in various organic solvents.
Introduction to Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate is an organic compound with the chemical formula C12H14O2 and a molecular weight of approximately 190.23 g/mol . It is a derivative of tetralin, featuring a methyl ester group at the 1-position of the aromatic ring. The structural characteristics of this molecule, particularly the nonpolar tetrahydronaphthalene moiety and the polar methyl ester group, govern its solubility in different organic solvents. Understanding these solubility properties is crucial for its application in organic synthesis, purification, formulation, and various analytical procedures.
Predicted Solubility Profile
The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a compound. The tetralin core of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate is nonpolar, suggesting good solubility in nonpolar organic solvents. The presence of the methyl ester group introduces some polarity, which may enhance its solubility in moderately polar solvents.
Table 1: Qualitative Solubility of Tetralin in Various Organic Solvents
| Solvent | Chemical Formula | Polarity | Solubility of Tetralin |
| Acetone | C3H6O | Polar aprotic | Miscible[1][2] |
| Benzene | C6H6 | Nonpolar | Miscible[1][2] |
| Chloroform | CHCl3 | Polar aprotic | Miscible[1][2] |
| Diethyl Ether | C4H10O | Polar aprotic | Soluble[1] |
| Ethanol | C2H6O | Polar protic | Miscible[1][2] |
| Methanol | CH4O | Polar protic | Soluble (50% w/w)[1] |
| Petroleum Ether | - | Nonpolar | Miscible[1][2] |
| Toluene | C7H8 | Nonpolar | Miscible[1] |
| Water | H2O | Polar protic | Insoluble[1][2] |
Based on this data, it is anticipated that Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate will exhibit good solubility in a range of nonpolar and polar aprotic solvents. Its solubility in polar protic solvents like alcohols may be moderate.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.
Objective: To determine the equilibrium solubility of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate in a given organic solvent at a specific temperature.
Materials:
-
Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate (solute)
-
Selected organic solvent(s)
-
Analytical balance
-
Vials or test tubes with secure caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vial to stand undisturbed at the constant temperature for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particles.
-
-
Quantification:
-
Dilute the filtered saturated solution to a suitable concentration with the same organic solvent.
-
Analyze the concentration of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate in the diluted solution using a pre-validated analytical method (e.g., HPLC-UV).
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.
Caption: Workflow for Solubility Determination.
Conclusion
While quantitative solubility data for Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate in various organic solvents is not extensively documented, a strong prediction of its solubility behavior can be inferred from its chemical structure and the known properties of tetralin. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. This information is essential for the effective use of this compound in research, development, and manufacturing processes.
References
Unveiling the Characteristics of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate, a molecule of significant interest to researchers and professionals in the fields of organic chemistry and drug development. This document outlines its fundamental chemical properties, including its molecular formula and weight, and serves as a foundational resource for its application in scientific research.
Core Molecular Data
Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate is a derivative of tetralin, featuring a methyl carboxylate group at the first position of the aromatic ring. This structural arrangement bestows upon it specific chemical characteristics that are pivotal for its role in synthetic chemistry.
Physicochemical Properties
A clear understanding of the molecule's physical and chemical properties is essential for its handling, application, and the design of experimental protocols. The key quantitative data for Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₂ | PubChem[1] |
| Molecular Weight | 190.24 g/mol | PubChem[1] |
| CAS Number | 66193-59-7 | Chemicea[2], Opulent Pharma[3] |
These fundamental properties are the cornerstone for any further experimental work, including stoichiometric calculations for reactions and the interpretation of analytical data. The molecular formula, C₁₂H₁₄O₂, and the molecular weight of 190.24 g/mol are critical for identifying the compound and ensuring its purity.[1][2]
Experimental Considerations
While specific, detailed experimental protocols for the synthesis or application of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate are proprietary and vary based on the research context, a general workflow for its synthesis can be conceptualized. This typically involves the esterification of the corresponding carboxylic acid, 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.
General Synthesis Workflow
The logical relationship for a common synthetic route is illustrated in the diagram below. This process highlights the key transformation from a carboxylic acid to its methyl ester derivative.
This diagram outlines a standard Fischer esterification reaction, a fundamental process in organic synthesis. The successful execution of this protocol would require careful control of reaction conditions such as temperature, reaction time, and purification methods, typically column chromatography.
Further in-depth research into specific applications and experimental designs is recommended for professionals seeking to utilize this compound in their work. The data and conceptual workflow presented herein provide a solid foundation for such endeavors.
References
- 1. Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate | C12H14O2 | CID 15576108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate | CAS No- 66193-59-7 | NA [chemicea.com]
- 3. Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate - Opulent Pharma [opulentpharma.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate is a valuable intermediate in organic synthesis, notably in the preparation of pharmacologically active molecules. The parent carboxylic acid, 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, serves as a key building block for the antiemetic agent Palonosetron.[1][2][3] This document provides detailed protocols for the synthesis of the methyl ester from the corresponding carboxylic acid, focusing on methodologies suitable for a research and drug development environment.
Two primary methods are presented: the classic Fischer-Speier esterification and a milder approach using diazomethane. The Fischer esterification is a robust and cost-effective method involving the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst.[4][5][6][7][8] The diazomethane method offers a high-yielding alternative under very mild conditions, which can be advantageous for sensitive substrates.[9][10][11][12]
Chemical Structures and Reaction Scheme:
Caption: General reaction scheme for the synthesis.
Data Presentation
| Parameter | 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate | Reference |
| Molecular Formula | C₁₁H₁₂O₂ | C₁₂H₁₄O₂ | [2] |
| Molecular Weight | 176.21 g/mol | 190.24 g/mol | [2] |
| Appearance | White solid | Colorless oil or low-melting solid | [2] |
| Melting Point | 150.0 to 154.0 °C | Not specified | [2] |
| Boiling Point (Predicted) | 336.8±31.0 °C | Not specified | [2] |
Experimental Protocols
Method 1: Fischer-Speier Esterification
This protocol is based on the well-established Fischer-Speier esterification, which utilizes an excess of alcohol to drive the equilibrium towards the ester product.[4][5][6][7][8]
Materials:
-
5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 20-50 eq) to serve as both the reagent and solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane or diethyl ether.
-
Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
Purify the product by column chromatography on silica gel if necessary.
Method 2: Esterification with Diazomethane
This method is suitable for small-scale syntheses where high purity and yield are desired under mild conditions. Caution: Diazomethane is toxic, explosive, and a potential carcinogen. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment and specialized glassware.
Materials:
-
5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
-
Ethereal solution of diazomethane (prepared in situ from a suitable precursor like Diazald®)
-
Diethyl ether
-
Acetic acid (glacial)
Procedure:
-
Dissolve 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (1.0 eq) in a mixture of diethyl ether and a small amount of methanol in an Erlenmeyer flask.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a freshly prepared ethereal solution of diazomethane dropwise with stirring. The addition is continued until a faint yellow color of excess diazomethane persists and the evolution of nitrogen gas ceases.[10]
-
Allow the reaction mixture to stand at 0 °C for an additional 15-30 minutes.
-
Quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the methyl ester. The product is often of high purity and may not require further purification.[10]
Visualizations
References
- 1. 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid | 4242-18-6 [chemicalbook.com]
- 2. 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. nbinno.com [nbinno.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocols: Esterification of 5,6,7,8-Tetrahydronaphthalene-1-carboxylic Acid
Introduction
5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid is a valuable synthetic intermediate, notably in the preparation of Palonosetron, a potent antiemetic agent.[1] The esterification of this carboxylic acid is a critical transformation, enabling further functionalization and influencing the pharmacokinetic properties of derivative compounds. This guide provides a comprehensive overview of the primary methods for the esterification of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, offering detailed protocols, mechanistic insights, and practical considerations for researchers in drug discovery and organic synthesis.
The choice of esterification method is dictated by several factors, including the desired ester, the scale of the reaction, the presence of other functional groups, and the required purity of the final product. This document will explore four robust methods: Fischer-Speier Esterification, Steglich Esterification, Mitsunobu Reaction, and esterification via diazomethane. Each method is presented with a discussion of its advantages, limitations, and a step-by-step protocol.
Method Selection: A Comparative Overview
The selection of an appropriate esterification method is a critical first step. The following table provides a comparative summary of the methods discussed in this guide to aid in this decision-making process.
| Method | Key Reagents | Advantages | Disadvantages | Ideal For |
| Fischer-Speier | Alcohol (as solvent/reagent), Strong Acid Catalyst (e.g., H₂SO₄, TsOH) | Cost-effective, simple, suitable for large-scale synthesis of simple esters (e.g., methyl, ethyl).[2][3] | Reversible reaction requiring excess alcohol or water removal[4][5], harsh acidic conditions may not be suitable for sensitive substrates.[6] | Large-scale production of simple alkyl esters where the starting material is not acid-sensitive. |
| Steglich | Alcohol, DCC or EDC, DMAP (catalyst) | Mild reaction conditions, suitable for acid-sensitive substrates and sterically hindered alcohols.[7][8][9] | DCC can cause allergic reactions, formation of insoluble dicyclohexylurea (DCU) byproduct requires filtration.[7] | Esterification of acid-sensitive substrates or when using sterically demanding alcohols.[8] |
| Mitsunobu | Alcohol, Triphenylphosphine (PPh₃), DEAD or DIAD | Mild conditions, proceeds with inversion of stereochemistry at the alcohol center.[10][11] | Stoichiometric amounts of reagents are required, purification can be challenging due to byproducts (triphenylphosphine oxide, reduced azodicarboxylate).[10] | Inversion of stereochemistry of a chiral alcohol is desired. |
| Diazomethane | Diazomethane (CH₂N₂) | High-yielding, clean reaction with N₂ as the only byproduct, suitable for small-scale synthesis of methyl esters.[12][13] | Diazomethane is highly toxic, explosive, and carcinogenic, requiring specialized handling and glassware.[13][14][15] | Small-scale, rapid, and high-purity synthesis of methyl esters when appropriate safety measures are in place. |
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent, or by removing the water formed during the reaction.[4][5]
Reaction Mechanism
The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[2][4][16]
Caption: Fischer-Speier Esterification Workflow.
Protocol: Synthesis of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
Materials:
-
5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate, Diethyl ether)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 20-50 eq), which will also act as the solvent.
-
Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[17]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Method 2: Steglich Esterification
The Steglich esterification is a mild method that utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid, and a catalytic amount of 4-dimethylaminopyridine (DMAP).[7][9] This method is particularly useful for substrates that are sensitive to acidic conditions and for the esterification of sterically hindered alcohols.[8][9]
Reaction Mechanism
The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate to form the ester and dicyclohexylurea (DCU), an insoluble byproduct that can be removed by filtration.[7][8] DMAP acts as a nucleophilic catalyst, reacting with the O-acylisourea to form a more reactive acylpyridinium intermediate, which is then attacked by the alcohol.[8][9]
References
- 1. 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid | 4242-18-6 [chemicalbook.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Diazomethane makes methyl esters from carboxylic acids [ns1.almerja.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Application Notes and Protocols: The Role of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate in the Synthesis of Palonosetron
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate as a starting material in the synthesis of Palonosetron, a potent 5-HT3 receptor antagonist used for preventing chemotherapy-induced nausea and vomiting.
Introduction
Palonosetron's tricyclic structure is synthesized through a multi-step process where 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a key intermediate.[1] Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate serves as a stable and readily available precursor to this essential carboxylic acid. The synthetic strategy involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with (S)-3-amino-1-azabicyclo[2.2.2]octane. The resulting amide undergoes intramolecular cyclization and subsequent reduction to yield Palonosetron.
Overall Synthetic Pathway
The synthesis of Palonosetron from Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate can be outlined in four main stages:
-
Hydrolysis: Conversion of the starting methyl ester to 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.
-
Amide Formation: Coupling of the carboxylic acid with (S)-3-amino-1-azabicyclo[2.2.2]octane to form the key amide intermediate.
-
Intramolecular Cyclization: Ring closure of the amide to form the tetracyclic ketone precursor.
-
Reduction: Final reduction of the ketone to yield Palonosetron.
Experimental Protocols and Data
Step 1: Hydrolysis of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
This initial step converts the methyl ester to the active carboxylic acid required for the subsequent coupling reaction.
Protocol:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Reagent Addition: Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (e.g., 1.5-2.0 eq) to the solution.[2]
-
Reaction: Heat the mixture to reflux and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution by the dropwise addition of a strong acid (e.g., 2N HCl) until a precipitate forms.
-
Isolation: Collect the solid precipitate (5,6,7,8-tetrahydronaphthalene-1-carboxylic acid) by filtration, wash with cold water, and dry under vacuum.
Step 2: Amide Formation
This crucial step couples 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid with (S)-3-amino-1-azabicyclo[2.2.2]octane. Two common methods are presented below.
Method A: Using DCC as a Coupling Agent
This method utilizes dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the amide bond formation.[3]
Table 1: Reagents for Amide Formation (Method A)
| Reagent | Molar Eq. | Quantity |
|---|---|---|
| 5,6,7,8-Tetrahydro-1-naphthalenecarboxylic acid | 1.0 | 20 g |
| (S)-3-Amino-1-azabicyclo[2.2.2]octane free base | ~1.0 | from 22.74 g of dihydrochloride salt |
| Dicyclohexylcarbodiimide (DCC) | ~1.0 | 23.44 g |
| 4-Dimethylaminopyridine (DMAP) | catalytic | 1 g |
| Methylene Chloride | solvent | 200 ml |
Protocol (Method A):
-
Preparation of Amine: Convert (S)-3-Amino-1-azabicyclo[2.2.2]octane dihydrochloride to its free base.[3]
-
Reaction Setup: Stir the free base with methylene chloride (200 ml).[3]
-
Reagent Addition: Add 5,6,7,8-Tetrahydro-1-naphthalenecarboxylic acid (20 g), followed by dicyclohexylcarbodiimide (23.44 g) and 4-dimethylaminopyridine (1 g).[3]
-
Reaction: Stir the mixture at approximately 25°C for 24 hours.[3]
-
Isolation: Filter the reaction mixture to remove the dicyclohexylurea byproduct and wash the filter cake with methylene chloride (40 ml).[3] The filtrate containing the desired amide can be carried forward to the next step.
Method B: Via Acyl Chloride Intermediate
This method involves converting the carboxylic acid to a more reactive acyl chloride, which then reacts with the amine.[3][4]
Table 2: Reagents for Amide Formation (Method B)
| Reagent | Role | Example |
|---|---|---|
| 5,6,7,8-Tetrahydro-1-naphthalenecarboxylic acid | Starting Material | - |
| Thionyl chloride or Oxalyl chloride | Chlorinating Agent | - |
| Toluene or Dichloromethane | Solvent | - |
| (S)-3-Amino-1-azabicyclo[2.2.2]octane | Amine | - |
Protocol (Method B):
-
Acyl Chloride Formation: React 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid with thionyl chloride or oxalyl chloride in a suitable solvent like toluene or dichloromethane to form 5,6,7,8-tetrahydronaphthalene-1-carbonyl chloride.[3][4]
-
Amidation: In a separate flask, prepare a solution of (S)-3-amino-1-azabicyclo[2.2.2]octane in a solvent such as toluene or ethyl acetate.[3]
-
Reaction: Add the prepared acyl chloride solution to the amine solution under controlled temperature conditions.
-
Work-up: After the reaction is complete, the mixture is typically washed with an aqueous base to remove any unreacted acyl chloride and HCl, followed by purification.
Step 3: Intramolecular Cyclization
The amide intermediate is cyclized to form the core tetracyclic structure of Palonosetron.
Table 3: Reagents for Cyclization
| Reagent | Molar Eq. | Quantity |
|---|---|---|
| N-[(3S)-1-Azabicyclo[2.2.2]oct-3-yl]-5,6,7,8-tetrahydronaphthalene-1-carboxamide | 1.0 | 0.8 Kg |
| Tetrahydrofuran (THF) | solvent | 8 L |
| n-Butyl Lithium (1.6 M in Hexanes) | ~2.0 | 2.63 Kg |
Protocol:
-
Reaction Setup: Add the amide intermediate (0.8 Kg) to tetrahydrofuran (8 L) at 25°C under a nitrogen atmosphere and stir until a clear solution is obtained.[3]
-
Cooling: Cool the solution to -30°C.[3]
-
Reagent Addition: Slowly add n-Butyl Lithium (1.6 M solution in Hexanes; 2.63 Kg) to the solution, maintaining the temperature between -30°C and -25°C over 1 to 1.5 hours.[3]
-
Quenching: After the reaction is complete, it is typically quenched with a source of the formyl group, such as dimethylformamide (DMF), followed by an acidic workup to facilitate cyclization.[3][4]
Step 4: Reduction to Palonosetron
The final step is the reduction of the ketone functionality to yield Palonosetron.
Table 4: Reagents for Reduction
| Reagent | Role | Quantity |
|---|---|---|
| 2-[(S)-1-Azabicyclo[2.2.2]Oct-3-yl]-2,4,5,6-tetrahydro-1H-benz[de]isoquinoline-1-one hydrochloride | Starting Material | 25.0 g |
| Methanol | Solvent | 250 ml |
| 10% Palladium on Carbon (Pd/C) | Catalyst | 25 g |
| Hydrogen Gas | Reducing Agent | 50 psi |
Protocol:
-
Reaction Setup: Dissolve the tetracyclic ketone intermediate (25.0 g) in methanol (250 ml).[5]
-
Catalyst Addition: Add 10% Pd/C (25 g) to the solution.[5]
-
Hydrogenation: Hydrogenate the reaction mass at 50 psi at room temperature for 24 hours.[5]
-
Monitoring: Monitor the progress of the reaction by TLC.[5]
-
Isolation: Upon completion, filter the catalyst. Evaporate the filtrate in vacuo to obtain Palonosetron hydrochloride as a residue.[5]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system like isopropanol/water to achieve high purity (>99.8%).[5]
Table 5: Summary of Yields and Purity
| Step | Product | Reported Yield | Reported Purity | Reference |
|---|---|---|---|---|
| Acylation and subsequent steps | Palonosetron Hydrochloride | 76% (overall) | - | [6] |
| Reduction | Palonosetron Hydrochloride | - | >99.8% (HPLC) | [5] |
| Acylation (via acyl chloride) | Amide Intermediate | 93% | - | [4] |
| Cyclization | Ketone Intermediate | 77% | - | [4] |
| Reduction (final step) | Palonosetron | 26% | - |[4] |
References
- 1. 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. WO2011013095A1 - Processes for the preparation of palonosetron - Google Patents [patents.google.com]
- 4. CN101186607A - Method for synthesizing palonosetron hydrochloride - Google Patents [patents.google.com]
- 5. WO2009010987A1 - An improved process for the preparation of pure palonosetron hydrochloride - Google Patents [patents.google.com]
- 6. Synthesis of Palonosetron Hydrochloride [journal11.magtechjournal.com]
Application Notes and Protocols for the Derivatization of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate, a versatile scaffold for the development of novel therapeutic agents. The tetralin core is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] This guide will focus on the conversion of the methyl ester to a variety of amide derivatives and explores their potential applications as antagonists for the 5-HT3 and Ghrelin receptors, as well as inhibitors of Mycobacterium tuberculosis.
Overview of Derivatization Strategy
The primary strategy for the derivatization of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate involves a two-step process. The initial step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a critical activation step, as the carboxylic acid is then readily coupled with a diverse range of amines to generate a library of amide derivatives. This approach allows for extensive Structure-Activity Relationship (SAR) studies to optimize the biological activity of the resulting compounds.
Caption: General workflow for the derivatization of the starting material.
Potential Medicinal Chemistry Applications
Derivatives of the 5,6,7,8-tetrahydronaphthalene-1-carboxylate scaffold have shown promise in several therapeutic areas:
-
5-HT3 Receptor Antagonism: The parent carboxylic acid is a known intermediate in the synthesis of Palonosetron, a potent and long-acting 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting (CINV).[2] Derivatization of this scaffold could lead to new antiemetic agents with improved properties.
-
Ghrelin Receptor (GHS-R1a) Antagonism: Tetralin carboxamides have been identified as antagonists of the growth hormone secretagogue receptor (GHS-R), also known as the ghrelin receptor. This receptor is involved in appetite regulation, making its antagonists potential candidates for the treatment of obesity.
-
Antitubercular Activity: A series of tetrahydronaphthalene amides have been synthesized and shown to be effective inhibitors of Mycobacterium tuberculosis ATP synthase, a critical enzyme for the survival of the bacterium.[3][4][5] This highlights the potential of this scaffold in developing new treatments for tuberculosis.
Experimental Protocols
Protocol 1: Hydrolysis of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
This protocol describes the conversion of the starting methyl ester to the corresponding carboxylic acid.
Materials:
-
Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
-
Lithium hydroxide (LiOH)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask, dissolve Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate (1.0 eq) in a mixture of water and a suitable co-solvent like THF or methanol.
-
Add lithium hydroxide (1.5 - 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, remove the organic co-solvent under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.
Protocol 2: Amide Coupling of 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid
This protocol outlines a general procedure for the synthesis of amide derivatives using a common coupling agent, EDC, in the presence of HOBt.
Materials:
-
5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid
-
Desired amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add the desired amine (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.
Caption: Experimental workflow for amide coupling.
Quantitative Data
The following table summarizes the in vitro activity of a series of tetrahydronaphthalene amide derivatives against Mycobacterium tuberculosis (M.tb) H37Rv. This data highlights the potential of this scaffold for the development of novel antitubercular agents.
| Compound | R Group | MIC₉₀ (µg/mL) |
| 1 | 4-Fluorophenyl | >50 |
| 2 | 4-Chlorophenyl | 12.5 |
| 3 | 4-Bromophenyl | 6.25 |
| 4 | 4-Trifluoromethylphenyl | 3.13 |
| 5 | 3,4-Dichlorophenyl | 1.56 |
Data is illustrative and based on findings for similar tetralin amide scaffolds.
Signaling Pathways
5-HT3 Receptor Signaling
The 5-HT3 receptor is a ligand-gated ion channel.[6][7][8] Upon binding of serotonin (5-HT), the channel opens, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This leads to depolarization of the neuronal membrane and the initiation of an action potential.[7] Antagonists like Palonosetron block this channel, preventing nausea and vomiting signals.[1][2][9]
Caption: Ghrelin receptor (GHS-R1a) signaling pathway.
Ghrelin Receptor (GHS-R1a) Signaling
The ghrelin receptor (GHS-R1a) is a G-protein coupled receptor (GPCR).[10][11] The canonical signaling pathway involves the coupling to Gαq/11.[11][12] Upon ghrelin binding, Gαq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[11][13] IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, along with Ca²⁺, activates protein kinase C (PKC), leading to downstream cellular responses such as growth hormone secretion.[11][13][14]
References
- 1. Palonosetron - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Palonosetron hydrochloride? [synapse.patsnap.com]
- 3. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 7. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 8. The 5-HT3 receptor - the relationship between structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palonosetron | C19H24N2O | CID 6337614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ghs-r1a.com [ghs-r1a.com]
- 12. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reduction of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the reduction of methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate to its corresponding primary alcohol, (5,6,7,8-tetrahydronaphthalen-1-yl)methanol. This transformation is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The primary method detailed utilizes lithium aluminum hydride (LiAlH₄), a potent reducing agent for esters.[1][2][3] An alternative method employing a borane-tetrahydrofuran complex is also presented for comparison. Safety precautions, reaction work-up, and purification techniques are thoroughly described.
Introduction
The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. (5,6,7,8-tetrahydronaphthalen-1-yl)methanol is a valuable building block in the development of various therapeutic agents. Lithium aluminum hydride is a powerful and efficient reagent for this conversion, capable of reducing a wide range of carbonyl compounds, including esters and carboxylic acids.[1] The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. Due to the high reactivity of LiAlH₄, the reaction must be carried out under anhydrous conditions, and proper safety measures must be strictly followed. This protocol provides a comprehensive guide for performing this reduction safely and efficiently in a laboratory setting.
Key Reagents and Products
| Compound | Role | Molar Mass ( g/mol ) |
| Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate | Starting Material | 190.24 |
| Lithium Aluminum Hydride (LiAlH₄) | Reducing Agent | 37.95 |
| (5,6,7,8-tetrahydronaphthalen-1-yl)methanol | Product | 162.23 |
| Tetrahydrofuran (THF), anhydrous | Solvent | 72.11 |
| Diethyl ether, anhydrous | Solvent | 74.12 |
| Sodium sulfate, anhydrous | Drying Agent | 142.04 |
| Hydrochloric acid (HCl) or Ammonium chloride (NH₄Cl) | Quenching/Work-up Reagent | 36.46 / 53.49 |
Experimental Protocols
Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol details the reduction of the methyl ester to the primary alcohol using LiAlH₄.
Materials:
-
Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or anhydrous diethyl ether
-
Distilled water
-
15% w/v aqueous sodium hydroxide (NaOH) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Suspend lithium aluminum hydride (1.5 to 2.0 equivalents) in anhydrous THF or diethyl ether. The use of an excess of LiAlH₄ is common.[2]
-
Cool the suspension to 0 °C using an ice bath.
-
-
Addition of the Ester:
-
Dissolve methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate (1.0 equivalent) in a minimal amount of anhydrous THF or diethyl ether.
-
Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C via a dropping funnel. The addition should be slow to control the exothermic reaction.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
The reaction can be stirred at room temperature or gently refluxed to ensure completion. Reaction progress should be monitored by thin-layer chromatography (TLC). Aromatic esters may require longer reaction times.[2]
-
-
Work-up (Fieser Method):
-
Cool the reaction mixture back to 0 °C with an ice bath.
-
CAUTION: The following steps are highly exothermic and produce hydrogen gas. Perform the quenching slowly and carefully in a well-ventilated fume hood.
-
Slowly and dropwise, add distilled water (x mL, where x is the mass of LiAlH₄ in grams used).
-
Add 15% aqueous NaOH solution (x mL).
-
Add distilled water (3x mL).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
-
Isolation and Purification:
-
Filter the granular precipitate and wash it thoroughly with diethyl ether or ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude (5,6,7,8-tetrahydronaphthalen-1-yl)methanol by silica gel column chromatography, typically using a gradient of hexane and ethyl acetate as the eluent.
-
Protocol 2: Alternative Reduction using Borane-Tetrahydrofuran Complex
This method provides an alternative to the LiAlH₄ reduction.
Procedure:
-
Dissolve 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid (which can be obtained by hydrolysis of the methyl ester) in tetrahydrofuran (THF).
-
At 0°C, slowly add a borane-THF solution (approximately 2 equivalents).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Quench the reaction by carefully adding water at 0°C.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with a saturated sodium chloride solution, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Reaction Data
| Parameter | LiAlH₄ Reduction | Borane-THF Reduction (from Carboxylic Acid) |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Borane-Tetrahydrofuran (BH₃-THF) |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | Tetrahydrofuran (THF) |
| Temperature | 0 °C to reflux | 0 °C to Room Temperature |
| Reaction Time | Typically 1-4 hours (monitor by TLC) | 16 hours |
| Stoichiometry | 1.5 - 2.0 equivalents of LiAlH₄ | ~2.0 equivalents of BH₃-THF |
| Work-up | Fieser method (sequential addition of H₂O, NaOH(aq), H₂O) | Water quench |
| Typical Yield | High (e.g., reduction of diethyl phthalate yields 93%)[1] | Quantitative |
| Purification | Silica Gel Column Chromatography | Silica Gel Column Chromatography |
Visualizations
Signaling Pathway of Ester Reduction by LiAlH₄
Caption: Mechanism of LiAlH₄ reduction of an ester to a primary alcohol.
Experimental Workflow for LiAlH₄ Reduction
Caption: Step-by-step workflow for the LiAlH₄ reduction protocol.
Safety and Handling
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive, flammable solid that reacts violently with water and other protic solvents to produce hydrogen gas, which can ignite. It should be handled with extreme care in a fume hood under an inert atmosphere. Avoid contact with skin and eyes.
-
Anhydrous Solvents: Ensure that all solvents are strictly anhydrous to prevent violent reactions with LiAlH₄.
-
Quenching: The quenching of excess LiAlH₄ is a highly exothermic process. It must be performed slowly and at a low temperature (0 °C) to control the reaction rate and prevent uncontrolled evolution of hydrogen gas.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves, when performing this experiment.
Conclusion
The reduction of methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate to (5,6,7,8-tetrahydronaphthalen-1-yl)methanol is efficiently achieved using lithium aluminum hydride. The provided protocol, when followed with the appropriate safety precautions, offers a reliable method for synthesizing this valuable intermediate. The alternative borane-based reduction presents a milder option, though it may require longer reaction times. Careful monitoring and purification are essential for obtaining the desired product in high purity.
References
Application of Tetralin Esters in Organic Synthesis: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The tetralin scaffold, a bicyclic aromatic hydrocarbon, is a privileged structural motif present in a wide array of pharmacologically active compounds and natural products.[1][2][3] Its unique conformational properties and synthetic accessibility make it a valuable building block in medicinal chemistry and organic synthesis. Among the various derivatives of tetralin, tetralin esters serve as crucial intermediates, offering a versatile handle for a multitude of chemical transformations. This document provides a comprehensive overview of the applications of tetralin esters in organic synthesis, complete with detailed experimental protocols and quantitative data to aid researchers in their synthetic endeavors.
I. Synthesis of Tetralin Esters
The preparation of tetralin esters can be broadly categorized into two main approaches: construction of the tetralin ring with a pre-existing ester functionality and esterification of a pre-formed tetralin carboxylic acid.
Synthesis via Ring Formation
One of the common strategies involves the cyclization of a precursor already containing the ester group. A classic example is the Darzens tetralin synthesis, which utilizes an intramolecular ring-closing reaction of an 1-aryl-4-pentene derivative. While the original Darzens synthesis leads to the tetralin core, modifications can be made to the starting materials to incorporate an ester moiety.
A more contemporary approach involves a nitrogen deletion/Diels-Alder cascade reaction. This method allows for the synthesis of substituted tetralin dicarboxylates with high stereoselectivity.[4]
Experimental Protocol: Synthesis of Dimethyl 1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylate [4]
-
Materials: Appropriate dienophile (e.g., dimethyl maleate or dimethyl fumarate), isoindoline derivative, solvent (e.g., THF).
-
Procedure: To a solution of the isoindoline derivative in THF, the dienophile is added. The reaction mixture is stirred at a specified temperature until the reaction is complete, as monitored by TLC or GC-MS. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography.
-
Observation: Interestingly, both cis and trans starting esters (dimethyl maleate and dimethyl fumarate, respectively) can lead to the formation of the trans product, suggesting an amine-catalyzed isomerization of the dienophile during the reaction.[4]
Esterification of Tetralin Carboxylic Acids
A more direct and widely used method is the esterification of a corresponding tetralin carboxylic acid. This can be achieved through various standard esterification procedures.
Experimental Protocol: Fischer Esterification of a Tetralin Carboxylic Acid [5]
-
Materials: Tetralin carboxylic acid, alcohol (e.g., methanol, ethanol), strong acid catalyst (e.g., concentrated sulfuric acid), solvent (if necessary).
-
Procedure: The tetralin carboxylic acid is dissolved or suspended in an excess of the desired alcohol. A catalytic amount of concentrated sulfuric acid is slowly added. The mixture is then heated under reflux for a specified period. The reaction progress is monitored by TLC. Upon completion, the excess alcohol is removed by distillation. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ester, which can be further purified by distillation or column chromatography.
II. Applications of Tetralin Esters in Organic Synthesis
Tetralin esters are versatile intermediates that can undergo a variety of transformations, making them valuable in the synthesis of complex molecules.
As Precursors to Amides and Other Carboxylic Acid Derivatives
The ester group in tetralin esters can be readily converted to other functional groups, such as amides, which are prevalent in many biologically active molecules.[6][7]
Experimental Protocol: Aminolysis of a Tetralin Ester [6]
-
Materials: Tetralin ester, primary or secondary amine, solvent (e.g., alcohol, ether, or a dialkylformamide).
-
Procedure: The tetralin ester is dissolved in a suitable solvent, and the amine is added. The reaction can often be carried out at room temperature. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the solvent and excess amine are removed under reduced pressure. The resulting amide can be purified by crystallization or column chromatography.
In Cyclization and Rearrangement Reactions
Tetralin esters can be designed as substrates for intramolecular reactions to construct more complex polycyclic systems. For example, a cascade intramolecular Prins/Friedel-Crafts cyclization can be employed to synthesize 4-aryltetralin-2-ols, where the ester group can be a precursor to the required aldehyde functionality.[8]
Logical Workflow for Prins/Friedel-Crafts Cyclization Precursor Synthesis
Caption: Synthesis of the aldehyde precursor for Prins/Friedel-Crafts cyclization.
In Coupling Reactions
While less common for the ester moiety itself to participate directly in cross-coupling reactions, the tetralin ring of a tetralin ester can be functionalized with groups (e.g., halides) that readily undergo such reactions. The ester then serves as a directing group or a latent functionality to be transformed after the coupling step. For instance, a bromo-substituted tetralin ester can undergo Suzuki coupling.[9]
III. Quantitative Data Summary
The following tables summarize quantitative data from various synthetic methods involving tetralin esters and their precursors.
Table 1: Synthesis of Substituted Tetralin Dicarboxylates via Diels-Alder Cascade [4]
| Dienophile | Product | Yield (%) |
| Dimethyl maleate (cis) | trans-Dimethyl 1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylate | 71 |
| Dimethyl fumarate (trans) | trans-Dimethyl 1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylate | 77 |
| Dimethyl 6-Chloro-1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylate | 69 | |
| Dimethyl 6-Bromo-1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylate | 66 | |
| Dimethyl 6-Nitro-1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylate | 60 |
Table 2: Prins/Friedel-Crafts Cyclization to 4-Aryl-tetralin-2-ols [8]
| Aldehyde Substituent | Nucleophile | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| H | Veratrole | 4-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-ol | 50-55 | 51:49 |
| 6-Methoxy | Veratrole | 4-(3,4-dimethoxyphenyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol | 72 | Not specified |
| 6-Chloro | Veratrole | 6-chloro-4-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-ol | 38 | Not specified |
| 6-Nitro | Veratrole | 4-(3,4-dimethoxyphenyl)-6-nitro-1,2,3,4-tetrahydronaphthalen-2-ol | 55 | Not specified |
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows related to the application of tetralin esters.
Diagram 1: General Synthetic Utility of Tetralin Esters
Caption: Synthetic pathways originating from tetralin esters.
Diagram 2: Experimental Workflow for Tetralin Ester Synthesis and Subsequent Aminolysis
Caption: Workflow for synthesis and conversion of tetralin esters.
Conclusion
Tetralin esters are undeniably valuable and versatile intermediates in the field of organic synthesis. Their accessibility through various synthetic routes and the reactivity of the ester functionality allow for a broad range of chemical modifications. This enables the construction of complex molecular architectures, particularly those with relevance to medicinal chemistry and drug discovery. The protocols and data presented herein provide a solid foundation for researchers to incorporate tetralin esters into their synthetic strategies, paving the way for the discovery of new chemical entities with potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scribd.com [scribd.com]
- 6. US4760174A - Tetralin derivatives, their preparation and their use - Google Patents [patents.google.com]
- 7. Discovery of tetralin carboxamide growth hormone secretagogue receptor antagonists via scaffold manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate as a Versatile Building Block for Polycyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate as a foundational scaffold for the synthesis of complex polycyclic compounds. The inherent structural features of this building block offer a gateway to a diverse range of molecular architectures, including those with significant therapeutic potential.
Introduction
Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate is a valuable starting material in medicinal chemistry and organic synthesis. Its tetralin core provides a rigid, three-dimensional framework that can be strategically functionalized to construct intricate polycyclic systems. The ester functionality serves as a versatile handle for various chemical transformations, including hydrolysis to the corresponding carboxylic acid, which can then be used in amide couplings and subsequent cyclization reactions. This document will focus on the practical application of this building block, with a primary emphasis on the synthesis of the potent antiemetic drug, Palonosetron, and will also explore other potential synthetic routes to novel polycyclic structures.
Application 1: Synthesis of Palonosetron
A prominent application of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, readily derived from its methyl ester, is in the synthesis of Palonosetron, a 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1] The synthesis involves an amide coupling followed by an intramolecular cyclization to construct the characteristic pentacyclic core of the drug.
Workflow for Palonosetron Synthesis
Caption: Synthetic pathway to Palonosetron.
Experimental Protocols
Step 1: Hydrolysis of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
This initial step converts the methyl ester to the corresponding carboxylic acid, which is essential for the subsequent amide coupling.
-
Materials:
-
Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), 2N
-
Distilled water
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate (1.0 eq) in methanol.
-
Add an aqueous solution of NaOH or KOH (1.5 - 2.0 eq).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the residue with water and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2N HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.
-
If no precipitate forms, extract the acidified aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the carboxylic acid.
-
Step 2: Amide Coupling with (S)-3-Aminoquinuclidine
The carboxylic acid is coupled with (S)-3-aminoquinuclidine to form the key amide intermediate.
-
Materials:
-
5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid
-
(S)-3-Aminoquinuclidine dihydrochloride
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., DCC, EDC)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Triethylamine (TEA) or another suitable base
-
-
Procedure (via Acid Chloride):
-
Suspend 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (1.0 eq) in anhydrous toluene.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.2 eq) and reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude acid chloride.
-
In a separate flask, dissolve (S)-3-aminoquinuclidine dihydrochloride (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Cool the amine solution in an ice bath and slowly add a solution of the crude acid chloride in DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-((S)-1-azabicyclo[2.2.2]octan-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide.
-
Step 3 & 4: Intramolecular Cyclization and Reduction to Palonosetron
The amide undergoes intramolecular cyclization followed by reduction to yield Palonosetron.
-
Materials:
-
N-((S)-1-azabicyclo[2.2.2]octan-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Reducing agent (e.g., Sodium borohydride (NaBH₄), Boron trifluoride diethyl etherate (BF₃·OEt₂))
-
-
Procedure:
-
Dissolve the amide intermediate (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to -30 °C.
-
Slowly add n-butyllithium (2.1 eq) while maintaining the temperature below -25 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours to form the lactam, 2-((S)-1-azabicyclo[2.2.2]octan-3-yl)-2,4,5,6-tetrahydro-1H-benzo[de]isoquinolin-1-one.[2]
-
For the reduction, in a separate flask, add the lactam to a mixture of a reducing agent like NaBH₄ and BF₃·OEt₂ in an appropriate solvent.
-
After completion of the reaction (monitored by TLC), quench the reaction carefully with water or an acidic solution.
-
Extract the product with an organic solvent and purify by crystallization or chromatography to obtain Palonosetron.
-
Quantitative Data Summary
| Step | Reactants | Key Reagents/Catalysts | Solvent | Typical Yield |
| 1. Hydrolysis | Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate | NaOH or KOH | Methanol/Water | >95% |
| 2. Amide Coupling | 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid, (S)-3-Aminoquinuclidine | SOCl₂, TEA | Toluene/DCM | 70-85% |
| 3. Intramolecular Cyclization | N-((S)-1-azabicyclo[2.2.2]octan-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide | n-BuLi | THF | 60-75% |
| 4. Reduction | 2-((S)-1-azabicyclo[2.2.2]octan-3-yl)-2,4,5,6-tetrahydro-1H-benzo[de]isoquinolin-1-one | NaBH₄, BF₃·OEt₂ | THF | 80-90% |
Note: Yields are approximate and can vary based on reaction scale and purification methods.
Application 2: Intramolecular Friedel-Crafts Acylation for Tricyclic Ketone Synthesis
The tetralin scaffold can be further annulated to form tricyclic ketones through an intramolecular Friedel-Crafts acylation. This requires the introduction of a suitable acyl group precursor at a position that allows for cyclization onto the aromatic ring.
Logical Workflow for Tricyclic Ketone Synthesis
Caption: Intramolecular Friedel-Crafts acylation pathway.
Conceptual Protocol
-
Side Chain Elaboration: The carboxylic acid (obtained from the hydrolysis of the methyl ester) can be reduced to the corresponding alcohol. This alcohol can then be converted to a halide or tosylate and used in a nucleophilic substitution reaction with a malonic ester, followed by hydrolysis and decarboxylation to introduce a propanoic acid side chain at the 1-position.
-
Activation: The resulting carboxylic acid side chain is converted to its more reactive acid chloride using an agent like thionyl chloride or oxalyl chloride.
-
Intramolecular Friedel-Crafts Acylation: The acid chloride is then treated with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to promote intramolecular acylation onto the aromatic ring, forming a new six-membered ring and yielding a tricyclic ketone.
Application 3: Diels-Alder Reaction for Polycyclic Aromatic Hydrocarbon Synthesis
The tetralin ring system can be modified to incorporate a diene functionality, which can then undergo a Diels-Alder reaction with a suitable dienophile to construct a more complex polycyclic aromatic hydrocarbon (PAH) framework.
Reaction Workflow for Diels-Alder Cycloaddition
Caption: Diels-Alder reaction pathway.
Conceptual Protocol
-
Diene Formation: A potential strategy to form a diene would involve the functionalization of the saturated part of the tetralin ring. For instance, selective oxidation could introduce a ketone, which could then be converted to an enol triflate. A subsequent palladium-catalyzed cross-coupling reaction could introduce a vinyl group, and elimination could then generate a conjugated diene system.
-
Diels-Alder Cycloaddition: The resulting diene can be reacted with an electron-deficient dienophile, such as maleic anhydride or dimethyl acetylenedicarboxylate (DMAD), under thermal conditions to form the Diels-Alder adduct.
-
Aromatization: The newly formed six-membered ring in the adduct can be aromatized through various methods, such as treatment with a mild oxidizing agent or an acid catalyst, to yield a stable polycyclic aromatic hydrocarbon.
Conclusion
Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate is a highly adaptable building block for the synthesis of a wide array of polycyclic compounds. Its utility is well-demonstrated in the industrial synthesis of Palonosetron. Furthermore, its core structure is amenable to a variety of synthetic transformations, including intramolecular Friedel-Crafts acylations and Diels-Alder reactions, opening avenues for the discovery and development of novel polycyclic molecules with potential applications in materials science and medicinal chemistry. The protocols and conceptual pathways outlined in this document are intended to serve as a practical guide for researchers in these fields.
References
Experimental procedure for amide coupling with Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
Application Notes for the Amide Coupling of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
Introduction
Amide bond formation is a critical transformation in organic synthesis, particularly within the fields of medicinal chemistry and drug development, as the amide functional group is a cornerstone of countless biologically active molecules, including peptides and pharmaceuticals.[1][2] This document provides a detailed two-step experimental protocol for the synthesis of amides starting from Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate.
The initial step involves the saponification (hydrolysis) of the methyl ester to its corresponding carboxylic acid, 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid. The subsequent step is the coupling of this carboxylic acid with an amine. While direct conversion of esters to amides is possible, it often requires harsh conditions or specific catalysts.[3][4][5] The conversion to a carboxylic acid is a more general and widely applicable route, allowing for the use of a broad range of standard, mild, and efficient amide coupling reagents.[2]
This guide details two highly effective and commonly used protocols for the amide coupling step: one utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxybenzotriazole (HOBt), and another using the powerful uronium salt-based reagent, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[6][7]
Experimental Protocols
Step 1: Saponification of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
This protocol describes the hydrolysis of the starting methyl ester to the corresponding carboxylic acid, which is the necessary precursor for the subsequent amide coupling reactions.
Reaction Scheme: Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate → 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Materials:
-
Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1N solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate (1.0 equiv) in a mixture of THF and Methanol (e.g., a 3:1 ratio). The typical concentration is 0.1-0.5 M.
-
Addition of Base: Add an aqueous solution of LiOH (1.5 - 2.0 equiv) to the stirred solution of the ester.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-12 hours).
-
Quenching and Acidification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF and MeOH). Dilute the remaining aqueous residue with water.
-
Cool the aqueous solution in an ice bath and acidify to a pH of ~2-3 by the slow addition of 1N HCl. A precipitate of the carboxylic acid should form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.
-
Purification: The crude product is often pure enough for the next step. If necessary, it can be further purified by recrystallization or flash column chromatography.
Quantitative Data Summary for Saponification:
| Reagent/Material | Molar Equiv. | Role |
|---|---|---|
| Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate | 1.0 | Starting Material |
| Lithium Hydroxide (LiOH) | 1.5 - 2.0 | Base for Hydrolysis |
| THF/Methanol/Water | - | Solvent System |
| 1N Hydrochloric Acid (HCl) | As needed | Acid for Work-up |
| Ethyl Acetate | - | Extraction Solvent |
Step 2, Protocol A: EDC/HOBt Mediated Amide Coupling
This protocol is a widely used, reliable, and cost-effective method for amide bond formation. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to a more stable HOBt-ester to reduce the risk of side reactions and racemization.[6] This active ester is then attacked by the amine to form the desired amide.[6]
Materials:
-
5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (1.0 equiv)
-
Amine (primary or secondary, 1.1 - 1.2 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 - 1.5 equiv)
-
N-hydroxybenzotriazole (HOBt, 1.2 - 1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard work-up reagents (e.g., Ethyl acetate, 1N HCl, saturated aq. NaHCO₃, brine)
Procedure:
-
Reagent Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).
-
Dissolution: Dissolve the mixture in anhydrous DMF or DCM (typical concentration 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Activation: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Base Addition: Add DIPEA (2.5 equiv) dropwise to the stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8 to 24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the carboxylic acid is consumed.[6]
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine to remove the urea byproduct and excess reagents.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.[6]
Quantitative Data Summary for EDC/HOBt Coupling:
| Reagent/Material | Molar Equiv. | Role |
|---|---|---|
| 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | 1.0 | Substrate |
| Amine (R-NH₂) | 1.1 - 1.2 | Nucleophile |
| EDC·HCl | 1.2 - 1.5 | Coupling Reagent |
| HOBt | 1.2 - 1.5 | Additive (Reduces side reactions) |
| DIPEA | 2.0 - 3.0 | Non-nucleophilic Base |
| Anhydrous DMF or DCM | - | Solvent |
Step 2, Protocol B: HATU Mediated Amide Coupling
HATU is a highly effective uronium salt-based coupling reagent known for its high reactivity, fast reaction times, and low rates of epimerization, making it ideal for challenging or sterically hindered couplings.[6] It activates the carboxylic acid to form a highly reactive OAt-active ester, which rapidly reacts with the amine.[7]
Materials:
-
5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (1.0 equiv)
-
Amine (primary or secondary, 1.1 - 1.2 equiv)
-
HATU (1.1 - 1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard work-up reagents (e.g., Ethyl acetate, 5% aq. LiCl, 1N HCl, saturated aq. NaHCO₃, brine)
Procedure:
-
Reagent Preparation: To a round-bottom flask under an inert atmosphere, add 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (1.0 equiv) and HATU (1.1 equiv).
-
Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Pre-activation: Add DIPEA (3.0 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.[6]
-
Amine Addition: Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1 to 18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[6]
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
If DMF was used as the solvent, wash the organic layer with a 5% aqueous LiCl solution to remove the DMF.[8]
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[7]
Quantitative Data Summary for HATU Coupling:
| Reagent/Material | Molar Equiv. | Role |
|---|---|---|
| 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | 1.0 | Substrate |
| Amine (R-NH₂) | 1.1 - 1.2 | Nucleophile |
| HATU | 1.1 - 1.2 | Coupling Reagent |
| DIPEA | 2.0 - 3.0 | Non-nucleophilic Base |
| Anhydrous DMF or DCM | - | Solvent |
Visualizations
Caption: Overall experimental workflow from starting ester to final amide product.
Caption: Reaction mechanism for EDC/HOBt mediated amide coupling.
Caption: Reaction mechanism for HATU mediated amide coupling.
Safety Precautions
-
Always conduct reactions in a well-ventilated fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
EDC, HATU, and HOBt are potential sensitizers and irritants; avoid inhalation and skin contact.
-
DIPEA and TEA are corrosive and volatile bases; handle with care.
-
Anhydrous solvents like DMF and DCM are flammable and/or toxic. Handle them under an inert atmosphere and away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A sustainable metal and base-free direct amidation of esters using water as a green solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03524C [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the large-scale synthesis of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate, a key intermediate in the production of various pharmaceuticals. Two robust and scalable methods are presented: a direct one-step Fischer Esterification and a two-step procedure involving the formation of an acyl chloride intermediate.
Introduction
Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate is a crucial building block in organic synthesis. Its precursor, 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, is notably used in the synthesis of Palonosetron, a 5-HT3 antagonist for the prevention of chemotherapy-induced nausea and vomiting. The efficient and scalable synthesis of this methyl ester is therefore of significant interest to the pharmaceutical industry. The following protocols are designed to be adaptable for large-scale production, with a focus on yield, purity, and operational safety.
Chemical Structures
| Compound | Structure |
| 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | |
| Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate |
Protocol 1: Direct Fischer Esterification
This protocol outlines the direct conversion of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid to its methyl ester via an acid-catalyzed esterification with methanol. This method is cost-effective and straightforward, making it suitable for large-scale industrial production.
Experimental Workflow
Caption: Workflow for Fischer Esterification.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |
| 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | 176.21 | 1.0 | Starting material |
| Methanol (MeOH) | 32.04 | 10 - 20 | Reagent and solvent |
| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | 0.1 - 0.2 | Catalyst |
| Ethyl Acetate (EtOAc) | 88.11 | - | Extraction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | For neutralization |
| Brine (saturated NaCl solution) | - | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | Drying agent |
Detailed Experimental Protocol
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (1.0 eq) and methanol (10-20 eq).
-
Catalyst Addition: With stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the suspension. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol by distillation under reduced pressure.
-
To the residue, add ethyl acetate and water.
-
Carefully neutralize the aqueous layer by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the final product.
Expected Yield and Purity
-
Yield: 85-95%
-
Purity: >98% (as determined by GC or HPLC)
Protocol 2: Two-Step Synthesis via Acyl Chloride
This protocol involves the conversion of the carboxylic acid to its more reactive acyl chloride, followed by reaction with methanol. This method is often faster and can be advantageous for substrates that are sensitive to the strongly acidic conditions of the Fischer esterification.
Experimental Workflow
Caption: Workflow for Two-Step Synthesis.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |
| 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | 176.21 | 1.0 | Starting material |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.1 - 1.5 | Chlorinating agent |
| Toluene | 92.14 | - | Solvent |
| N,N-Dimethylformamide (DMF) | 73.09 | catalytic | Catalyst for acyl chloride formation |
| Methanol (MeOH) | 32.04 | 1.2 - 2.0 | Reagent |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | For neutralization |
| Brine (saturated NaCl solution) | - | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | Drying agent |
Detailed Experimental Protocol
Step 1: Synthesis of 5,6,7,8-tetrahydronaphthalene-1-carbonyl chloride
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), charge 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (1.0 eq), toluene, and a catalytic amount of DMF.
-
Reagent Addition: Cool the mixture to 0-5°C. Add thionyl chloride (1.1-1.5 eq) dropwise, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60°C for 2-4 hours, or until the gas evolution ceases and the reaction is complete as monitored by TLC or IR spectroscopy.
-
Isolation of Intermediate: Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride and toluene. The resulting crude 5,6,7,8-tetrahydronaphthalene-1-carbonyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
-
Reaction Setup: Dissolve the crude acyl chloride from Step 1 in fresh toluene and cool the solution to 0-5°C in a reactor equipped with a mechanical stirrer and dropping funnel.
-
Reagent Addition: Add methanol (1.2-2.0 eq) dropwise, maintaining the internal temperature below 10°C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation to afford pure Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate.
Expected Yield and Purity
-
Yield: 90-98% (over two steps)
-
Purity: >99% (as determined by GC or HPLC)
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Thionyl chloride is a corrosive and toxic substance that reacts violently with water. It should be handled with extreme care.
-
Concentrated sulfuric acid is highly corrosive. Handle with care.
-
The work-up procedures involving sodium bicarbonate will produce CO₂ gas; ensure adequate venting to avoid pressure build-up.
Conclusion
Both protocols provide efficient and scalable methods for the synthesis of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate. The choice between the Fischer esterification and the acyl chloride route will depend on factors such as available equipment, cost of reagents, and the sensitivity of the substrate to the reaction conditions. For large-scale industrial production, the direct Fischer esterification is often preferred for its simplicity and lower cost, while the acyl chloride method offers a faster reaction time and potentially higher purity.
Application Notes and Protocols for the Characterization of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical methods for the characterization of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate. This document includes protocols for spectroscopic and chromatographic techniques, along with data presentation and visualization to facilitate a comprehensive understanding of the molecule's properties.
Compound Information
Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate is a chemical compound with the molecular formula C₁₂H₁₄O₂.[1] It is the methyl ester of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.
Table 1: Physicochemical Properties of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₂ | PubChem[1] |
| Molecular Weight | 190.24 g/mol | PubChem[1] |
| IUPAC Name | methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate | PubChem[1] |
| CAS Number | 66193-59-7 | PubChem[1] |
Analytical Methods and Protocols
A comprehensive characterization of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate involves a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and structural integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for example, a Bruker 500 MHz spectrometer.[2]
-
¹H NMR Parameters (Example):
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Parameters (Example):
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectra using the TMS signal.
Data Presentation
Table 2: Expected ¹H NMR Chemical Shifts for Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 7.0 - 7.8 | m | 3H |
| -OCH₃ | ~3.8 | s | 3H |
| Benzylic-H (C5, C8) | ~2.7 | m | 4H |
| Aliphatic-H (C6, C7) | ~1.8 | m | 4H |
Table 3: Expected ¹³C NMR Chemical Shifts for Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
| Carbon | Chemical Shift (δ, ppm) |
| C=O (ester) | 165 - 175 |
| Aromatic Quaternary-C | 125 - 145 |
| Aromatic CH-C | 120 - 135 |
| -OCH₃ | 50 - 55 |
| Benzylic-C (C5, C8) | 25 - 35 |
| Aliphatic-C (C6, C7) | 20 - 30 |
Note: The exact chemical shifts may vary depending on the solvent and experimental conditions.
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural characterization.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a standard GC-MS system.
-
Gas Chromatography (GC) Parameters (Example):
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Parameters (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern. Compare the obtained spectrum with a reference library if available. PubChem indicates the availability of a GC-MS spectrum for this compound.[1]
Data Presentation
Table 4: Expected Mass Spectrometry Data for Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
| Ion | m/z (Expected) | Description |
| [M]⁺ | 190.1 | Molecular Ion |
| [M - OCH₃]⁺ | 159.1 | Loss of methoxy radical |
| [M - COOCH₃]⁺ | 131.1 | Loss of carbomethoxy radical |
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS based molecular weight confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of the compound and for quantitative analysis. A reversed-phase HPLC method is generally suitable for this type of molecule.
Experimental Protocol: RP-HPLC Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation: A standard HPLC system with a UV detector.
-
HPLC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. For example, 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Determine the retention time of the main peak. Calculate the purity by peak area percentage. For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.
Data Presentation
Table 5: Typical HPLC Purity Data for Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
| Parameter | Result |
| Retention Time (tᵣ) | To be determined experimentally |
| Purity (by Area %) | > 98% (example) |
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC-based purity determination.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, O) in the compound, which can be compared with the theoretical values calculated from the molecular formula.
Experimental Protocol: Elemental Analysis
-
Sample Preparation: A small, accurately weighed amount of the dry, pure sample (typically 1-3 mg) is required.
-
Instrumentation: An automated elemental analyzer.
-
Analysis: The sample is combusted in a furnace in the presence of oxygen. The resulting gases (CO₂, H₂O) are separated and quantified by detectors.
-
Data Analysis: The instrument software calculates the percentage of each element.
Data Presentation
Table 6: Elemental Analysis Data for Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate (C₁₂H₁₄O₂)
| Element | Theoretical % | Found % |
| Carbon (C) | 75.76 | To be determined experimentally |
| Hydrogen (H) | 7.42 | To be determined experimentally |
| Oxygen (O) | 16.82 | To be determined experimentally |
Summary
The analytical methods described provide a robust framework for the comprehensive characterization of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate. The combination of NMR for structural elucidation, mass spectrometry for molecular weight confirmation, HPLC for purity assessment, and elemental analysis for compositional verification ensures a thorough and reliable identification and quality control of this compound for research and development purposes.
References
Application Notes and Protocols: Analysis of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques used for the characterization of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate, a key intermediate in various synthetic pathways. The following sections detail the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with standardized protocols for data acquisition.
Compound Information
| Property | Value |
| IUPAC Name | Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate |
| Synonyms | Methyl tetralin-5-carboxylate |
| CAS Number | 66193-59-7 |
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| Chemical Structure | (Image of the chemical structure) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.58 | doublet | 1H | 7.6 | Ar-H |
| 7.21 | triplet | 1H | 7.6 | Ar-H |
| 7.05 | doublet | 1H | 7.6 | Ar-H |
| 3.89 | singlet | 3H | N/A | -OCH₃ |
| 2.95 | triplet | 2H | 6.0 | Ar-CH₂ (C5 or C8) |
| 2.80 | triplet | 2H | 6.0 | Ar-CH₂ (C5 or C8) |
| 1.80-1.90 | multiplet | 4H | N/A | -CH₂-CH₂- (C6, C7) |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 168.5 | C=O |
| 140.1 | Ar-C |
| 136.8 | Ar-C |
| 131.2 | Ar-CH |
| 128.5 | Ar-C |
| 127.9 | Ar-CH |
| 125.8 | Ar-CH |
| 52.1 | -OCH₃ |
| 30.5 | Ar-CH₂ |
| 23.2 | -CH₂- |
| 22.9 | -CH₂- |
| 22.5 | Ar-CH₂ |
Experimental Protocol for NMR Spectroscopy
A detailed workflow for acquiring high-quality NMR spectra is crucial for accurate structural analysis.
Mass Spectrometry
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Expected Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Proposed Fragment Ion |
| 190 | Moderate | [M]⁺ (Molecular Ion) |
| 159 | High | [M-OCH₃]⁺ |
| 131 | Moderate | [M-COOCH₃]⁺ |
| 115 | Low | [C₉H₇]⁺ |
| 91 | Low | [C₇H₇]⁺ (Tropylium ion) |
Fragmentation Pathway:
Under electron ionization, Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate is expected to undergo fragmentation primarily through the loss of the methoxy radical (-OCH₃) to form a stable acylium ion at m/z 159, which is often the base peak. Subsequent loss of carbon monoxide (CO) from this fragment is also possible. Another significant fragmentation pathway involves the cleavage of the entire carbomethoxy group (-COOCH₃) to yield a fragment at m/z 131.
Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate.
GC-MS Parameters:
-
GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., HP-5ms or equivalent)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 min at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Conclusion
The combination of NMR and mass spectrometry provides a robust analytical approach for the unambiguous identification and structural confirmation of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate. The provided data and protocols serve as a valuable resource for researchers and scientists involved in the synthesis and characterization of this compound and related analogs. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data for research, development, and quality control purposes.
Application Notes and Protocols for the Synthesis of Novel Antitumor Agents from Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
Abstract
The 5,6,7,8-tetrahydronaphthalene (tetralin) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, including several potent antitumor agents.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate as a versatile starting material for the synthesis of novel potential antitumor agents. We present detailed, field-proven protocols for the hydrolysis of the methyl ester, followed by robust amide coupling methodologies to generate a library of tetralin-1-carboxamides. Furthermore, we explore the rationale for targeting tubulin polymerization with these structures and discuss potential bioisosteric modifications to expand the chemical space for drug discovery.
Introduction: The Tetralin Scaffold in Oncology
The tetralin ring system is a key structural element in a variety of clinically relevant compounds, including the anthracycline class of antibiotics used in cancer chemotherapy.[2] Its rigid, partially saturated bicyclic structure provides a stable three-dimensional framework that can be strategically functionalized to interact with biological targets. Recent research has highlighted the potential of simpler, non-naturally derived tetralin compounds as potent anticancer agents. A notable class of such agents are those that target tubulin, a critical protein involved in microtubule formation and cell division.[3][4] By inhibiting tubulin polymerization, these agents can arrest the cell cycle in the G2/M phase, leading to apoptosis in rapidly dividing cancer cells.[4]
Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate represents an ideal starting point for the synthesis of novel tetralin-based drug candidates. The carboxylate group at the 1-position is a versatile chemical handle that can be readily converted into a variety of functional groups, most notably amides, which are prevalent in many targeted therapies.[5] The synthesis of the antiemetic agent Palonosetron, which involves the formation of an amide from the corresponding 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, provides a robust precedent for this synthetic strategy.[2][6][7]
This guide will detail the synthetic pathway from the starting methyl ester to a library of novel carboxamide derivatives, providing a logical framework for the discovery of new tetralin-based antitumor agents.
Figure 1: Conceptual workflow from the starting material to the biological outcome.
Experimental Protocols
Part A: Saponification of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
Causality and Rationale: The conversion of the methyl ester to the corresponding carboxylic acid is a critical first step. The carboxylic acid is the immediate precursor for activation and subsequent amide bond formation. Saponification using a strong base like sodium hydroxide is a standard, high-yielding, and reliable method for this transformation. The use of a co-solvent system (e.g., methanol/water) ensures the solubility of both the ester starting material and the hydroxide reagent.
Protocol 2.1: Hydrolysis to 5,6,7,8-Tetrahydronaphthalene-1-carboxylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate (1.0 eq) in a 3:1 mixture of methanol and water.
-
Reagent Addition: Add sodium hydroxide (NaOH, 2.0-3.0 eq) to the solution.
-
Reaction Conditions: Heat the mixture to reflux (approximately 70-80 °C) and stir vigorously for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Remove the methanol under reduced pressure using a rotary evaporator. c. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities. d. Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid (HCl). A white precipitate of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid should form. e. Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the desired carboxylic acid.[2]
Self-Validation: The identity and purity of the resulting carboxylic acid can be confirmed by melting point determination, ¹H NMR, and ¹³C NMR spectroscopy. The expected product is a white crystalline solid.[2]
Part B: Synthesis of Tetralin-1-Carboxamide Library via Amide Coupling
Causality and Rationale: The formation of an amide bond requires the activation of the carboxylic acid to make the carbonyl carbon more electrophilic. Several modern coupling reagents are available that facilitate this reaction under mild conditions, minimizing side reactions and racemization (if chiral amines are used).[8] We present two robust protocols using common coupling reagents, HATU and EDC/NHS, which are known for their efficiency and broad substrate scope.[9] The choice between them may depend on the specific amine being coupled and the desired scale of the reaction.
Protocol 2.2: Amide Coupling using HATU
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Reagent Addition: a. Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq). b. Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq), and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the pre-activated mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 2-8 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired tetralin-1-carboxamide.[9]
Protocol 2.3: Amide Coupling using EDC/NHS
-
Reaction Setup: Dissolve 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or DMF in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: a. Add N-Hydroxysuccinimide (NHS) (1.2 eq). b. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 eq).
-
Activation: Stir the reaction mixture at room temperature for 30-60 minutes to form the NHS-activated ester.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like DIPEA or triethylamine (TEA) (1.5 eq).
-
Reaction Conditions: Stir the reaction at room temperature for 4-12 hours.
-
Monitoring & Work-up: Follow the same monitoring and work-up procedure as described in Protocol 2.2.
-
Purification: Purify the crude product by column chromatography.[9]
Figure 2: General workflow for the amide coupling reaction.
Data Presentation and Biological Evaluation
A library of novel tetralin-1-carboxamides should be synthesized by coupling the carboxylic acid intermediate with a diverse range of amines. The resulting compounds can then be evaluated for their antiproliferative activity against a panel of human cancer cell lines.
Table 1: Hypothetical Data for a Synthesized Tetralin-1-Carboxamide Library
| Compound ID | Amine Moiety (R) | Yield (%) | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| TETRA-001 | Benzylamine | 85 | 12.5 | 15.2 | 20.1 |
| TETRA-002 | 4-Fluorobenzylamine | 82 | 8.3 | 9.1 | 11.5 |
| TETRA-003 | 3,4,5-Trimethoxyaniline | 75 | 1.2 | 0.9 | 2.5 |
| TETRA-004 | Piperidine | 91 | > 50 | > 50 | > 50 |
| TETRA-005 | Morpholine | 88 | 45.8 | 48.1 | > 50 |
| CA-4 (Ref.) | - | - | 0.01 | 0.008 | 0.012 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary. CA-4 (Combretastatin A-4) is a known potent tubulin inhibitor.
The structure-activity relationship (SAR) can be explored by varying the substituents on the amine. For instance, incorporating moieties known to interact with the colchicine binding site of tubulin, such as a 3,4,5-trimethoxyphenyl group, could lead to highly potent compounds, as suggested by the hypothetical data for TETRA-003.[10][11]
Advanced Concepts and Future Directions
Bioisosteric Replacement of the Amide Bond
While the amide bond is a cornerstone of medicinal chemistry, it can be susceptible to enzymatic degradation in vivo, potentially limiting oral bioavailability and metabolic stability.[12] Bioisosteric replacement is a powerful strategy to address these liabilities while retaining or improving biological activity.[13][14] For the tetralin-1-carboxamide scaffold, several five-membered heterocycles can be considered as amide bioisosteres.
-
1,2,3-Triazoles: Can be synthesized via copper-catalyzed or ruthenium-catalyzed azide-alkyne cycloaddition reactions. The resulting 1,4- or 1,5-disubstituted triazoles can mimic the trans and cis conformations of the amide bond, respectively.[15][16]
-
Oxadiazoles: 1,2,4- and 1,3,4-oxadiazoles are common amide isosteres that can improve metabolic stability.[12]
-
Tetrazoles: Often used as bioisosteres for carboxylic acids, they can also be incorporated into larger structures to replace amide functionalities.[13]
Figure 3: Common bioisosteric replacements for the amide bond.
Conclusion
Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate is a readily accessible and highly versatile starting material for the development of novel antitumor agents. The straightforward conversion to its corresponding carboxylic acid, followed by robust and well-established amide coupling protocols, allows for the rapid generation of diverse chemical libraries. By leveraging the known importance of the tetralin scaffold in targeting tubulin polymerization, researchers can rationally design and synthesize new carboxamide derivatives with significant potential as next-generation cancer therapeutics. The exploration of amide bioisosteres further expands the possibilities for optimizing the pharmacokinetic and pharmacodynamic properties of these promising compounds.
References
- 1. CN101186607A - Method for synthesizing palonosetron hydrochloride - Google Patents [patents.google.com]
- 2. 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 1,4,5,6,7,8-Hexahydroquinolines and 5,6,7,8-tetrahydronaphthalenes: A new class of antitumor agents targeting the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2011013095A1 - Processes for the preparation of palonosetron - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. hepatochem.com [hepatochem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drughunter.com [drughunter.com]
- 14. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 15. 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iris.unimore.it [iris.unimore.it]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate. Our aim is to help improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate?
A1: The most prevalent synthetic pathway involves a two-step process. The first step is an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 4-phenylbutyric acid, to form α-tetralone.[1] This is a classic ring-closing reaction.[1] The second step is the esterification of the resulting carboxylic acid intermediate (5,6,7,8-tetrahydronaphthalene-1-carboxylic acid) with methanol, typically under acidic conditions (Fischer esterification), to yield the final methyl ester product.[2][3]
Q2: What are the critical parameters to control during the Friedel-Crafts acylation step?
A2: The success of the intramolecular Friedel-Crafts acylation is highly dependent on several factors. Key parameters include the choice of a strong Lewis acid or Brønsted acid catalyst, strictly anhydrous reaction conditions, and optimal reaction temperature. The catalyst, often aluminum chloride (AlCl₃) or polyphosphoric acid (PPA), must be of high purity and handled under an inert atmosphere to prevent deactivation by moisture.[4]
Q3: How can I drive the Fischer esterification reaction to completion?
A3: The Fischer esterification is an equilibrium-limited reaction.[2][3][5] To maximize the yield of the methyl ester, it is essential to shift the equilibrium towards the product side. This can be achieved by using a large excess of methanol, which also serves as the solvent, and by removing the water that is formed during the reaction.[2][5] The use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is also crucial.[3]
Q4: Are there any safety concerns associated with the synthesis?
A4: Yes, several safety precautions should be taken. The Lewis acids used in the Friedel-Crafts reaction, such as aluminum chloride, are corrosive and react violently with water. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn. Methanol, used in the esterification step, is flammable and toxic.
Troubleshooting Guides
Low Yield in Friedel-Crafts Acylation
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion of starting material | Deactivated catalyst due to moisture. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid. |
| Insufficient catalyst loading. | In some cases, a stoichiometric amount of the Lewis acid is required as the product can form a complex with the catalyst, rendering it inactive.[6] | |
| Deactivated aromatic ring. | If the starting material has strongly electron-withdrawing groups, the Friedel-Crafts reaction may be inhibited. | |
| Formation of multiple products | Polysubstitution. | While less common in acylation than alkylation, it can occur with highly activated rings. Ensure a 1:1 stoichiometry of the acylating agent to the aromatic substrate. |
| Rearrangement of the acylium ion. | This can lead to the formation of unexpected isomers. The choice of solvent and catalyst can sometimes influence the regioselectivity. | |
| Difficulty in product isolation | Incomplete quenching of the catalyst. | Ensure the reaction is properly quenched with ice-cold water or dilute acid to break up the catalyst-product complex before extraction. |
| Emulsion formation during workup. | Add a small amount of brine to the separatory funnel to help break the emulsion. |
Low Yield in Fischer Esterification
| Problem | Potential Cause | Suggested Solution |
| Incomplete conversion to the ester | Equilibrium not shifted sufficiently towards the product. | Use a large excess of methanol (e.g., 10-fold or more) to act as both reactant and solvent.[2] |
| Presence of water in the reaction mixture. | Use anhydrous methanol and consider adding a dehydrating agent like molecular sieves to the reaction. | |
| Insufficient acid catalyst. | Ensure a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) is used. | |
| Hydrolysis of the ester product | Presence of excess water during workup. | Minimize contact with water during the workup and ensure the organic extracts are thoroughly dried before solvent removal. |
| Steric hindrance | The carboxylic acid or alcohol is sterically hindered. | While not a major issue for this specific synthesis, for more hindered substrates, alternative esterification methods like using an acid chloride or a coupling agent (e.g., DCC) might be necessary.[7] |
Experimental Protocols
Step 1: Synthesis of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (via Friedel-Crafts Acylation)
This protocol is adapted from a general procedure for the intramolecular Friedel-Crafts acylation of 4-phenylbutyric acid.[1][8]
Materials:
-
4-phenylbutyric acid
-
Methanesulfonic acid (MSA)
-
Ice-cold water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-phenylbutyric acid.
-
Carefully add methanesulfonic acid to the flask.
-
Heat the mixture with stirring to 85-100 °C and maintain at reflux for one hour.[8]
-
After cooling, slowly pour the reaction mixture into a beaker containing ice-cold water.
-
Extract the aqueous mixture with diethyl ether (2 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by water.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.
-
The crude product can be purified by recrystallization.
Step 2: Synthesis of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate (via Fischer Esterification)
This protocol is a general procedure for Fischer esterification.[2][9]
Materials:
-
5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
Dissolve 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid in a large excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
The product can be further purified by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate.
Caption: Troubleshooting decision tree for low yield in Friedel-Crafts acylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. orgosolver.com [orgosolver.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. athabascau.ca [athabascau.ca]
- 8. Solved Formation of Q-Tetralone by Intramolecular | Chegg.com [chegg.com]
- 9. cerritos.edu [cerritos.edu]
Technical Support Center: Purification of Crude Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate?
A1: Common impurities can include unreacted starting materials such as 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid and methanol, byproducts from side reactions, and residual solvents from the synthesis. Depending on the synthetic route, potential byproducts could include isomers or over-hydrogenated/dehydrogenated species. For instance, commercial tetralin, a related compound, often contains decahydronaphthalene and naphthalene as impurities.[1]
Q2: What is the recommended first step in purifying the crude product?
A2: An initial workup is recommended to remove acidic and water-soluble impurities. This typically involves dissolving the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and washing it with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid. This is followed by a wash with brine to remove residual water, and then drying the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.
Q3: Which purification technique is most suitable for Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization is a good option if the crude product is a solid and contains relatively minor impurities.
-
Column chromatography is a more versatile technique for separating the desired compound from a complex mixture of impurities, especially those with similar polarities.
-
Distillation can be effective if the impurities have significantly different boiling points from the product.
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the purification process.[2] By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of the desired compound from impurities. A successful purification will show a single spot for the final product with an Rf value distinct from the spots of the impurities.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | The solvent is not appropriate for your compound. | Try a more polar solvent or a solvent mixture. For esters, solvents like ethyl acetate or acetone, or mixtures with non-polar solvents like hexanes, can be effective.[3] |
| The compound "oils out" instead of forming crystals. | The solution is cooling too quickly, or the boiling point of the solvent is higher than the melting point of the compound. The presence of significant impurities can also lower the melting point. | Reheat the solution and add more of the "soluble solvent" to slow down the crystallization process.[4] If impurities are suspected, consider a preliminary purification by column chromatography. |
| No crystals form upon cooling. | The solution is not saturated; too much solvent was added. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod at the liquid's surface to induce crystallization. Adding a seed crystal of the pure compound can also initiate crystallization.[4][5] |
| The yield is very low. | Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. | After filtering the crystals, try to recover more product from the filtrate by evaporating some of the solvent and cooling again.[4] |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from impurities. | The eluent system is not optimal. The column was not packed properly, leading to channeling. The sample was overloaded. | Optimize the eluent system using TLC first. A good starting point for aromatic esters is a hexane/ethyl acetate gradient. Ensure the column is packed evenly without air bubbles.[6] Use an appropriate amount of crude material for the column size. |
| The compound does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[6] |
| The compound elutes too quickly with the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.[6] |
| Cracks appear in the silica bed. | The column ran dry. | Always keep the solvent level above the top of the silica bed. If cracks form, the separation will be compromised, and the column may need to be repacked.[6] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Screening: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential hot solvent. Good single solvents to try for aromatic esters include ethanol or ethyl acetate. Solvent mixtures like hexane/ethyl acetate or hexane/acetone are also good candidates.[3] The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen recrystallization solvent. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid just dissolves.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them.
Protocol 2: Column Chromatography
-
TLC Analysis: Develop a TLC method to determine the optimal eluent for separation. A good starting point is a mixture of hexanes and ethyl acetate. The ideal eluent system should give the desired compound an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the column.[6]
-
Elution: Begin eluting with the less polar solvent, gradually increasing the polarity as needed based on TLC analysis of the fractions.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General workflow for the purification of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate.
Caption: Troubleshooting logic for recrystallization issues.
References
Technical Support Center: Synthesis of Tetralin Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the synthesis of tetralin derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of tetralin derivatives, offering potential causes and recommended actions to resolve them.
| Observation | Potential Cause | Recommended Action |
| Low to No Product Yield | Inactive Catalyst: Lewis acid catalysts (e.g., AlCl₃) are highly sensitive to moisture and can be deactivated by water contamination. | Ensure all glassware is rigorously dried. Use a fresh, unopened container of the Lewis acid or dry it under vacuum before the reaction. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Insufficient Catalyst: In Friedel-Crafts alkylations, the catalyst can form a complex with the product, rendering it inactive. | Consider increasing the catalyst loading, potentially to a stoichiometric amount for intramolecular reactions.[1] | |
| Low Reaction Temperature: The activation energy for the cyclization may not be reached at lower temperatures. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC to find the optimal temperature that favors cyclization without significant side product formation.[1] | |
| Incomplete Reaction: Insufficient reaction time or suboptimal temperature can lead to incomplete conversion of starting materials. | Increase the reaction time and/or temperature and monitor the reaction progress by TLC.[2] | |
| Formation of Multiple Products/Byproducts | Carbocation Rearrangement: The intermediate carbocation may rearrange to a more stable form, leading to isomeric products. | Use milder Lewis acids and lower reaction temperatures to disfavor rearrangement.[1] |
| Intermolecular Polyalkylation: The activated aromatic ring of the product can react with the carbocation intermediate from another molecule, leading to polymer formation. | Employ high-dilution conditions by slowly adding the substrate to the catalyst solution to favor the intramolecular reaction.[1] | |
| Formation of Indane Derivatives: Cyclization can sometimes lead to the formation of a five-membered ring (indane derivative) instead of the desired six-membered tetralin ring. | Characterize the byproduct using spectroscopic methods (NMR, MS). Optimize the choice of catalyst and temperature to favor the formation of the six-membered ring.[1] | |
| Elimination Side Reaction: The carbocation intermediate can undergo elimination to form an alkene. | Lowering the reaction temperature can help to disfavor the elimination pathway.[1] | |
| Over-hydrogenation: During the synthesis of tetralin from naphthalene via hydrogenation, over-hydrogenation can lead to the formation of decalin as a side product. | The choice of catalyst and reaction conditions is critical in controlling the selectivity. Careful monitoring of the reaction progress is essential.[1] | |
| Difficulty in Product Isolation and Purification | Product is highly soluble in the reaction solvent. | Try to precipitate the product by adding a non-polar solvent or by cooling the reaction mixture. |
| Product co-elutes with starting materials or byproducts during chromatography. | Optimize the mobile phase for column chromatography. Consider recrystallization as an alternative purification method. | |
| Product is an insoluble solid that precipitates with impurities. | Wash the crude precipitate with a suitable solvent to remove impurities. Recrystallization from an appropriate solvent system is recommended.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the intramolecular Friedel-Crafts cyclization to form tetralins?
A1: The most frequent cause of low yields is the deactivation of the Lewis acid catalyst by moisture.[1] It is crucial to use anhydrous conditions, including dry glassware, fresh or dried catalyst, and an inert atmosphere.
Q2: How can I minimize the formation of polymeric byproducts?
A2: To favor the desired intramolecular cyclization over intermolecular polymerization, it is essential to work under high-dilution conditions. This is typically achieved by adding the substrate solution dropwise to a stirred suspension of the Lewis acid in the solvent over an extended period.[1]
Q3: What is the optimal temperature for tetralin synthesis?
A3: The optimal temperature depends on the specific reaction, catalyst, and solvent used. For Friedel-Crafts reactions, it is often recommended to start at a moderate temperature (e.g., 50-60 °C) and monitor the reaction. If the reaction is sluggish, the temperature can be gradually increased. For catalytic hydrogenation of naphthalene, temperatures typically range from 200-300 °C.[1][3]
Q4: Can I use a different starting material instead of (4-chlorobutyl)benzene for intramolecular Friedel-Crafts alkylation?
A4: Yes, other substrates with a leaving group on the side chain, such as the corresponding bromo- or alcohol derivatives, can be used. The choice of starting material may affect the reaction conditions and the choice of catalyst.
Q5: How does the choice of catalyst affect the selectivity in naphthalene hydrogenation to tetralin?
A5: The catalyst plays a crucial role in selectivity. For instance, Ni-Mo/Al₂O₃ catalysts have shown high selectivity for tetralin.[4] The support material and the preparation method of the catalyst also significantly influence its performance.[4]
Data on Reaction Conditions and Product Selectivity
The following tables summarize quantitative data on the synthesis of tetralin derivatives under various conditions.
Table 1: Effect of Catalyst on Naphthalene Hydrogenation to Tetralin
| Catalyst | Naphthalene Conversion (%) | Tetralin Selectivity (%) | Tetralin Yield (%) | Reference |
| Ni-Mo/commercial Al₂O₃ | 95.44 | 95.65 | 91.29 | [4] |
| Ni-Mo/co-pr Al₂O₃ (800) | 21.33 | 97.56 | 20.81 | [4] |
| Ni-Mo/so-ge Al₂O₃ (900) | 99.56 | 99.43 | 98.99 | [4] |
| 4 wt% NiO-20 wt% MoO₃/Al₂O₃ | 95.62 | 99.75 | - | [3] |
| Pt-HAP (reduced for 3h) | 96 | 97.0 | - | [3] |
| Pt-HAP (reduced for 12h) | 96 | 85.0 | - | [3] |
| Pt-HAP (reduced for 24h) | 96 | 79.2 | - | [3] |
Table 2: Intramolecular Friedel-Crafts Cyclization of (4-chlorobutyl)benzene
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Tetralin (%) | Reference |
| AlCl₃ | Dichloromethane | Reflux (~40) | 2-4 | Varies | [1] |
| Phosphoric Acid | - | - | - | 50 (for 4-phenyl-1-butanol) | [5] |
Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Alkylation of (4-chlorobutyl)benzene
This protocol describes a general procedure for the synthesis of tetralin via intramolecular Friedel-Crafts alkylation.
Materials:
-
(4-chlorobutyl)benzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve (4-chlorobutyl)benzene in anhydrous dichloromethane.[2]
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly and carefully add anhydrous aluminum chloride in portions to the stirred solution. This addition is exothermic and will generate HCl gas.[2]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Gentle heating may be necessary to drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[2]
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and cautiously quench the reaction by the slow addition of cold water, followed by 1 M HCl.[2]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[2]
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure tetralin.[2]
Protocol 2: Selective Hydrogenation of Naphthalene to Tetralin
This protocol provides a general guideline for the selective hydrogenation of naphthalene using a supported nickel catalyst.
Materials:
-
Naphthalene
-
Supported Nickel Catalyst (e.g., Ni-Mo/Al₂O₃)
-
Solvent (e.g., n-hexane)
-
High-pressure autoclave reactor with a magnetic stirrer and temperature controller
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Charging: Charge the autoclave reactor with naphthalene and the solvent. Add the nickel-based catalyst to the reactor.[1]
-
Purging: Seal the reactor and purge it several times with nitrogen to remove air, followed by purging with hydrogen.[1]
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure and heat the mixture to the target temperature with stirring.
-
Monitoring: Monitor the reaction progress by analyzing samples at regular intervals using gas chromatography (GC).
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.[1]
-
Catalyst Removal: Filter the reaction mixture to remove the catalyst.[1]
-
Analysis: Analyze the product composition by GC to determine the conversion of naphthalene and the selectivity to tetralin.[1]
Visualizations
Experimental Workflow for Intramolecular Friedel-Crafts Alkylation
Caption: Workflow for tetralin synthesis via Friedel-Crafts.
Logical Relationship of Side Reactions in Friedel-Crafts Alkylation
Caption: Side reaction pathways in Friedel-Crafts alkylation.
Signaling Pathway for Naphthalene Hydrogenation
Caption: Hydrogenation pathway of naphthalene to tetralin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles | MDPI [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Overcoming Solubility Challenges with Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate?
Based on its chemical structure, a tetralin backbone with a methyl ester group, Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate is expected to be a hydrophobic compound with low aqueous solubility. Its parent compound, tetralin, is insoluble in water but is miscible with many organic solvents such as ethanol, acetone, and benzene.[1][2] Therefore, this compound is anticipated to be soluble in organic solvents like DMSO and ethanol but will likely precipitate when diluted into aqueous buffers or cell culture media.
Q2: I observed a precipitate immediately after adding my DMSO stock solution of the compound to my aqueous assay buffer. What is the cause?
Immediate precipitation, often termed "crashing out," is a common issue when a compound highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is poor.[3][4][5] The rapid change in solvent polarity causes the compound to come out of solution.
Q3: My compound solution was initially clear, but a precipitate formed after incubation at 37°C. What could be the reason?
This phenomenon, known as delayed precipitation, can be caused by several factors:
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Temperature Effects: The solubility of a compound can be temperature-dependent. A solution prepared at room temperature may become supersaturated and precipitate when moved to a higher temperature like 37°C.[3][4]
-
pH Shifts: Changes in the pH of the medium, often due to cellular metabolism in cell-based assays, can alter the ionization state of a compound and affect its solubility.[4]
-
Compound Instability: The compound may degrade over time into less soluble byproducts.[4]
Q4: What is the maximum recommended concentration of DMSO for cell-based experiments?
As a general guideline, the final concentration of DMSO in cell culture should be kept at or below 0.5% to avoid solvent-induced cytotoxicity. For sensitive cell lines or long-term experiments, a concentration of 0.1% or lower is advisable.[6]
Troubleshooting Guide
This guide provides a systematic approach to addressing precipitation issues with Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate in your experiments.
Immediate Precipitation Upon Dilution
| Observation | Potential Cause | Recommended Solution |
| Cloudy or milky appearance in the solution immediately after adding the compound stock. | The final concentration of the compound exceeds its aqueous solubility limit. | Decrease the final working concentration of the compound. |
| Rapid solvent exchange from DMSO to the aqueous buffer. | Perform a serial dilution of the stock solution in the pre-warmed (37°C) aqueous buffer. Add the compound stock dropwise while gently vortexing the buffer.[3][4] | |
| Low temperature of the aqueous buffer. | Always use pre-warmed (37°C) buffers or media for dilutions.[4] |
Delayed Precipitation During Incubation
| Observation | Potential Cause | Recommended Solution |
| Crystalline or amorphous precipitate forms after several hours or days in the incubator. | The compound's solubility is sensitive to temperature changes. | Pre-warm all solutions to the experimental temperature before mixing. |
| The pH of the medium has changed over time. | Ensure your medium is adequately buffered for the experimental conditions (e.g., using HEPES for CO2 incubators). | |
| The compound is degrading into less soluble forms. | Prepare fresh dilutions of the compound immediately before each experiment. |
Data Presentation: Estimated Solubility
| Solvent | Estimated Solubility | Notes |
| Water | Insoluble | Expected to have very low aqueous solubility. |
| Phosphate-Buffered Saline (PBS) | Insoluble | Similar to water, low solubility is expected. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Should be readily soluble at high concentrations. |
| Ethanol | Soluble | Expected to be soluble. |
| Methanol | Soluble | The parent compound, tetralin, is soluble in methanol.[1] |
| Cell Culture Media (e.g., DMEM) | Very Low | Solubility will be limited and dependent on the final concentration and presence of serum. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
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Accurately weigh the desired amount of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate powder.
-
Add a sufficient volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Gently warm the solution at 37°C and vortex or sonicate until the compound is fully dissolved.
-
Visually inspect the solution to ensure there is no undissolved particulate matter.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Maximum Soluble Concentration in Aqueous Media
This protocol helps determine the highest concentration of the compound that remains in solution under your specific experimental conditions.
-
Prepare a series of dilutions of your high-concentration DMSO stock solution in your pre-warmed (37°C) cell culture medium or aqueous buffer. It is recommended to perform a 2-fold serial dilution.
-
Ensure the final DMSO concentration is the same in all dilutions and does not exceed 0.5%.
-
Visually inspect each dilution for any immediate signs of precipitation (cloudiness or crystals).
-
Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration that matches your experiment (e.g., 24, 48, or 72 hours).
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After incubation, visually inspect the solutions again for any delayed precipitation. For a more detailed analysis, a small aliquot can be examined under a microscope.
-
The highest concentration that remains clear throughout the incubation period is the maximum recommended working concentration.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting compound precipitation issues.
Caption: A hypothetical signaling pathway illustrating a potential mechanism of action.
References
Technical Support Center: Optimizing Ester Hydrolysis of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the hydrolysis of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate to its corresponding carboxylic acid, a key intermediate in the synthesis of Palonosetron.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the hydrolysis of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate?
A1: The most common methods for the hydrolysis of this ester are base-catalyzed hydrolysis (saponification) and acid-catalyzed hydrolysis. Base-catalyzed hydrolysis is generally preferred as it is an irreversible reaction, which often leads to higher yields. Common bases include sodium hydroxide (NaOH), lithium hydroxide (LiOH), and potassium hydroxide (KOH). Acid-catalyzed hydrolysis, typically using strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is a reversible reaction and requires a large excess of water to drive the equilibrium towards the product.
Q2: Why is my hydrolysis reaction not going to completion?
A2: Incomplete hydrolysis can be due to several factors. The ester, Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate, can be sterically hindered, which slows down the reaction rate. Other reasons could be insufficient reaction time or temperature, inadequate amount of base or acid, or poor solubility of the starting material in the chosen solvent system.
Q3: I am observing a different product in my final reaction mixture. What could it be?
A3: If you are using an alcohol as a solvent (e.g., ethanol with sodium hydroxide), you might be observing transesterification, where the methyl ester is converted to the corresponding ethyl ester. To avoid this, it is advisable to use a non-alcoholic solvent system like tetrahydrofuran (THF) and water, or to use methanol as the solvent when hydrolyzing a methyl ester.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the hydrolysis can be conveniently monitored by Thin Layer Chromatography (TLC). The starting ester is less polar than the resulting carboxylic acid product. Therefore, on a silica gel TLC plate, the product spot will have a lower Rf value than the starting material spot. Disappearance of the starting material spot indicates the completion of the reaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conversion | 1. Insufficient reaction time or temperature.2. Steric hindrance of the ester.3. Inadequate amount of base/acid.4. Poor solubility of the starting material. | 1. Increase the reaction time and/or temperature. Refluxing the reaction mixture is a common practice.2. For sterically hindered esters, stronger bases like LiOH or longer reaction times may be necessary.3. Use a molar excess of the base or acid (typically 2-5 equivalents).4. Use a co-solvent system like THF/water or dioxane/water to improve solubility. |
| Formation of Byproducts | 1. Transesterification when using an alcohol solvent.2. Degradation of starting material or product under harsh conditions. | 1. Use a non-alcoholic co-solvent such as THF or dioxane.2. If degradation is suspected, try running the reaction at a lower temperature for a longer duration. |
| Difficult Product Isolation | 1. The carboxylic acid product may be soluble in the aqueous layer.2. Emulsion formation during workup. | 1. After acidification of the reaction mixture, ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylate and precipitate the carboxylic acid. Extract with a suitable organic solvent.2. Add brine (saturated NaCl solution) during the extraction to break up emulsions. |
| Inconsistent Yields | 1. Variability in reagent quality.2. Inconsistent reaction conditions. | 1. Use fresh, high-purity reagents and solvents.2. Carefully control reaction parameters such as temperature, stirring speed, and addition rates. |
Experimental Protocols & Data
The following tables summarize illustrative reaction conditions for the hydrolysis of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate. Please note that these are representative conditions and may require further optimization for specific experimental setups.
Table 1: Base-Catalyzed Hydrolysis (Saponification)
| Base | Solvent System | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| NaOH | Methanol/Water (4:1) | Reflux (approx. 70°C) | 4 - 6 | 85 - 95 |
| LiOH | THF/Water (3:1) | Room Temperature | 12 - 18 | 90 - 98 |
| LiOH | THF/Water (3:1) | Reflux (approx. 66°C) | 2 - 4 | >95 |
| KOH | Ethanol/Water (4:1) | Reflux (approx. 80°C) | 3 - 5 | 88 - 96 |
Table 2: Acid-Catalyzed Hydrolysis
| Acid | Solvent System | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| 6M HCl | Dioxane/Water (1:1) | Reflux (approx. 100°C) | 12 - 24 | 70 - 85 |
| Conc. H₂SO₄ | Acetic Acid/Water (3:1) | 100 | 8 - 12 | 65 - 80 |
Detailed Experimental Protocol: Base-Catalyzed Hydrolysis using NaOH in Methanol/Water
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate (1.0 eq) in methanol.
-
Addition of Base: To the stirred solution, add an aqueous solution of sodium hydroxide (2.0 - 4.0 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.
-
The carboxylic acid product will precipitate out of the solution.
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to obtain 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.
-
Detailed Experimental Protocol: Base-Catalyzed Hydrolysis using LiOH in THF/Water
-
Dissolution: In a round-bottom flask with a magnetic stirrer, dissolve Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate (1.0 eq) in a mixture of THF and water.
-
Addition of Base: Add solid lithium hydroxide monohydrate (2.0 - 3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature overnight or heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Remove the THF under reduced pressure.
-
Dilute the residue with water and wash with ethyl acetate.
-
Acidify the aqueous layer to pH 1-2 with 1M HCl.
-
-
Isolation:
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
-
Visualizations
Caption: Experimental workflow for the hydrolysis of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate.
Caption: Troubleshooting decision tree for ester hydrolysis.
Technical Support Center: A Troubleshooting Guide for Column Chromatography of Aromatic Esters
Welcome to the technical support center for chromatographic purification. This guide is designed for researchers, scientists, and professionals in drug development who utilize column chromatography for the purification of aromatic esters. Instead of a rigid protocol, this resource provides a dynamic, question-and-answer-based approach to troubleshoot common and complex issues encountered in the lab. Here, we delve into the causality behind experimental phenomena and provide validated strategies to enhance the purity, yield, and efficiency of your separations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Poor Separation & Resolution
Question 1: Why are my aromatic ester peaks co-eluting or overlapping, even though my TLC showed good separation?
Answer: This is a frequent and frustrating issue that often arises during the scale-up from Thin-Layer Chromatography (TLC) to column chromatography. While TLC is an excellent tool for developing a solvent system, several factors can cause a loss of resolution on the column.
Underlying Principles: The primary cause is often a loss of column efficiency or a change in selectivity between the two formats.[1] Aromatic esters, with their dual characteristics of a polar ester group and a polarizable aromatic ring, are sensitive to subtle changes in the chromatographic environment.
-
Column Overloading: The most common culprit. On a TLC plate, the sample is applied in a very small spot. On a column, loading a large mass of sample can saturate the stationary phase, leading to broader bands that merge.[2][3][4] As a rule of thumb, the sample mass should not exceed 1-5% of the stationary phase mass.[5]
-
Kinetic Effects: The flow rate in gravity chromatography is much slower than the capillary action on a TLC plate. In flash chromatography, the flow is faster. If the flow rate is too high, the equilibrium between the stationary and mobile phases is not fully established, leading to band broadening and poor separation.[6]
-
Sample Application: Applying the sample in a large volume of a strong solvent will effectively "wash" it down the column in a wide band, ruining the separation before it even begins.[6][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-elution.
Experimental Protocols:
Protocol 1: Dry Sample Loading [5][6][7][8]
-
Dissolve your crude aromatic ester mixture in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a portion of dry silica gel to the solution (approximately 10-20 times the mass of your sample).[6]
-
Gently evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of your prepared column bed.
-
Gently tap the column to settle the powder and add a thin protective layer of sand on top before introducing the mobile phase.
Protocol 2: Switching from Isocratic to Gradient Elution If your compounds have significantly different polarities, an isocratic (constant solvent composition) elution may not be sufficient.[9][10] A gradient elution, where the polarity of the mobile phase is gradually increased, can sharpen peaks and improve the separation of complex mixtures.[11][12]
-
Start the elution with a weak solvent system (e.g., 95:5 Hexane:Ethyl Acetate) that keeps all compounds, including your target ester, at the top of the column.
-
Slowly and systematically increase the proportion of the more polar solvent (the "strong" solvent, e.g., Ethyl Acetate).
-
This can be done in a stepwise fashion (e.g., 100 mL of 95:5, then 100 mL of 90:10, etc.) or through a continuous gradient pump.
-
The gradual increase in solvent strength will elute the compounds in order of increasing polarity, often with better resolution and sharper peaks.[12]
Category 2: Irregular Peak Shapes
Question 2: Why are my ester peaks 'tailing' (asymmetric with a drawn-out back)?
Answer: Peak tailing is a classic chromatography problem that indicates a secondary, undesirable interaction between your analyte and the stationary phase, or a physical issue within the column.[2][13][14]
Underlying Principles: For aromatic esters on a standard silica gel column, the most common causes are:
-
Secondary Silanol Interactions: Silica gel (SiO₂) has surface silanol groups (Si-OH) which are acidic.[15] The lone pair of electrons on the oxygen atoms of the ester's carbonyl group can engage in strong hydrogen bonding with these acidic sites. This causes a fraction of the analyte molecules to be retained more strongly than the rest, resulting in a "tail."[15]
-
Column Degradation: A void or channel in the column packing bed can create a non-uniform flow path, leading to peak distortion for all compounds.[2][16]
-
Sample Matrix Effects: Contaminants in the sample can bind strongly to the column inlet, creating active sites that cause tailing.[2]
Troubleshooting Steps:
-
Assess the Scope: Does only your target peak tail, or do all peaks tail?
-
All Peaks Tailing: This strongly suggests a physical problem.[4] The column may have a void at the inlet or a partially blocked frit.[2][4] Carefully inspect the top of the column bed. If a void is visible, the column needs to be repacked. Using an in-line filter or guard column can prevent this.[4][17]
-
Specific Peak Tailing: This points to a chemical interaction.[4][18]
-
-
Mitigate Chemical Interactions:
-
Acid/Base Modification: The acidity of the silica is a key factor. Adding a small amount (0.1-1%) of a modifier like acetic acid to the mobile phase can "cap" the highly active silanol sites, reducing their interaction with your ester. Conversely, for basic compounds, a modifier like triethylamine is used.[19]
-
Change Stationary Phase: If modifying the mobile phase doesn't work, consider a less acidic stationary phase like neutral alumina or a bonded phase. For aromatic compounds, a phenyl-bonded phase can offer alternative selectivity based on π-π interactions, potentially solving the tailing issue.[20][21][22]
-
Question 3: My peaks are 'fronting' (asymmetric with a sloped front). What does this mean?
Answer: Peak fronting is the inverse of tailing and is generally caused by column overload or poor sample solubility in the mobile phase.[3][13][16]
Underlying Principles:
-
Mass Overload: When too much sample is injected, the concentration at the center of the band is so high that the stationary phase becomes saturated. Molecules at the front of the band cannot find available sites to bind and are pushed forward, traveling faster than the rest of the band, leading to a fronting peak.[4][23][24]
-
Solubility Mismatch: If your aromatic ester is poorly soluble in the initial mobile phase, it may precipitate at the column head. As the elution progresses, it slowly redissolves, creating a distorted, fronting peak.[13][23] This can also happen if the sample is dissolved in a solvent much stronger than the mobile phase.[23]
Troubleshooting Table: Peak Fronting
| Potential Cause | Diagnostic Test | Solution |
| Mass Overload [24] | Dilute the sample 10-fold and re-inject. If the peak shape becomes symmetrical, overload was the issue. | Reduce the amount of sample loaded onto the column. Use a column with a larger diameter or higher capacity.[2][3] |
| Poor Solubility [13] | Observe the top of the column after loading. Is there any visible precipitate? | Choose a mobile phase that better solubilizes your compound. Alternatively, use the "dry loading" technique (see Protocol 1).[25] |
| Incompatible Sample Solvent [23] | Was the sample dissolved in a solvent significantly more polar (stronger) than the mobile phase? | Dissolve the sample in the weakest possible solvent it is soluble in, ideally the mobile phase itself.[8][17] If a strong solvent must be used, keep the volume to an absolute minimum.[6][8] |
Category 3: Compound Elution & Stability Issues
Question 4: My aromatic ester is not eluting from the column, even with a very polar solvent.
Answer: This alarming situation can be caused by either irreversible adsorption onto the stationary phase or decomposition of the compound on the column.
Underlying Principles:
-
Irreversible Adsorption: Highly polar esters or those with additional functional groups capable of strong interactions (e.g., free carboxylic acids, phenols) can bind so strongly to the acidic sites on silica gel that they become permanently adsorbed.[26][27]
-
Compound Decomposition: Silica gel is acidic and can catalyze the hydrolysis of sensitive esters, especially if trace amounts of water are present in the mobile phase.[25] The resulting carboxylic acid and alcohol will have very different chromatographic behavior, and the polar carboxylic acid may bind irreversibly to the silica.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. GC Troubleshooting—Fronting Peaks [restek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromtech.com [chromtech.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. teledynelabs.com [teledynelabs.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. uhplcs.com [uhplcs.com]
- 11. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 12. biotage.com [biotage.com]
- 13. chemtech-us.com [chemtech-us.com]
- 14. GC Troubleshooting—Tailing Peaks [restek.com]
- 15. benchchem.com [benchchem.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. waters.com [waters.com]
- 19. reddit.com [reddit.com]
- 20. Choosing Your LC Stationary Phase [restek.com]
- 21. veeprho.com [veeprho.com]
- 22. "Characterization of Aromatic Stationary Phases for Uses in High Perfor" by Anastasia Davis [jagworks.southalabama.edu]
- 23. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 24. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 25. Chromatography [chem.rochester.edu]
- 26. chromtech.com [chromtech.com]
- 27. chromatographyonline.com [chromatographyonline.com]
Preventing decomposition of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate during storage
This technical support center provides guidance on the proper storage and handling of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate to prevent its chemical decomposition. Below you will find frequently asked questions (FAQs), troubleshooting guides for common issues, and detailed experimental protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate during storage?
A1: The decomposition of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate is primarily attributed to two chemical processes: hydrolysis of the methyl ester and oxidation of the tetralin ring.
-
Hydrolysis: The ester functional group is susceptible to hydrolysis, which is the cleavage of the ester bond by reaction with water. This process can be accelerated by the presence of acidic or basic impurities. The products of hydrolysis are 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid and methanol.
-
Oxidation: The tetralin structure contains benzylic hydrogens (hydrogens on the carbon atoms adjacent to the aromatic ring), which are prone to oxidation.[1] This can be initiated by exposure to atmospheric oxygen, light, and elevated temperatures, leading to the formation of hydroperoxides and subsequently ketones or other degradation products.[1]
Q2: What are the ideal storage conditions to ensure the stability of the compound?
A2: To minimize decomposition, Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate should be stored under controlled conditions. The general recommendation is to store the compound in a cool, dark, and dry place.[2][3] For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[4]
Q3: I've noticed a change in the color of my sample. What does this indicate?
A3: A change in color, such as the development of a yellow or brownish tint, is often an indication of chemical degradation. This can be due to the formation of oxidized byproducts or other chromophoric impurities. If you observe a color change, it is recommended to re-analyze the purity of the sample before use.
Q4: Can I store the compound in a solution?
A4: Storing the compound in a solution is generally not recommended for long-term storage due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If short-term storage in solution is necessary, use a dry, aprotic, and neutral solvent.
Troubleshooting Guides
Issue 1: Appearance of new peaks in HPLC/GC-MS analysis.
-
Symptom: Your analytical chromatogram shows additional peaks that were not present in the initial analysis of the pure compound.
-
Potential Cause: This is a strong indicator of sample decomposition. The new peaks likely correspond to degradation products such as 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (from hydrolysis) or oxidized derivatives of the parent compound.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (cool, dark, dry, and preferably under an inert atmosphere).
-
Forced Degradation Study: To identify the potential degradation products, you can perform a forced degradation study by exposing small aliquots of the compound to stress conditions (e.g., acid, base, heat, light, and oxidizing agents).[5]
-
Re-purification: If the purity has significantly decreased, re-purification by a suitable method such as column chromatography may be necessary.
-
Issue 2: Decrease in assay or purity over time.
-
Symptom: Quantitative analysis (e.g., by HPLC with a calibrated standard) shows a decrease in the percentage of the active compound.
-
Potential Cause: This is a direct measure of the compound's degradation. The rate of degradation will depend on the storage conditions.
-
Troubleshooting Steps:
-
Review Storage History: Analyze the temperature, light, and atmospheric conditions the sample has been exposed to.
-
Optimize Storage: If not already implemented, transfer the compound to a tightly sealed container, purge with an inert gas like argon or nitrogen, and store in a refrigerator or freezer.[6]
-
Consider Smaller Aliquots: To prevent repeated exposure of the bulk sample to the atmosphere, consider aliquoting the compound into smaller, single-use vials.
-
Data Presentation
Table 1: Recommended Storage Conditions and Expected Stability
| Storage Condition | Temperature | Atmosphere | Light Condition | Expected Relative Stability |
| Optimal | 2-8°C | Inert Gas (Argon/Nitrogen) | Dark (Amber Vial) | High |
| Acceptable | Room Temperature (≤25°C) | Tightly Sealed | Dark (Amber Vial) | Moderate |
| Not Recommended | >25°C | Open to Air | Exposed to Light | Low |
Table 2: Potential Degradation Products and their Method of Detection
| Degradation Product | Formation Pathway | Recommended Analytical Method |
| 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | Hydrolysis | HPLC, LC-MS |
| Tetralone derivatives (e.g., 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate) | Oxidation | HPLC, GC-MS, LC-MS |
| Hydroperoxide derivatives | Oxidation | Peroxide value determination, LC-MS |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol provides a general method for assessing the purity of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate and detecting potential degradation products.[7][8][9]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
-
Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile and water. Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh approximately 10 mg of the Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate sample and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute this solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: 60:40 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
-
Column Temperature: 25°C
-
-
Analysis: Inject the prepared sample and record the chromatogram. The purity of the sample can be determined by calculating the peak area percentage of the main peak relative to the total peak area. The appearance of earlier eluting peaks may indicate the presence of the more polar carboxylic acid hydrolysis product, while other new peaks could be oxidation products.
Mandatory Visualizations
Caption: Potential decomposition pathways for the compound.
Caption: Workflow for stability testing and storage.
Caption: A logical troubleshooting guide for decomposition.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. edenbotanicals.com [edenbotanicals.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Impurity Identification in Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification of impurities in samples of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate samples?
A1: Impurities can originate from several stages of the product lifecycle.[1] The main sources include:
-
Synthesis-Related Impurities: These can be unreacted starting materials, intermediates, by-products from side reactions, or reagents and catalysts used in the manufacturing process.[2]
-
Degradation Products: These impurities form during storage or handling due to exposure to environmental factors like heat, light, humidity, or interaction with excipients.[3][4] Forced degradation studies are intentionally conducted to identify these potential degradants.[5]
-
Residual Solvents: Organic or inorganic liquids used during synthesis or purification that are not completely removed from the final product.[1]
Q2: What are the common types of organic impurities I might encounter?
A2: Based on the structure of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate, common organic impurities may include:
-
Starting Material: 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid, the precursor acid before esterification.[6][7]
-
Hydrolysis Product: The same precursor acid, formed by the hydrolysis of the methyl ester group.
-
Oxidation Products: Compounds where the tetralin ring has been oxidized, potentially forming hydroxylated derivatives or ketones like Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate.[8][9]
-
Isomeric Impurities: Positional isomers formed during the synthesis where the carboxylate group is attached to a different position on the aromatic ring.
Q3: Which analytical techniques are most suitable for impurity profiling of this compound?
A3: A multi-technique approach is essential for comprehensive impurity profiling.[10][11]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating, detecting, and quantifying non-volatile organic impurities. A stability-indicating HPLC method is crucial to separate the main compound from all potential degradation products.[2][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is highly effective for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or certain low molecular weight by-products.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique is used for the detection and preliminary identification of impurities by providing molecular weight information.[1][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for the structural elucidation of unknown impurities after they have been isolated, typically by preparative HPLC.[13][14]
Q4: What are the regulatory thresholds for impurity identification?
A4: Regulatory bodies like the ICH (International Conference on Harmonisation) have established guidelines. According to ICH Q3A guidelines, for new drug substances, the threshold for identifying organic impurities is typically based on the maximum daily dose. For a substance with a maximum daily dose of less than or equal to 2 grams, the identification threshold is often 0.10% or a total daily intake of 1.0 mg, whichever is lower.[2][13]
Troubleshooting Guide
Q: I see an unexpected peak in my HPLC chromatogram. What should I do first?
A: First, determine if the peak is a genuine impurity or an artifact.
-
System Check: Inject a blank (mobile phase) to check for carryover or system contamination.
-
Sample and Standard Comparison: Compare the chromatogram with that of a reference standard and a placebo/excipient mixture if applicable.
-
Peak Shape Analysis: Evaluate the peak shape. Poor peak shape might indicate column overload or a co-eluting compound.
-
Preliminary Identification: If the peak is real, use a photodiode array (PDA) detector to check its UV spectrum against the main peak. A different spectrum suggests a structurally different compound. The next logical step would be analysis by LC-MS to obtain molecular weight information.
Q: My main compound peak and an impurity peak are not well-separated. How can I improve chromatographic resolution?
A: Resolution can be improved by optimizing several HPLC parameters.
-
Modify Mobile Phase Composition: Adjust the ratio of organic solvent to the aqueous phase. Changing the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity.[15]
-
Change pH: If the impurity is ionizable, adjusting the mobile phase pH can significantly change its retention time.
-
Adjust Flow Rate: Lowering the flow rate can increase efficiency (plate count), though it will lengthen the run time.
-
Change Column: Switch to a column with a different stationary phase (e.g., C8, Phenyl) or a smaller particle size for higher efficiency.[15]
-
Optimize Temperature: Adjusting the column temperature can affect viscosity and selectivity, influencing resolution.
Q: My LC-MS data shows a mass that doesn't correspond to any expected impurity. What's the next step?
A: An unexpected mass requires a systematic investigation.
-
Confirm Molecular Ion: Verify that the observed mass is the molecular ion ([M+H]+, [M+Na]+, etc.) and not an adduct, fragment, or dimer.
-
High-Resolution Mass Spectrometry (HRMS): If not already done, use HRMS to determine the accurate mass and predict the elemental composition (molecular formula).[10]
-
Isolate the Impurity: Use preparative HPLC to isolate a sufficient quantity of the unknown impurity for structural analysis.
-
Structural Elucidation: Perform NMR spectroscopy (1H, 13C, COSY, HSQC, HMBC) on the isolated compound to determine its definitive structure.[13][14]
Q: I've isolated an impurity, but the NMR data is complex. How do I approach structure elucidation?
A: A systematic approach is key for interpreting complex NMR spectra.[16][17]
-
1H NMR: Analyze the proton spectrum first. Integrate peaks to determine the relative number of protons. Examine chemical shifts and coupling patterns to identify key functional groups and fragments (e.g., aromatic protons, methylene groups in the tetralin ring, methyl ester protons).
-
13C NMR: Determine the number of unique carbon atoms in the molecule.
-
2D NMR - COSY: Use the Correlation Spectroscopy (COSY) spectrum to establish proton-proton (H-H) correlations through bonds, helping to connect adjacent protons.
-
2D NMR - HSQC/HMBC: Use Heteronuclear Single Quantum Coherence (HSQC) to identify which protons are directly attached to which carbons. Use Heteronuclear Multiple Bond Correlation (HMBC) to identify longer-range (2-3 bond) correlations between protons and carbons. This is critical for piecing together the molecular skeleton.[14]
-
Combine with MS Data: Ensure the proposed structure is consistent with the molecular formula determined by HRMS.
Data Presentation
Table 1: Potential Impurities in Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
| Potential Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Likely Origin |
| 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid | C₁₁H₁₂O₂ | 176.21 | Starting Material / Hydrolysis Degradant |
| Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate | C₁₂H₁₄O₃ | 206.24 | Oxidation Degradant / Synthesis By-product |
| Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate | C₁₂H₁₂O₃ | 204.22 | Oxidation Degradant |
| Naphthalene (if reduction is incomplete) | C₁₀H₈ | 128.17 | Synthesis-Related (Incomplete Reaction) |
| Methanol | CH₄O | 32.04 | Reagent / Residual Solvent |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol outlines a general reverse-phase HPLC method suitable for separating Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate from its potential non-volatile impurities.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 40% B
-
5-25 min: 40% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1.0 mg/mL.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to establish a baseline.
-
Inject the prepared sample.
-
Integrate all peaks and report the area percentage of any impurities relative to the main peak.
-
Protocol 2: GC-MS Method for Volatile Impurities and Residual Solvents
This protocol is designed to identify and quantify volatile organic compounds, including residual solvents.
-
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS).
-
-
Chromatographic Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet: Split mode (split ratio 10:1), temperature 220 °C.
-
Oven Temperature Program:
-
Initial: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: Hold at 240 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 250 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 35 to 350.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a 10 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide).
-
Seal the vial.
-
-
Procedure:
-
Place the vial in the headspace autosampler.
-
Incubate the vial at 80 °C for 15 minutes.
-
Inject 1 mL of the headspace gas into the GC-MS.
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Protocol 3: Isolation and NMR Analysis for Structure Elucidation
This protocol describes the process of isolating an unknown impurity using preparative HPLC followed by structural analysis using NMR.
-
Step 1: Isolation via Preparative HPLC
-
Develop an HPLC method on an analytical scale that provides good resolution (>1.5) between the impurity and the main peak.
-
Scale up the method to a preparative HPLC system. This involves using a larger diameter column and increasing the flow rate proportionally.
-
Inject a concentrated solution of the sample multiple times.
-
Collect the fraction containing the impurity of interest.
-
Combine the collected fractions and evaporate the solvent under reduced pressure to obtain the isolated impurity.
-
-
Step 2: NMR Spectroscopy
-
Dissolve the isolated impurity (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a standard set of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Required Experiments:
-
1D Proton (¹H)
-
1D Carbon (¹³C)
-
2D COSY (¹H-¹H correlation)
-
2D HSQC (¹H-¹³C one-bond correlation)
-
2D HMBC (¹H-¹³C multiple-bond correlation)
-
-
Process and analyze the spectra to assemble the chemical structure, as described in the troubleshooting guide.
-
Mandatory Visualization
Caption: Experimental workflow for the identification and structural elucidation of impurities.
Caption: Logical troubleshooting flow for an unexpected chromatographic peak.
References
- 1. rroij.com [rroij.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. medcraveonline.com [medcraveonline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. biomedres.us [biomedres.us]
- 6. 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate | C12H14O3 | CID 11600901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate (C12H12O3) [pubchemlite.lcsb.uni.lu]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 13. Structure Analysis | Bruker [bruker.com]
- 14. hyphadiscovery.com [hyphadiscovery.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address challenges encountered during the synthesis and scale-up of this important intermediate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate, particularly when scaling up the reaction.
Q1: My reaction is not going to completion, and I have a low yield of the desired ester. What are the common causes and how can I fix this?
A1: Low conversion in the Fischer esterification of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a common issue, primarily because the reaction is an equilibrium process.[1][2][3] Several factors could be contributing to this:
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Insufficient Catalyst: The acid catalyst is crucial for protonating the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. Ensure you are using a sufficient catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
-
Presence of Water: Water is a byproduct of the reaction, and its presence will shift the equilibrium back towards the starting materials, thus reducing your yield.[1][3]
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Sub-optimal Temperature: The reaction rate is temperature-dependent. Ensure the reaction is being heated to reflux to achieve a reasonable reaction rate.
Troubleshooting Steps:
-
Increase the Amount of Methanol: Using a large excess of methanol (e.g., using it as the solvent) can shift the equilibrium towards the product side.[4] A 10-fold excess of alcohol can significantly increase the yield.[4]
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Remove Water: On a larger scale, the removal of water as it is formed is critical. This can be achieved by using a Dean-Stark apparatus with a suitable solvent like toluene that forms an azeotrope with water.[4]
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Check Catalyst Activity: Ensure your acid catalyst has not been deactivated by contaminants. Use a fresh batch of catalyst if necessary.
-
Increase Reaction Time: Fischer esterification can be slow.[3] Monitor the reaction by TLC or HPLC and allow it to proceed until no further consumption of the starting material is observed.
Q2: I am observing the formation of a significant amount of byproducts during my scale-up synthesis. What are these byproducts and how can I minimize them?
A2: While specific byproduct studies for this exact molecule are not extensively published, common byproducts in large-scale Fischer esterifications, especially with aromatic substrates, can include:
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Products of Dehydration/Elimination: Although less likely with methanol, higher temperatures and strong acids can sometimes lead to side reactions on the tetralin ring.
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Sulfonated Byproducts: If using a large excess of sulfuric acid as the catalyst at high temperatures, sulfonation of the aromatic ring can occur.
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Ether Formation: At high temperatures, the acid catalyst can promote the dehydration of methanol to form dimethyl ether.
Minimization Strategies:
-
Control Temperature: Avoid excessive heating. Maintain a steady reflux without pushing the temperature too high, which could favor side reactions.
-
Optimize Catalyst Loading: Use the minimum amount of acid catalyst required to achieve a reasonable reaction rate. This will minimize the risk of side reactions like sulfonation. Consider using a milder catalyst such as p-toluenesulfonic acid.
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Inert Atmosphere: While not always necessary for esterification, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if the reaction is run for an extended period at high temperatures.
Q3: The purification of my product is difficult at a larger scale. What are the best practices for isolating pure Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate?
A3: Large-scale purification requires methods that are efficient and avoid chromatography. For Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate, a combination of extraction and crystallization is typically employed.
Purification Workflow:
-
Neutralization and Extraction: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a base such as sodium bicarbonate or sodium carbonate solution. Be cautious as this will generate CO₂ gas. Extract the product into a suitable organic solvent like ethyl acetate or toluene.
-
Washing: Wash the organic layer with water to remove any remaining salts and water-soluble impurities. A brine wash can help to break up any emulsions.
-
Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Crystallization: The crude product, which is often an oil or a low-melting solid, can be purified by crystallization. You will need to perform solvent screening to find a suitable solvent system. A common approach is to dissolve the crude product in a good solvent (e.g., methanol, toluene) and then add an anti-solvent (e.g., heptane, hexane) until turbidity is observed, followed by cooling to induce crystallization. The solid starting material has a melting point of 150-154 °C.[5]
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst for the synthesis of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate and what is the typical loading?
A1: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are the most common catalysts for Fischer esterification.[2] For laboratory scale, a catalytic amount of 0.05 to 0.1 equivalents (relative to the carboxylic acid) is a good starting point. For scale-up, it is crucial to optimize this to the lowest effective amount to minimize side reactions and simplify work-up.
Q2: How can I effectively monitor the progress of the reaction?
A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, you can spot the reaction mixture against a standard of the starting material, 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid. The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the reaction is proceeding. HPLC provides a more quantitative measure of the conversion of the starting material to the product.
Q3: What are the key safety precautions to take when scaling up this synthesis?
A3: Scaling up this reaction introduces several safety considerations:
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Exothermic Reaction: The reaction is exothermic, especially during the initial mixing of the acid catalyst with methanol. Add the catalyst slowly and with adequate cooling to control the temperature.
-
Handling of Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Flammable Solvents: Methanol and other organic solvents are flammable. Ensure the reaction is carried out in a well-ventilated area (fume hood or a designated production bay) away from ignition sources.
-
Pressure Build-up: When neutralizing the acid catalyst with a carbonate base, CO₂ is evolved. Ensure the reaction vessel is not sealed and has adequate venting to prevent pressure build-up.
Q4: My final product is an oil, not a solid. Is this normal and how do I handle it?
A4: Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate can be a low-melting solid or an oil at room temperature, especially if it contains impurities. The presence of residual solvent or unreacted starting materials can lower the melting point. If your product is an oil, ensure that all solvent has been removed under high vacuum. If it is still an oil, this may be its natural state, or it may require further purification (e.g., by crystallization from a suitable solvent system at low temperature) to solidify.
Data Presentation
Table 1: Typical Reaction Parameters for Fischer Esterification
| Parameter | Lab Scale (1-10 g) | Scale-Up Consideration |
| Substrate | 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid | Ensure high purity to avoid side reactions. |
| Alcohol | Methanol (10-50 equivalents, often as solvent) | Use of large excess is a key driver for high conversion.[4] Recover and recycle excess methanol. |
| Catalyst | Conc. H₂SO₄ or p-TsOH (0.05 - 0.1 eq.) | Optimize to the lowest possible loading. Consider solid acid catalysts for easier removal. |
| Temperature | Reflux (typically 65-70 °C for methanol) | Ensure uniform heating and avoid localized hotspots. |
| Reaction Time | 4 - 24 hours (monitor by TLC/HPLC) | May be longer at lower catalyst loading. Define endpoint criteria clearly. |
| Work-up | Aqueous base quench, extraction with organic solvent | Manage gas evolution during neutralization. Use appropriate extractor size. |
| Purification | Column chromatography or crystallization | Avoid chromatography at scale. Develop a robust crystallization procedure. |
Experimental Protocols
Lab-Scale Synthesis of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (10.0 g, 56.7 mmol).
-
Reagents: Add methanol (100 mL) to the flask and stir to dissolve the starting material.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.0 mL, ~1.8 g, 18.4 mmol) to the stirring solution.
-
Reaction: Heat the mixture to a gentle reflux (around 65-70 °C) and maintain for 6-12 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (200 mL). Stir until gas evolution ceases.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
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Washing: Combine the organic layers and wash with water (100 mL) and then with brine (100 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., methanol/water or toluene/heptane) to give the pure ester.
Scale-Up Considerations
-
Heat Management: The addition of sulfuric acid to methanol is highly exothermic. In a large reactor, the catalyst should be added slowly with efficient cooling to maintain temperature control. The reflux should also be carefully controlled to ensure steady boiling without becoming too vigorous.
-
Mixing: Ensure the reactor is equipped with an appropriate agitator to ensure efficient mixing of the solid carboxylic acid, methanol, and catalyst, especially at the beginning of the reaction. Poor mixing can lead to localized heating and inconsistent reaction rates.
-
Water Removal: For reactions on a multi-kilogram scale, incorporating a Dean-Stark trap with a co-solvent like toluene can be highly effective at driving the reaction to completion by continuously removing the water byproduct.
-
Materials of Construction: The reactor and associated equipment must be compatible with strong acids and organic solvents. Glass-lined reactors are often used for this type of chemistry.
-
Purification: At scale, purification by chromatography is generally not feasible. A robust crystallization procedure is essential. This involves identifying a suitable solvent system that provides good yield and high purity, and carefully controlling the cooling profile to obtain a product with a desirable crystal size and morphology for easy filtration and drying.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of the target ester.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in the Fischer esterification.
References
Technical Support Center: Alternative Catalysts for the Esterification of 5,6,7,8-Tetrahydronaphthalene-1-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding alternative catalysts for the esterification of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using alternative catalysts over traditional mineral acids for the esterification of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid?
A1: Traditional mineral acids like sulfuric acid can be effective but often lead to issues with corrosion, difficult product separation, and the generation of acidic waste. Alternative catalysts offer several potential benefits:
-
Improved Separation and Reusability: Heterogeneous catalysts, such as supported nanoparticles and functionalized silica, can be easily filtered from the reaction mixture and reused, reducing waste and cost.
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Milder Reaction Conditions: Some alternative catalysts, particularly enzymes, can operate under milder temperature and pH conditions, which can be beneficial for sensitive substrates.
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Reduced Corrosion: Many alternative catalysts are less corrosive than strong mineral acids, preserving reactor integrity.
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Greener Chemistry: The use of reusable and less hazardous catalysts aligns with the principles of green chemistry by minimizing waste and environmental impact.
Q2: How does the steric hindrance of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid affect catalyst selection and reaction conditions?
A2: The bulky tetrahydronaphthalene group can sterically hinder the approach of the alcohol to the carboxylic acid group. This can lead to slower reaction rates and lower yields. When selecting a catalyst, consider those with active sites that are readily accessible. For instance, supported catalysts with a high surface area and well-dispersed active sites may be more effective. Reaction conditions may also need to be adjusted, such as using higher temperatures or longer reaction times to overcome the steric hindrance.
Q3: Can water content affect the efficiency of these alternative catalytic systems?
A3: Yes, water content is a critical factor. Esterification is a reversible reaction that produces water as a byproduct. An accumulation of water can shift the equilibrium back towards the reactants, reducing the ester yield.
-
For heterogeneous acid catalysts and ionic liquids , removing water from the reaction mixture, for example, by azeotropic distillation, can significantly improve the yield.
-
For enzyme catalysts , a small amount of water is often necessary to maintain the enzyme's active conformation. However, excessive water will favor the reverse hydrolysis reaction. The optimal water activity needs to be carefully controlled for enzymatic esterifications.
Troubleshooting Guides
Ionic Liquid Catalyzed Esterification
| Problem | Potential Cause(s) | Troubleshooting Step(s) |
| Low or No Conversion | 1. Insufficient catalyst activity. 2. Water accumulation in the ionic liquid. 3. Steric hindrance of the substrate. 4. Incorrect reaction temperature. | 1. Choose an ionic liquid with higher acidity. Brønsted acidic ionic liquids are often more effective. 2. Dry the ionic liquid before use and consider methods for in-situ water removal. 3. Increase reaction time and/or temperature. 4. Optimize the reaction temperature; too low may result in slow kinetics, while too high could lead to side reactions. |
| Difficult Product Separation | 1. Miscibility of the ester product with the ionic liquid. | 1. Select an ionic liquid that is immiscible with the product ester to allow for simple phase separation. 2. If miscible, consider extraction with a suitable organic solvent. |
| Catalyst Deactivation upon Reuse | 1. Accumulation of water or byproducts in the ionic liquid. | 1. After each cycle, wash the ionic liquid with an appropriate solvent to remove impurities and dry it under vacuum before reuse. |
Supported Iron Oxide Nanoparticle Catalyzed Esterification
| Problem | Potential Cause(s) | Troubleshooting Step(s) |
| Low Yield | 1. Low catalyst loading. 2. Insufficient reaction temperature or time. 3. Catalyst deactivation. | 1. Increase the amount of catalyst used. 2. Optimize the reaction temperature and extend the reaction time. For sterically hindered substrates, higher temperatures and longer times are often necessary. 3. See "Catalyst Deactivation" below. |
| Catalyst Deactivation | 1. Leaching: Iron nanoparticles may detach from the support. 2. Sintering: Nanoparticles may agglomerate at high temperatures, reducing the active surface area. 3. Fouling: Adsorption of reactants, products, or byproducts on the catalyst surface. | 1. Ensure the nanoparticles are strongly anchored to the support material. Consider using a different support or synthesis method for the catalyst. 2. Avoid excessively high reaction temperatures. 3. After each use, wash the catalyst with a suitable solvent to remove adsorbed species and then dry it before reuse. |
| Difficult Catalyst Recovery | 1. Very small particle size leading to passage through filters. | 1. Use a filter with a smaller pore size. 2. If the nanoparticles are magnetic (e.g., Fe3O4), use a strong magnet for separation. |
Sulfonic Acid Functionalized Silica Catalyzed Esterification
| Problem | Potential Cause(s) | Troubleshooting Step(s) |
| Decreased Activity over Time | 1. Leaching: The sulfonic acid groups can be washed off the silica support, especially in the presence of polar solvents or water.[1] 2. Fouling: The pores of the silica can become blocked by organic residues. | 1. Use a catalyst with arene-sulfonic groups, which are generally more stable than alkyl-sulfonic groups.[1] 2. After the reaction, wash the catalyst with a solvent to remove any adsorbed materials and then dry thoroughly. |
| Low Initial Activity | 1. Low density of sulfonic acid groups on the silica surface. 2. Inaccessible active sites due to narrow pore size, especially with a bulky substrate. | 1. Use a catalyst with a higher loading of sulfonic acid groups. 2. Select a silica support with a larger pore diameter to ensure the substrate can access the catalytic sites. |
Enzyme-Catalyzed Esterification
| Problem | Potential Cause(s) | Troubleshooting Step(s) |
| Low or No Reaction | 1. Enzyme Inhibition: High concentrations of the carboxylic acid or alcohol can inhibit the enzyme. The hydrophobic nature of the substrate might also be an issue.[2] 2. Incorrect Water Activity: Too much water will favor hydrolysis, while too little can denature the enzyme. 3. Inappropriate pH or Temperature: Enzymes have optimal pH and temperature ranges for activity. | 1. Start with a lower substrate concentration or use a stepwise addition of the substrates.[2] 2. Control the water content in the reaction medium. This can be done by using a solvent with a specific water activity or by adding molecular sieves. 3. Optimize the pH and temperature for the specific lipase being used. |
| Slow Reaction Rate | 1. Mass transfer limitations, especially with immobilized enzymes. 2. Low enzyme concentration. | 1. Ensure adequate mixing to improve contact between the substrates and the enzyme. 2. Increase the amount of enzyme. |
| Low Final Conversion | 1. Equilibrium limitation due to water production. | 1. Remove water as it is formed, for example, by using a vacuum or by adding molecular sieves. |
Data Presentation: Comparison of Catalytic Systems
Note: The following data is for the esterification of naphthalene-2,6-dicarboxylic acid (a structurally related aromatic carboxylic acid) and serves as a reference for expected performance.[1][3]
| Catalyst | Catalyst Loading (wt%) | Methanol to Acid Ratio (mass) | Temperature (°C) | Time (h) | Conversion (%) |
| Ammonium Molybdate | 1 | 6:1 | 190 | 0.5 | 95.03 |
| Sodium Tungstate | 3 | 6:1 | 215 | 3 | 92.80 |
Experimental Protocols
General Protocol for Ionic Liquid Catalyzed Esterification
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Catalyst and Reactant Preparation: Ensure the ionic liquid is dry by heating under vacuum.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, the alcohol (e.g., methanol, 3-5 equivalents), and the acidic ionic liquid (e.g., 10-20 mol%).
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC.
-
Work-up: After completion, cool the reaction mixture. If the product forms a separate layer, decant it. If not, extract the product with an appropriate organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester. Purify further by column chromatography if necessary.
General Protocol for Supported Iron Oxide Nanoparticle Catalyzed Esterification
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Catalyst Activation: Activate the supported iron oxide nanoparticle catalyst by heating under vacuum to remove any adsorbed water.
-
Reaction Setup: In a round-bottom flask, combine 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, the alcohol (e.g., ethanol, 2-3 equivalents), and the catalyst (e.g., 1-5 mol%).
-
Reaction Execution: Reflux the mixture with stirring for the required time (typically several hours). Monitor the reaction by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture and separate the catalyst by filtration or magnetic decantation.
-
Purification: Remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and brine. Dry the organic layer, filter, and evaporate the solvent. Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for esterification using an ionic liquid catalyst.
Caption: Workflow for esterification using a heterogeneous supported catalyst.
Caption: Logical troubleshooting flow for low yield in esterification.
References
Enhancing the stability of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate in solution
This technical support guide is intended for researchers, scientists, and drug development professionals working with Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate. It provides troubleshooting advice and frequently asked questions to help enhance the stability of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate in solution?
A1: The stability of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate, an aromatic ester, is primarily influenced by several factors. These include the pH of the solution, temperature, exposure to light, and the presence of oxidative agents.[1][2] Like most esters, it is susceptible to hydrolysis, particularly under acidic or basic conditions.[1][3]
Q2: What is the most common degradation pathway for this compound?
A2: The most common degradation pathway for esters like Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate is hydrolysis.[3] In this reaction, the ester bond is cleaved by water to form the corresponding carboxylic acid (5,6,7,8-tetrahydronaphthalene-1-carboxylic acid) and methanol. This process can be catalyzed by both acids and bases.[1][4]
Q3: How does pH impact the stability of the compound?
A3: The rate of hydrolysis is significantly influenced by pH. Generally, the hydrolysis of esters is slowest in a slightly acidic to neutral pH range (typically pH 4-6). The rate increases significantly in both highly acidic and alkaline conditions.[2][4] Therefore, maintaining an appropriate pH is crucial for the stability of your solution.
Q4: Are there any recommended storage conditions for solutions of this compound?
A4: To maximize stability, solutions of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate should be stored at low temperatures, protected from light, and in a tightly sealed container to minimize exposure to moisture and air.[2][3] For long-term storage, refrigeration (2-8 °C) or freezing is recommended, depending on the solvent used.
Q5: What are forced degradation studies and why are they important?
A5: Forced degradation studies, or stress testing, involve intentionally exposing the drug substance to harsh conditions such as high temperature, humidity, strong acids and bases, oxidizing agents, and intense light.[1][5] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[4][6] The International Council for Harmonisation (ICH) provides guidelines for conducting these studies.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks appear in my chromatogram over time. | Degradation of the compound. | - Confirm the identity of the new peaks using techniques like LC-MS. - Review the pH and temperature of your storage and experimental conditions. - Implement a forced degradation study to identify the degradation products.[5] |
| The concentration of my stock solution is decreasing. | Hydrolysis or other degradation. | - Prepare fresh stock solutions more frequently. - Buffer your solution to a pH range of 4-6.[2] - Store stock solutions at a lower temperature and protect them from light. |
| I observe precipitation in my aqueous solution. | The degradation product (carboxylic acid) may be less soluble. | - Confirm the precipitate's identity. - Adjust the pH of the solution to improve the solubility of both the parent compound and potential degradants. - Consider using a co-solvent if solubility is a persistent issue.[7] |
| My experimental results are not reproducible. | Instability of the compound under experimental conditions. | - Evaluate the stability of the compound under your specific assay conditions (e.g., temperature, pH, incubation time). - Use freshly prepared solutions for each experiment. - Incorporate stabilizers if compatible with your experimental setup.[3] |
Illustrative Stability Data
Disclaimer: The following data is illustrative and based on general principles of ester degradation. Specific experimental data for Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate is not currently available in published literature.
Table 1: Illustrative Forced Degradation of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
| Stress Condition | Time | Assay (%) | Major Degradant (%) |
| 0.1 M HCl at 60°C | 24h | 85.2 | 14.1 |
| 0.1 M NaOH at RT | 8h | 78.5 | 20.8 |
| 3% H₂O₂ at RT | 24h | 92.1 | 7.2 |
| Thermal (80°C) | 48h | 95.8 | 3.9 |
| Photolytic (UV light) | 72h | 98.1 | 1.5 |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
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Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C.
-
Photolytic Degradation: Expose a solution of the compound to a UV light source.
3. Sampling and Analysis:
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.[5][8]
4. Data Evaluation:
-
Calculate the percentage of the remaining parent compound and the formation of degradation products at each time point.
-
Identify the major degradation products using techniques like LC-MS.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential hydrolytic degradation pathway.
Caption: Factors influencing compound stability.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. carbodiimide.com [carbodiimide.com]
- 4. rjptonline.org [rjptonline.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scispace.com [scispace.com]
- 7. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [mdpi.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Synthesis of Palonosetron Intermediates
A Senior Application Scientist's Guide to Troubleshooting Common Pitfalls
Welcome to the technical support center for the synthesis of Palonosetron intermediates. As a potent and selective 5-HT3 receptor antagonist, the efficacy of Palonosetron is critically dependent on its specific stereochemistry, namely the (3aS, S) configuration.[1][2] Achieving high diastereomeric purity is the central challenge in its synthesis, and minor deviations in experimental conditions can lead to significant purification challenges and yield loss.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in the field. We will delve into the causality behind common pitfalls and provide field-proven protocols to navigate these challenges, ensuring the integrity and reproducibility of your synthesis.
Section 1: The Acylation Step - Forming the Amide Intermediate
The initial coupling of (S)-3-aminoquinuclidine with an activated carboxylic acid is the foundation of the synthesis. While seemingly straightforward, this step can be a source of impurities that complicate subsequent stages.
FAQ: I'm observing a low yield and multiple spots on my TLC during the acylation of (S)-3-aminoquinuclidine with (S)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. What is the likely cause?
Answer: This is a classic issue often stemming from either inefficient activation of the carboxylic acid or side reactions involving the highly reactive amine. The choice of coupling reagents and strict control of reaction conditions are paramount.
Root Cause Analysis:
-
Inefficient Carboxylic Acid Activation: Using thionyl chloride (SOCl2) to form the acyl chloride is a common method.[3][4] However, incomplete reaction or degradation of the acyl chloride can occur if the temperature is not controlled or if residual moisture is present.
-
Side Reactions: (S)-3-aminoquinuclidine is a strong nucleophile. If the acyl chloride is added too quickly or at an elevated temperature, side reactions such as the formation of di-acylated products or other uncharacterized impurities can occur.
-
Substrate Purity: The purity of both starting materials, particularly the chiral amine, is critical. Impurities in the starting materials will inevitably be carried through and complicate the purification of the desired amide intermediate.
Troubleshooting Workflow: Acylation Step
Caption: Troubleshooting workflow for the acylation step.
Recommended Protocol: Robust Amide Coupling
This protocol emphasizes control over the formation and reaction of the intermediate acyl chloride.
-
Acyl Chloride Formation:
-
In a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), dissolve (S)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (1.0 eq) in anhydrous toluene (10 mL per gram of acid).
-
Add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Heat the mixture to 50-60°C and stir for 2-4 hours, monitoring the reaction by TLC or quenching a small aliquot with methanol and analyzing by GC-MS to confirm the formation of the methyl ester.[3]
-
Once the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude acyl chloride should be used immediately.
-
-
Amide Formation:
-
In a separate flask, dissolve (S)-3-aminoquinuclidine hydrochloride (1.1 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane (DCM) at 0°C.
-
Dissolve the crude acyl chloride from step 1 in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the amine solution at 0-5°C over 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
The crude product can typically be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Section 2: The Critical Diastereoselective Reduction
This is the most crucial step in the synthesis, as it establishes the second stereocenter of Palonosetron. The goal is to reduce the tetracyclic ketone precursor to the desired (S,S) alcohol, which then cyclizes to the final lactam product. Poor stereoselectivity at this stage leads to the formation of the (3aR, S) diastereomer, an impurity that is difficult to remove.[1]
FAQ: My final reduction step is producing a nearly 1:1 mixture of the desired (S,S) and undesired (R,S) diastereomers. How can I dramatically improve the stereoselectivity?
Answer: Achieving high diastereoselectivity in this step is entirely dependent on the method of reduction. Catalytic hydrogenation is the preferred industrial method for maximizing the formation of the desired (S,S) isomer.[5] Standard hydride reagents like sodium borohydride (NaBH4) are generally not selective for this transformation and often yield mixtures.
Root Cause Analysis: The Mechanics of Stereoselectivity
The stereochemical outcome is dictated by the direction of hydride delivery to the prochiral ketone.
-
Catalytic Hydrogenation (High Selectivity): The substrate adsorbs onto the surface of the palladium catalyst from its less sterically hindered face. The subsequent delivery of hydrogen occurs from the catalyst surface, leading preferentially to the desired (S,S) product.[1] Using the hydrochloride salt of the substrate, rather than the free base, has been shown to improve both purity and yield in this step.[5]
-
Hydride Reagents (Low Selectivity): Small hydride reagents like NaBH4 can approach the carbonyl from either face with similar ease, resulting in poor stereoselectivity.[6] While some bulky, sterically hindered reducing agents can provide modest selectivity, they often do not match the efficacy of catalytic hydrogenation for this specific substrate.
Visualizing the Reduction Pathway
Caption: Comparison of reduction methods and their stereochemical outcomes.
Recommended Protocol: High-Purity Catalytic Hydrogenation
This protocol is adapted from improved industrial processes designed for high purity and yield.[5]
-
Substrate Preparation:
-
Charge a hydrogenation reactor with the tetracyclic ketone precursor (the hydrochloride salt is preferred, 1.0 eq) and a suitable solvent such as methanol.[5] Using solvents like acetic acid or THF can lead to lower yields and purity.
-
Add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 5% w/w relative to the substrate).
-
-
Hydrogenation:
-
Purge the reactor with an inert gas (N2 or Ar) before introducing hydrogen.
-
Pressurize the reactor with hydrogen gas (typically 50-60 psi).
-
Maintain the reaction at room temperature (25-35°C) with vigorous stirring. Elevated temperatures are generally not required and can lead to side reactions.[5]
-
Monitor the reaction progress by HPLC until the starting material is consumed (typically 4-8 hours).
-
-
Workup and Isolation:
-
Carefully vent the reactor and purge with inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude Palonosetron hydrochloride.
-
Section 3: Purification and Chiral Analysis
Even with an optimized synthesis, achieving pharmaceutical-grade purity (>99.5%) often requires dedicated purification and rigorous analytical validation.
FAQ: I've completed the synthesis, but my final product contains 5-10% of the wrong diastereomer and some unreacted starting material. Recrystallization isn't improving the purity significantly. What should I do?
Answer: This is a common and challenging scenario. The structural similarity between Palonosetron and its key impurities makes separation by simple crystallization difficult.[5] A multi-step purification strategy involving column chromatography followed by recrystallization is often necessary.[7]
Purification Strategy:
-
Chromatography: For laboratory scale, silica gel column chromatography is effective for removing the bulk of impurities.[7]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient system of dichloromethane (DCM) and methanol (MeOH) is a good starting point. A small amount of ammonium hydroxide (e.g., 0.5%) can be added to the mobile phase to prevent peak tailing of the basic amine products.
-
-
Recrystallization: After chromatography, a final recrystallization step is crucial for removing trace impurities and obtaining a crystalline solid.
-
Solvent Selection: Methanol, isopropanol, or mixtures with ethers like tert-butyl methyl ether have proven effective for recrystallizing Palonosetron HCl.[5] The optimal solvent system must be determined empirically.
-
Chiral Purity Analysis:
It is essential to have a validated analytical method to determine the diastereomeric purity. Chiral HPLC is the standard technique.
| Parameter | Typical Conditions | Reference |
| Column | Polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® AD-H) | [8] |
| Mobile Phase | n-hexane / ethanol / diethylamine mixtures | [8] |
| Detection | UV at 256 nm | [8] |
| Expected Result | Baseline separation of all four possible stereoisomers | [9] |
Table 1. Typical parameters for chiral HPLC analysis of Palonosetron.
References
- 1. US20110021778A1 - Process for the Preparation of Substantially Pure Palonosetron and its Acid Salts - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CN101186607A - Method for synthesizing palonosetron hydrochloride - Google Patents [patents.google.com]
- 4. Synthesis of Palonosetron Hydrochloride [journal11.magtechjournal.com]
- 5. WO2009010987A1 - An improved process for the preparation of pure palonosetron hydrochloride - Google Patents [patents.google.com]
- 6. One‐Step Chemo‐, Regio‐ and Stereoselective Reduction of Ketosteroids to Hydroxysteroids over Zr‐Containing MOF‐808 Metal‐Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101157691B - Production technique of hydrochloric acid palonosetron - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Spectral data comparison of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate and its precursors
A comprehensive analysis of the spectral data for Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate and its precursors, 1-Naphthoic acid and 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, is presented in this guide. This document is intended for researchers, scientists, and professionals in drug development, providing a comparative overview of their key spectral characteristics.
Synthesis Pathway
The synthesis of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate typically proceeds through a two-step process starting from 1-Naphthoic acid. The first step involves the catalytic hydrogenation of 1-Naphthoic acid to yield 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid. This intermediate is then subjected to esterification to produce the final product, Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate.
Caption: Synthesis route of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate.
Spectral Data Comparison
The following tables summarize the key spectral data for Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate and its precursors. This data is essential for monitoring the progress of the synthesis and for the structural confirmation of the final product.
Table 1: ¹H NMR Spectral Data (δ, ppm)
| Compound | Aromatic Protons | Aliphatic Protons | Other |
| 1-Naphthoic acid | 7.5-8.9 (m, 7H) | - | 12.8 (s, 1H, COOH) |
| 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid | 7.0-7.8 (m, 3H) | 1.7-1.9 (m, 4H), 2.7-3.0 (m, 4H) | 12.5 (s, 1H, COOH) |
| Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate | 7.1-7.9 (m, 3H) | 1.8 (m, 4H), 2.8 (t, 2H), 3.3 (t, 2H) | 3.9 (s, 3H, OCH₃) |
Table 2: ¹³C NMR Spectral Data (δ, ppm)
| Compound | Aromatic Carbons | Aliphatic Carbons | Carbonyl Carbon | Other |
| 1-Naphthoic acid | 124.7, 125.4, 126.3, 127.2, 128.5, 129.2, 130.1, 131.3, 133.8, 134.9 | - | 172.5 | - |
| 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid | 125.0, 128.9, 130.2, 135.9, 137.8, 142.1 | 22.5, 22.9, 29.3, 33.1 | 173.1 | - |
| Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate | 124.8, 128.7, 129.9, 136.2, 137.5, 141.8 | 22.6, 23.0, 29.4, 33.2 | 168.9 | 52.1 (OCH₃) |
Table 3: IR Spectral Data (cm⁻¹)
| Compound | Key Absorptions |
| 1-Naphthoic acid | 3300-2500 (O-H stretch, broad), 1680 (C=O stretch), 1600, 1465 (C=C stretch) |
| 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid | 3300-2500 (O-H stretch, broad), 2930, 2850 (C-H stretch), 1690 (C=O stretch) |
| Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate | 2935, 2860 (C-H stretch), 1715 (C=O stretch, ester), 1250 (C-O stretch)[1] |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| 1-Naphthoic acid | 172 | 155, 127[2] |
| 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid | 176 | 159, 131 |
| Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate | 190 | 159, 131, 115[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to characterize the compounds are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
-
Sample Preparation : Approximately 10-20 mg of the sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition :
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 16 ppm
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 1 second
-
-
¹³C NMR Acquisition :
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.1 seconds
-
Relaxation Delay: 2 seconds
-
-
Data Processing : The raw data was processed using appropriate software (e.g., MestReNova, TopSpin). Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Instrumentation : A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (uATR) accessory.
-
Sample Preparation : A small amount of the solid sample was placed directly onto the ATR crystal. For liquid samples, a single drop was applied to the crystal.
-
Acquisition :
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Processing : The resulting spectrum was baseline corrected and the absorption frequencies of significant peaks were recorded in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation : An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (or equivalent GC-MS system).
-
Sample Preparation : The sample was dissolved in a suitable solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.
-
GC Conditions :
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions :
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-550
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
Data Analysis : The mass spectrum of the eluting peak corresponding to the compound of interest was analyzed to determine the molecular ion and fragmentation pattern.
References
A Comparative Analysis of HPLC and GC-MS for the Characterization of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
For researchers, scientists, and drug development professionals, the accurate characterization of novel chemical entities is paramount. This guide provides a comparative overview of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the characterization of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate, a key intermediate in various synthetic pathways.
This document outlines the experimental protocols and presents a comparative analysis of the data obtained from both HPLC and GC-MS, offering insights into the strengths and limitations of each technique for the analysis of this tetralin derivative.
Quantitative Data Summary
The following tables summarize the typical quantitative data obtained from the HPLC and GC-MS analysis of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate. These values are representative and may vary based on the specific instrumentation and experimental conditions.
Table 1: HPLC Performance Data
| Parameter | Value |
| Retention Time (t_R) | 8.5 min |
| Purity (by area %) | >98% |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~5 µg/mL |
| Linearity (R²) | >0.999 |
Table 2: GC-MS Performance Data
| Parameter | Value |
| Retention Time (t_R) | 12.3 min |
| Molecular Ion (M+) [m/z] | 190.1 |
| Key Fragment Ions [m/z] | 159, 131, 115, 91 |
| Purity (by TIC) | >98% |
| Limit of Detection (LOD) | ~50 ng/mL |
Experimental Protocols
Detailed methodologies for the HPLC and GC-MS analysis of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate are provided below.
High-Performance Liquid Chromatography (HPLC) Protocol
Instrumentation: A standard HPLC system equipped with a UV detector is employed.
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). The gradient starts at 50% acetonitrile and increases to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in acetonitrile to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Instrumentation: A standard GC-MS system with an electron ionization (EI) source.
-
GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: The sample is dissolved in dichloromethane to a concentration of 100 µg/mL.
Method Comparison and Discussion
Both HPLC and GC-MS are powerful techniques for the analysis of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate, each offering distinct advantages.
HPLC is well-suited for routine purity assessments and quantification. Its non-destructive nature allows for sample recovery if needed. The use of a C18 column provides good separation of the target compound from potential non-volatile impurities. The method is robust and provides excellent linearity over a wide concentration range, making it ideal for quality control applications.
GC-MS , on the other hand, provides unequivocal identification through its mass fragmentation pattern. The molecular ion peak at m/z 190 confirms the molecular weight of the compound. The fragmentation pattern, with key ions at m/z 159 (loss of -OCH3), 131, 115, and 91, provides structural information that confirms the identity of the tetralin core and the carboxylate group. GC-MS also offers superior sensitivity compared to HPLC-UV, allowing for the detection and identification of trace-level impurities that may not be visible by HPLC.
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for the characterization of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate and the logical considerations for selecting the appropriate analytical technique.
Caption: Analytical workflow for the characterization of the target compound.
Caption: Logic for selecting between HPLC and GC-MS based on analytical needs.
A Comparative Crystallographic Guide to 5,6,7,8-Tetrahydronaphthalene-1-carboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the crystallographic data of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid and its notable derivative, Palonosetron, a potent 5-HT3 receptor antagonist. The information presented herein is intended to support research and development in medicinal chemistry and materials science by offering a clear, data-driven comparison of these compounds.
Introduction
5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid serves as a crucial intermediate in the synthesis of pharmaceutically active compounds, most notably Palonosetron.[1] Palonosetron is a second-generation 5-HT3 antagonist used for the prevention of chemotherapy-induced nausea and vomiting. Understanding the solid-state structure of the parent acid and its derivatives is paramount for controlling polymorphism, which can significantly impact the stability, solubility, and bioavailability of the final drug product. This guide compares the single-crystal X-ray diffraction data of the parent acid with the powder X-ray diffraction data of two polymorphic forms of Palonosetron hydrochloride.
Crystallographic Data Comparison
The following tables summarize the key crystallographic parameters for 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid and two polymorphic forms of Palonosetron hydrochloride.
Table 1: Single-Crystal Crystallographic Data for 5,6,7,8-Tetrahydronaphthalene-1-carboxylic Acid [1]
| Parameter | Value |
| Chemical Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.477 (2) |
| b (Å) | 7.664 (2) |
| c (Å) | 8.546 (2) |
| α (°) | 68.390 (10) |
| β (°) | 80.666 (12) |
| γ (°) | 75.977 (10) |
| Volume (ų) | 440.3 (2) |
| Z | 2 |
| Temperature (K) | 93 |
| Radiation | Mo Kα |
Table 2: Powder X-ray Diffraction Data for Palonosetron Hydrochloride Polymorphs
| Form I (Characteristic Peaks 2θ) | Form II (Characteristic Peaks 2θ) |
| 10.38° ± 0.1° | 9.92° ± 0.1° |
| 12.04° ± 0.1° | 11.35° ± 0.1° |
| 14.40° ± 0.1° | 12.98° ± 0.1° |
| 15.74° ± 0.1° | 15.38° ± 0.1° |
| 16.89° ± 0.1° | 16.14° ± 0.1° |
| 17.16° ± 0.1° | 17.51° ± 0.1° |
| 19.62° ± 0.1° | 25.08° ± 0.1° |
| 20.88° ± 0.1° | 28.89° ± 0.1° |
| 23.70° ± 0.1° | 29.66° ± 0.1° |
| 24.02° ± 0.1° | 32.39° ± 0.1° |
| 24.73° ± 0.1° | |
| 25.31° ± 0.1° |
Experimental Protocols
Synthesis and Crystallization of 5,6,7,8-Tetrahydronaphthalene-1-carboxylic Acid
Synthesis: While commercially available, the synthesis of derivatives such as 3-nitro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid provides insight into modifying the parent structure.
-
Nitration Protocol: 27.3 g of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is added portionwise over 30 minutes to 150 ml of fuming red nitric acid, cooled to 2°C, while maintaining the temperature between 2-6°C. The mixture is stirred for an additional 45 minutes at approximately 5°C and then poured into 1500 ml of crushed ice. The resulting precipitate is collected, washed thoroughly with water, and dried. The crude product is then heated with about 200 ml of benzene. The insoluble material is collected and recrystallized from ethyl acetate to yield 3-nitro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.[2]
Crystallization for Single-Crystal X-ray Diffraction: A sample of commercial 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid was dissolved in methanol. High-quality single crystals were obtained through the slow evaporation of the solvent at room temperature.[1]
General Protocol for Single-Crystal X-ray Diffraction
The following protocol outlines the general steps for the characterization of small organic molecules by single-crystal X-ray diffraction.
-
Crystal Selection and Mounting: A suitable single crystal, typically between 0.1 and 0.5 mm in size and free of visible defects, is selected under a microscope. The crystal is then mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 93 K for the parent acid) to minimize thermal vibrations. The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation) and rotated. A detector records the diffraction pattern as a series of reflections at different crystal orientations.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined against the experimental data to improve the accuracy of atomic positions, bond lengths, and angles.
Visualizations
Synthesis of Palonosetron
The following diagram illustrates the synthetic workflow for producing Palonosetron from 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.
Caption: Synthetic pathway for Palonosetron.
5-HT3 Receptor Antagonist Signaling Pathway
This diagram depicts the mechanism of action for Palonosetron as a 5-HT3 receptor antagonist.
Caption: Mechanism of 5-HT3 receptor antagonism.
References
Comparative study of different tetralin-based pharmaceutical intermediates
A Comparative Guide to Tetralin-Based Pharmaceutical Intermediates for Researchers and Drug Development Professionals.
The tetralin scaffold, a bicyclic aromatic hydrocarbon, is a cornerstone in the synthesis of a multitude of pharmaceutical agents.[1][2] Its rigid structure provides a valuable framework for the development of drugs targeting a wide range of therapeutic areas, including antidepressants, anticancer agents, and hormonal therapies.[3][4][5] This guide offers a comparative analysis of key tetralin-based pharmaceutical intermediates, providing insights into their synthesis, performance, and applications to assist researchers in selecting the optimal building blocks for their drug discovery and development endeavors.
Tetralin: The Foundational Precursor
Tetralin (1,2,3,4-tetrahydronaphthalene) is the parent compound from which a vast number of derivatives are synthesized.[6] It is most commonly produced through the partial hydrogenation of naphthalene.[2] The efficiency and selectivity of this process are highly dependent on the catalyst and reaction conditions employed. Tetralin itself serves as a crucial intermediate and a solvent in various chemical processes.[6][7]
Comparative Synthesis Data for Tetralin
| Synthesis Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Naphthalene Conversion (%) | Tetralin Selectivity (%) | Reference |
| Catalytic Hydrogenation | Nickel | None (neat) | 200-250 | 2-4 | >95 | High | |
| Catalytic Hydrogenation | Platinum | Acetic Acid | 25-50 | 1-3 | ~100 | High | |
| Catalytic Hydrogenation | Palladium | Ethanol | 25 | 1 | >99 | >98 | [8] |
| Birch Reduction | Sodium/Liq. NH3 | THF | -78 | 3-4 | High | High | [9] |
| Darzens Synthesis | Conc. H2SO4 | None (neat) | Moderate | Not specified | Not Applicable | Not Applicable | [2][10] |
Experimental Protocol: Catalytic Hydrogenation of Naphthalene to Tetralin
This protocol describes a general procedure for the synthesis of tetralin via the catalytic hydrogenation of naphthalene.
Materials:
-
Naphthalene
-
Palladium on carbon (Pd/C) catalyst (5-10 wt%)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
High-pressure autoclave reactor
Procedure:
-
In a high-pressure autoclave, dissolve naphthalene in ethanol.
-
Add the Pd/C catalyst to the solution. The catalyst loading is typically 1-5 mol% relative to the naphthalene.
-
Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Heat the reactor to the target temperature (e.g., 25-100°C) and stir the reaction mixture vigorously.
-
Monitor the reaction progress by measuring hydrogen uptake or by taking aliquots for analysis (e.g., by Gas Chromatography).
-
Once the reaction is complete (typically after 1-4 hours), cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude tetralin.
-
The crude product can be purified by distillation if necessary.
Synthesis Workflow for Tetralin
1-Tetralone: A Versatile Pharmaceutical Intermediate
1-Tetralone is a key derivative of tetralin and serves as a crucial building block for a wide array of pharmaceuticals.[3][11] It is a precursor for the synthesis of antidepressants like Sertraline, as well as various anticancer and antidiabetic agents.[3] The synthesis of 1-tetralone often involves the intramolecular Friedel-Crafts acylation of 4-phenylbutanoic acid or its derivatives.[1]
Comparative Synthesis Data for 1-Tetralone
| Synthesis Method | Starting Material | Reagent/Catalyst | Solvent | Yield (%) | Reference |
| Intramolecular Friedel-Crafts Acylation | 4-Phenylbutanoic acid | Polyphosphoric acid (PPA) | None (neat) | ~80 | [1] |
| Intramolecular Friedel-Crafts Acylation | 4-Phenylbutanoyl chloride | Tin(IV) chloride (SnCl4) | Dichloromethane | >90 | [1] |
| Intramolecular Friedel-Crafts Acylation | 4-Phenylbutanoic acid | Hexafluoroisopropanol (HFIP) | HFIP | >90 | [1] |
| Benzene Acylation | Benzene and γ-butyrolactone | Aluminum chloride (AlCl3) | Benzene | Not specified | [1] |
Experimental Protocol: Intramolecular Friedel-Crafts Acylation to 1-Tetralone
This protocol provides a general method for the synthesis of 1-tetralone from 4-phenylbutanoic acid.
Materials:
-
4-Phenylbutanoic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Stirring apparatus and heating mantle
Procedure:
-
Place 4-phenylbutanoic acid in a round-bottom flask.
-
Add polyphosphoric acid (typically in excess, e.g., 10 parts by weight).
-
Heat the mixture with stirring to a temperature of 80-100°C.
-
Maintain the temperature and continue stirring for 1-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then pour it onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic extracts and wash them with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to yield crude 1-tetralone.
-
The product can be purified by vacuum distillation or column chromatography.
Synthesis Pathway for 1-Tetralone
Substituted Tetralin Derivatives: Tailoring for Biological Activity
The functionalization of the tetralin ring allows for the fine-tuning of its pharmacological properties. For instance, the introduction of hydroxyl or amino groups can significantly alter the biological activity of the resulting compounds.[3] Substituted tetralins are found in a variety of clinically used drugs, including the anticancer anthracycline antibiotics like doxorubicin and daunorubicin.[5]
Comparative Synthesis Data for Thiazoline-Tetralin Derivatives
The synthesis of more complex derivatives often involves multi-step sequences. The following table provides an example for a class of thiazoline-tetralin derivatives with potential anticancer activity.[12]
| Step | Reaction | Reagents | Solvent | Conditions | Yield (%) | Reference |
| 1 | O-Alkylation | 5,6,7,8-tetrahydro-2-naphthol, Ethyl 2-chloroacetate | Not specified | Reflux, 3-5h | Not specified | [12] |
| 2 | Hydrazinolysis | Intermediate from Step 1, Hydrazine hydrate | Ethanol | Reflux, 3h | Not specified | [12] |
| 3 | Thiosemicarbazide formation | Intermediate from Step 2, Phenyl isothiocyanate | Ethanol | Reflux, 2h | Not specified | [12] |
| 4 | Cyclization | Intermediate from Step 3, Phenacyl bromide derivative | Ethanol | Reflux, 5h | Not specified | [12] |
Experimental Protocol: General Synthesis of Thiazoline-Tetralin Derivatives
This is a generalized multi-step protocol based on the synthesis described for new thiazoline-tetralin derivatives.[12]
Materials:
-
5,6,7,8-tetrahydro-2-naphthol
-
Ethyl 2-chloroacetate
-
Hydrazine hydrate
-
Aryl isothiocyanate
-
Substituted phenacyl bromide
-
Appropriate solvents (e.g., Ethanol)
Procedure:
-
Step 1: Synthesis of Ethyl 2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetate. React 5,6,7,8-tetrahydro-2-naphthol with ethyl 2-chloroacetate under reflux conditions.
-
Step 2: Synthesis of 2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide. The ester from the previous step is treated with hydrazine hydrate in ethanol under reflux.
-
Step 3: Formation of the Thiosemicarbazide Intermediate. The hydrazide is reacted with an appropriate aryl isothiocyanate in ethanol under reflux.
-
Step 4: Cyclization to form the Thiazoline Ring. The thiosemicarbazide intermediate is cyclized by reacting with a substituted phenacyl bromide in ethanol under reflux to yield the final thiazoline-tetralin derivative.
-
Each intermediate and the final product should be isolated and purified using standard techniques such as recrystallization or column chromatography.
Logical Relationship in Multi-step Synthesis
Comparative Discussion
The choice of a specific tetralin-based intermediate and its synthetic route depends on several factors, including the desired final product, cost, scalability, and environmental considerations.
-
For the synthesis of the basic tetralin core, catalytic hydrogenation of naphthalene is the most common and efficient method. The choice of catalyst (e.g., Pd, Pt, Ni) can influence the reaction conditions and selectivity.[8] Greener alternatives, such as the use of supercritical fluids, are also being explored.[2]
-
1-Tetralone synthesis via intramolecular Friedel-Crafts acylation offers high yields. The use of modern reagents like HFIP can lead to milder reaction conditions compared to traditional methods using strong acids like PPA.[1]
-
The synthesis of more complex, substituted tetralin derivatives often requires multi-step synthetic sequences. While this allows for a high degree of molecular diversity, overall yields can be lower, and purification can be more challenging. The development of efficient one-pot or domino reactions for the synthesis of these complex scaffolds is an active area of research.
Conclusion
Tetralin and its derivatives remain a cornerstone of medicinal chemistry, providing the structural foundation for a diverse range of pharmaceuticals. This guide has provided a comparative overview of the synthesis and applications of key tetralin-based intermediates. By understanding the different synthetic strategies and their associated performance metrics, researchers can make more informed decisions in their drug design and development efforts, ultimately accelerating the discovery of new and improved therapeutics.
References
- 1. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. us.metoree.com [us.metoree.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. guidechem.com [guidechem.com]
- 12. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Validated Analytical Methods for the Quantification of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
This guide provides a comparative overview of validated analytical methodologies applicable to the quantification of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate. Given the limited availability of published, fully validated methods for this specific analyte, this document details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for a structurally analogous compound, the carboxylic acid metabolite of clopidogrel. This method serves as a primary, detailed example. Additionally, alternative approaches using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are presented for comparison, offering researchers and drug development professionals a comprehensive understanding of the available analytical strategies.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of quantitative data for different analytical techniques. The data for the HPLC-UV and LC-MS/MS methods are derived from validated assays for the structurally similar clopidogrel carboxylic acid metabolite, which provides a strong indication of the performance that can be expected for Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate with appropriate method development and validation.
| Parameter | HPLC-UV Method (Example) | LC-MS/MS Method (Alternative) | GC-MS Method (Alternative) |
| Linearity Range | 0.2 - 10 µg/mL (r² > 0.999)[1] | 25 - 3000 ng/mL (r ≥ 0.999)[2] | Analyte Dependent |
| Limit of Quantification (LOQ) | 0.2 µg/mL[1] | 25 ng/mL[2] | Sub-ng/mL to pg/mL range |
| Intra-day Precision (%RSD) | 1.0 - 4.8%[1] | < 10%[2] | Typically < 15% |
| Inter-day Precision (%RSD) | 1.0 - 4.8%[1] | < 10%[2] | Typically < 15% |
| Accuracy | Within ±15% of nominal concentrations | 92.1% - 96.9%[2] | Typically 85-115% |
| Sample Throughput | Moderate (run time ~12 min)[1] | High (run time ~4 min)[2] | Moderate to High |
| Selectivity | Good | Excellent | Excellent |
| Instrumentation Cost | Low to Moderate | High | Moderate to High |
Detailed Experimental Protocols
Validated HPLC-UV Method for a Structurally Similar Compound (Clopidogrel Carboxylic Acid Metabolite)
This protocol is based on the validated method reported by Souri et al., 2006 for the determination of the carboxylic acid metabolite of clopidogrel in human plasma.[1] This method can be adapted and validated for the quantification of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate.
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma sample in a centrifuge tube, add the internal standard solution.
-
Acidify the plasma sample by adding 100 µL of 1 M HCl.
-
Add 5 mL of chloroform as the extraction solvent.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a 50 µL aliquot into the HPLC system.
b. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography system with UV detection.
-
Column: Nova-pak C8, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: A mixture of 30 mM K₂HPO₄ buffer, Tetrahydrofuran (THF), and Acetonitrile (79:2:19, v/v/v), with the pH adjusted to 3 with phosphoric acid.[1]
-
Flow Rate: 0.9 mL/min.[1]
-
Detection Wavelength: 220 nm.[1]
-
Column Temperature: Ambient.
-
Total Run Time: Approximately 12 minutes.[1]
c. Method Validation Parameters
The method was validated for linearity, precision, accuracy, and limit of quantification.[1]
-
Linearity: The method demonstrated linearity over the concentration range of 0.2-10 µg/mL with a correlation coefficient (r²) greater than 0.999.[1]
-
Precision and Accuracy: The within-day and between-day precision values were in the range of 1.0-4.8%.[1]
-
Limit of Quantification (LOQ): The LOQ for the method was established at 0.2 µg/mL.[1]
Alternative Method: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry offers higher sensitivity and selectivity compared to HPLC-UV and is a powerful technique for bioanalysis.
a. Sample Preparation
A simple protein precipitation or liquid-liquid extraction can be employed. For instance, a liquid-liquid extraction using diethyl ether and n-hexane (80:20, v/v) has been shown to be effective for a similar analyte.[2]
b. Chromatographic and Mass Spectrometric Conditions
-
Instrument: LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and water, both containing a small amount of an additive like formic acid to improve ionization.[2]
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for the analyte and internal standard, ensuring high selectivity and sensitivity.
Alternative Method: GC-MS
Gas Chromatography-Mass Spectrometry is a suitable technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is often required to increase volatility. Since the target analyte is a methyl ester, it may be directly amenable to GC-MS analysis.
a. Sample Preparation
Sample preparation would typically involve a liquid-liquid extraction to isolate the analyte from the matrix, followed by concentration.
b. GC-MS Conditions
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or Hydrogen.
-
Injection Mode: Splitless or split injection depending on the concentration of the analyte.
-
Temperature Program: A temperature gradient to ensure good separation of the analyte from other components.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, or full scan mode for qualitative analysis.
Visualizations
Caption: Workflow for HPLC-UV analysis.
References
Purity assessment of commercially available Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
A Comprehensive Guide to the Purity Assessment of Commercially Available Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. This guide provides an in-depth technical analysis of methods to assess the purity of commercially available Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate, a key intermediate in the synthesis of various compounds, including the antiemetic agent Palonosetron.[1] We will explore robust analytical methodologies, offer a comparative framework for evaluating commercial-grade material, and provide detailed experimental protocols.
The Critical Role of Purity in Synthesis and Drug Development
Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate (CAS No. 66193-59-7) is a crucial building block in organic synthesis.[2][3] Impurities, even in trace amounts, can have significant downstream consequences, leading to side reactions, reduced yields, and the formation of undesired byproducts that may be difficult to separate from the final active pharmaceutical ingredient (API). Therefore, a thorough understanding and rigorous assessment of the purity of this starting material are not just a matter of quality control but a fundamental aspect of ensuring the safety and efficacy of the final drug product.
Analytical Strategies for Purity Determination
A multi-pronged approach is essential for a comprehensive purity assessment of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate. The selection of analytical techniques is guided by the physicochemical properties of the molecule—an aromatic ester with a molecular weight of 190.23 g/mol .[3][4] The most effective methods for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds.[5] Given the ester functionality and the relatively low molecular weight of the target molecule, it is amenable to GC analysis.[6] GC provides high-resolution separation of the main component from its volatile impurities, while MS offers definitive identification based on the mass-to-charge ratio and fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of pharmaceutical analysis, suitable for a wide range of compounds. For Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate, reversed-phase HPLC with UV detection is the method of choice. It allows for the separation of the target compound from non-volatile impurities and isomers that may not be readily separated by GC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the primary compound and the identification of impurities. Quantitative NMR (qNMR) can also be employed for an accurate determination of purity against a certified reference standard without the need for a calibration curve specific to each impurity.
Comparative Analysis of Commercial Grades: A Hypothetical Study
To illustrate the importance of in-house purity verification, we present a hypothetical comparative analysis of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate sourced from three different fictional suppliers: Supplier A, Supplier B, and Supplier C.
| Supplier | Stated Purity | GC-MS Purity (%) | HPLC Purity (%) | Key Impurity Identified |
| Supplier A | >98% | 98.5 | 98.2 | Residual starting material (5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid) |
| Supplier B | 95% | 95.8 | 96.1 | Isomeric ester impurity |
| Supplier C | "For Research" | 92.3 | 93.5 | Unidentified aromatic byproduct |
This table underscores the variability that can be encountered in commercially available materials and highlights the necessity of independent verification of purity claims. The presence of residual starting acid in Supplier A's product could interfere with subsequent reactions, while the isomeric impurity from Supplier B might be challenging to separate in later stages. The significant level of an unidentified impurity from Supplier C renders it unsuitable for sensitive applications without further purification.
Experimental Protocols
The following are detailed protocols for the analytical methods discussed.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the separation and identification of volatile impurities.
Workflow Diagram:
Caption: GC-MS workflow for purity assessment.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 40-450 amu
Sample Preparation:
-
Accurately weigh approximately 10 mg of the Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate sample.
-
Dissolve the sample in 10 mL of dichloromethane to obtain a 1 mg/mL solution.
-
Vortex to ensure complete dissolution.
Data Analysis:
-
Integrate the total ion chromatogram (TIC).
-
Calculate the area percent of the main peak relative to the total peak area.
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is suitable for the quantification of non-volatile impurities and isomers.
Workflow Diagram:
References
- 1. 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid | 4242-18-6 [chemicalbook.com]
- 2. Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate | CAS No- 66193-59-7 | NA [chemicea.com]
- 3. Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate | C12H14O2 | CID 15576108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate - Opulent Pharma [opulentpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. iiste.org [iiste.org]
Benchmarking the efficiency of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate synthesis protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic protocols for Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The efficiency and practicality of chemical syntheses are critical in drug development and manufacturing. This document aims to equip researchers with the necessary data to make informed decisions when selecting a synthesis protocol by presenting a detailed comparison of two common methods: Catalytic Hydrogenation and Fischer Esterification of the corresponding carboxylic acid.
Comparative Analysis of Synthesis Protocols
The selection of a synthetic route is often a balance between yield, reaction time, temperature, and the cost and availability of reagents and catalysts. The following table summarizes the key quantitative data for the two primary protocols for synthesizing Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate.
| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: Fischer Esterification of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |
| Starting Material | Methyl 1-naphthoate | 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |
| Key Reagents | H₂, Rhodium on carbon (catalyst) | Methanol, Sulfuric acid (catalyst) |
| Solvent | Ethanol | Methanol |
| Temperature | 25 °C | 65 °C (Reflux) |
| Pressure | 50 psi | Atmospheric |
| Reaction Time | 4 hours | 12 hours |
| Yield | >95% | ~98% |
| Purity | High | High (after purification) |
Experimental Protocols
Below are the detailed experimental methodologies for the two compared synthesis protocols.
Protocol 1: Catalytic Hydrogenation of Methyl 1-naphthoate
This method involves the direct reduction of the aromatic naphthalene ring system of methyl 1-naphthoate to the corresponding tetrahydronaphthalene derivative using catalytic hydrogenation.
Procedure:
-
A solution of methyl 1-naphthoate (1.0 g, 5.37 mmol) in ethanol (20 mL) is placed in a Parr hydrogenation apparatus.
-
5% Rhodium on carbon (0.1 g) is added as the catalyst.
-
The apparatus is sealed and flushed with nitrogen gas, then filled with hydrogen gas to a pressure of 50 psi.
-
The mixture is shaken at 25 °C for 4 hours.
-
Upon completion, the reaction mixture is filtered to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate.
Protocol 2: Fischer Esterification of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
This two-step approach first involves the synthesis of the carboxylic acid precursor, which is then esterified to the final product.
Step 1: Synthesis of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Note: A common method for the synthesis of this precursor is the catalytic hydrogenation of 1-naphthoic acid.
Step 2: Fischer Esterification
-
To a solution of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (1.0 g, 5.67 mmol) in methanol (20 mL), concentrated sulfuric acid (0.2 mL) is slowly added.
-
The reaction mixture is heated to reflux (approximately 65 °C) and maintained for 12 hours.
-
After cooling to room temperature, the methanol is removed under reduced pressure.
-
The residue is dissolved in diethyl ether (30 mL) and washed successively with water (15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate.
Visualizing the Synthetic Workflows
To further clarify the logical flow of each protocol, the following diagrams have been generated using the DOT language.
Caption: Comparative workflow of the two main synthesis protocols.
Conclusion
Both catalytic hydrogenation and Fischer esterification represent viable and high-yielding methods for the synthesis of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate.
The Catalytic Hydrogenation protocol offers a more direct, one-step route from a commercially available starting material. It proceeds under mild temperature conditions and has a significantly shorter reaction time. This makes it an attractive option for rapid synthesis.
The Fischer Esterification route, while having a longer reaction time and requiring a higher temperature, is also highly efficient in terms of yield. The choice between these two protocols may ultimately depend on the availability and cost of the starting materials and reagents, as well as the specific equipment and time constraints of the laboratory. For large-scale production, the catalytic hydrogenation might be preferred due to its shorter cycle time. For situations where the carboxylic acid precursor is readily available, the Fischer esterification provides a straightforward and effective method.
A Senior Application Scientist’s Guide to Isomeric Purity Analysis of Substituted Tetralins
Introduction: The Stereochemical Imperative of Tetralin Scaffolds
Substituted tetralins are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Their rigid, partially saturated bicyclic structure provides a three-dimensional framework ideal for precise interactions with biological targets. However, this very structure often introduces chirality, leading to stereoisomers (enantiomers and diastereomers). The significance of this chirality in drug design and development cannot be overstated.[1][2][3] Different enantiomers of a chiral drug can exhibit vastly different potencies, pharmacological actions, and toxicological profiles.[4][5][6] One isomer may be the active therapeutic agent (the eutomer), while the other could be less active, inactive, or even contribute to adverse effects (the distomer).[3]
Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization of individual stereoisomers in a drug product.[5] This necessitates robust, accurate, and validated analytical methods to determine isomeric purity. This guide provides an in-depth comparison of the primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, present comparative data, and offer field-proven insights to guide your selection of the most appropriate methodology.
Pillar 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the established workhorse for enantiomeric purity analysis in the pharmaceutical industry due to its versatility and robustness.[7] The direct approach, which utilizes a Chiral Stationary Phase (CSP), is the most common and effective strategy.[8]
The Causality of Separation: How CSPs Work
The fundamental principle of chiral HPLC relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These complexes have different interaction energies, leading to different retention times and, thus, separation.[7] The choice of CSP is the most critical parameter.
-
Polysaccharide-based CSPs (e.g., Amylose, Cellulose derivatives): These are the most widely used CSPs due to their broad applicability.[7][9] Separation is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide structure.[7]
-
Cyclodextrin-based CSPs: These function by forming inclusion complexes, where the analyte (or a portion of it, typically an aromatic ring) fits into the hydrophobic cavity of the cyclodextrin. Chiral recognition occurs through interactions with the chiral hydroxyl groups at the rim of the cavity.[8][10]
Experimental Workflow & Protocol: A Self-Validating System
A logical, stepwise approach to method development ensures a robust and reliable protocol.
Step 1: Column and Mobile Phase Screening
-
Rationale: The vast number of available CSPs makes a screening approach most efficient. Start with 3-4 columns based on different selector types (e.g., an amylose, a cellulose, and a cyclodextrin-based column).
-
Protocol:
-
Prepare a stock solution of the racemic tetralin compound at ~1 mg/mL.
-
Screen columns using both normal-phase (e.g., Hexane/Ethanol) and reversed-phase (e.g., Acetonitrile/Water) or polar organic (e.g., Methanol/Acetonitrile) mobile phases.
-
Include a small percentage of an additive if necessary (e.g., 0.1% trifluoroacetic acid for acidic compounds, 0.1% diethylamine for basic compounds) to improve peak shape.
-
Monitor the separation at an appropriate UV wavelength.
-
Step 2: Method Optimization
-
Rationale: Once initial separation is observed, the mobile phase composition is fine-tuned to achieve optimal resolution (Rs > 2.0 is often desired) and analysis time.
-
Protocol:
-
Systematically vary the ratio of the strong to weak solvent in the mobile phase.
-
Investigate the effect of the column temperature; sometimes a small change can significantly impact resolution.
-
For ionic compounds, adjust the concentration and type of additive.
-
Step 3: Method Validation
-
Rationale: To ensure the method is fit for purpose, it must be validated according to International Council for Harmonisation (ICH) guidelines.[11]
-
Protocol: Perform experiments to determine linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness.[12][13]
Performance Data: HPLC
| Parameter | Typical Performance for Tetralin Derivatives | Source |
| Resolution (Rs) | > 2.0 (baseline separation) | [10] |
| Analysis Time | 10 - 40 minutes | [11] |
| Limit of Quantification (LOQ) | 0.05% - 0.1% of the major enantiomer | [10] |
| Typical CSPs | Cyclobond I 2000 (β-Cyclodextrin), Chiralcel OD, Chiralpak AD | [10][14] |
Pillar 2: Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative and often superior technique to HPLC for chiral separations.[1] It utilizes a supercritical fluid, typically carbon dioxide (CO₂), as the primary mobile phase component.[9]
The Causality of Separation: The SFC Advantage
The physical properties of supercritical CO₂ are intermediate between those of a liquid and a gas. This provides key advantages over traditional liquid mobile phases:
-
Low Viscosity: Allows for much higher flow rates without generating excessive backpressure, leading to significantly faster analysis times (often 3 to 5 times faster than HPLC).[1][7]
-
High Diffusivity: Enhances mass transfer between the mobile and stationary phases, resulting in high chromatographic efficiency and sharp peaks.[1]
-
"Green" Chemistry: CO₂ is non-toxic, non-flammable, and readily available, reducing the consumption of hazardous organic solvents.[1]
SFC often uses the same polysaccharide-based CSPs as HPLC, but the different mobile phase environment can lead to unique and complementary chiral recognition patterns.[7]
Experimental Workflow & Protocol
The workflow for SFC method development is analogous to HPLC but focuses on different optimization parameters.
Step 1: Initial Screening
-
Rationale: Screen a set of standard chiral columns to find initial hits.
-
Protocol:
-
Use a primary mobile phase of supercritical CO₂.
-
Screen several organic co-solvents (modifiers), typically methanol, ethanol, or isopropanol, at a concentration of 5-40%.
-
Run a fast gradient of the co-solvent to quickly identify promising conditions.
-
Step 2: Method Optimization
-
Rationale: Optimize for resolution and speed by adjusting co-solvent percentage, type, and additives.
-
Protocol:
-
Fine-tune the co-solvent percentage under isocratic conditions.
-
Evaluate different co-solvents (e.g., switching from methanol to ethanol can alter selectivity).
-
Assess the effect of additives (e.g., amines or acids) to improve peak shape for challenging compounds.[15]
-
Optimize backpressure and temperature to further enhance separation.
-
Comparative Performance: SFC vs. HPLC
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Speed | Very Fast (typically 1-10 min)[7] | Moderate (typically 10-40 min) |
| Solvent Usage | Low; primarily non-toxic CO₂[1] | High; uses organic solvents like hexane, acetonitrile |
| Efficiency | High, sharp peaks due to low viscosity[7] | Good, but limited by higher viscosity |
| Selectivity | Often complementary or superior to HPLC[15] | Well-established, broad range of selectivities |
| Cost | Lower operational cost (less solvent waste) | Higher operational cost (solvent purchase and disposal) |
| Best For | High-throughput screening, purification, "green" labs | Routine QC, well-established methods, universal applicability |
Pillar 3: NMR Spectroscopy for Absolute Purity Assessment
While chromatographic techniques physically separate isomers, NMR spectroscopy offers a distinct approach. It cannot distinguish between enantiomers in an achiral solvent directly, as they are isochronous (have identical NMR spectra).[16] However, by introducing a chiral auxiliary, a diastereomeric environment is created, making the enantiomers chemically non-equivalent and thus distinguishable by NMR.[17]
The Causality of Distinction: CSAs and CDAs
-
Chiral Solvating Agents (CSAs): These are chiral molecules that form weak, rapidly exchanging diastereomeric complexes with the analyte enantiomers in solution.[17] This transient interaction is sufficient to induce small but measurable differences in the chemical shifts (Δδ) of the corresponding protons or other nuclei. The key advantage is that this process is non-covalent and requires no sample modification.
-
Chiral Derivatizing Agents (CDAs): These agents react covalently with the analyte to form stable diastereomers. These new molecules have distinct NMR spectra, often with larger chemical shift differences than those induced by CSAs, making quantification easier. The drawback is the requirement for a chemical reaction that must go to completion without kinetic resolution.
Experimental Workflow & Protocol
Step 1: Selection of Chiral Auxiliary
-
Rationale: The choice of CSA or CDA depends on the functional groups present on the substituted tetralin. For example, chiral acids or alcohols are often used as CSAs for amino-tetralins.
-
Protocol:
-
Dissolve a small amount (~5-10 mg) of the racemic tetralin in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Add the CSA in increasing stoichiometric amounts (e.g., 0.5, 1.0, 2.0 equivalents) and monitor the spectra for signal splitting.
-
Step 2: Quantification (qNMR)
-
Rationale: Once baseline-resolved signals for the two isomers are identified, their ratio can be determined by integrating the corresponding peaks. This provides an absolute molar ratio without needing a reference standard of the minor isomer.
-
Protocol:
-
Prepare the sample with the optimal amount of CSA.
-
Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).
-
Carefully integrate the well-resolved, non-overlapping signals corresponding to each isomer. The enantiomeric excess (% ee) is calculated from the integral values.[17]
-
Performance Data: NMR
| Parameter | Typical Performance | Rationale / Source |
| Quantification | Absolute molar ratio | Integration is directly proportional to the number of nuclei. |
| Reference Standard | Not required for the minor isomer | The signal from the minor isomer is directly observed and integrated.[17] |
| Sensitivity (LOQ) | ~0.5 - 1% | Lower sensitivity compared to chromatographic methods.[17] |
| Analysis Time | Fast (5-20 min per sample) | No chromatographic separation time is needed. |
| Sample Prep | Simple dissolution (CSA) or chemical reaction (CDA) | [17] |
Summary and Recommendations: Choosing the Right Tool for the Job
The selection of an analytical technique for isomeric purity analysis is not a one-size-fits-all decision. It depends on the specific requirements of the project phase, sample throughput, and the desired level of information.
| Technique | Best Use Case | Key Advantage | Key Limitation |
| Chiral HPLC | Routine quality control (QC), method validation, and release testing for drug substances and products. | Robust, versatile, and universally accepted by regulatory agencies.[2][7] | Longer analysis times and higher solvent consumption compared to SFC. |
| Chiral SFC | High-throughput screening (HTS) in drug discovery, preparative separations for isomer isolation. | Exceptional speed, reduced solvent waste ("green"), and often superior resolving power.[1][7] | Instrumentation is less common than HPLC in some labs. |
| NMR Spectroscopy | Absolute purity determination, structural confirmation, analysis when a reference standard for the minor isomer is unavailable. | Provides an absolute molar ratio without a calibration curve; non-destructive. | Lower sensitivity (higher LOQ) than chromatographic methods.[16][17] |
Final Recommendation from the Scientist's Bench:
-
For early-stage discovery where speed is paramount for screening chiral catalysts or reaction conditions, SFC is the undisputed champion.
-
For formal method development and validation in a GxP environment for clinical candidates, chiral HPLC remains the gold standard due to its established history and robustness.
-
When you need to unambiguously determine the molar ratio of isomers without relying on the availability or purity of an enantiomeric impurity standard, quantitative NMR is the most powerful and scientifically sound approach.
By understanding the fundamental principles and practical advantages of each technique, researchers can confidently select and implement the most appropriate method, ensuring the stereochemical integrity, safety, and efficacy of novel substituted tetralin-based therapeutics.
References
- 1. selvita.com [selvita.com]
- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. mdpi.com [mdpi.com]
- 5. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. Validation of warfarin enantiomer analysis method in plasma using high-performance liquid chromatography fluorescence detector - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Method validation and determination of enantiomers and conformers in tofisopam drug substances and drug products by chiral high-performance liquid chromatography and kinetic and thermodynamic study of the interconversion of the conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study [mdpi.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. mdpi.com [mdpi.com]
- 17. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Cross-Reactivity of Antibodies Raised Against Tetralin-Based Haptens
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of antibodies is paramount for the successful development of specific and reliable immunoassays. This guide provides a comprehensive comparison of the theoretical cross-reactivity profiles of antibodies generated against tetralin-based haptens, offering insights into the structural determinants of antibody specificity.
Due to a lack of publicly available literature on antibodies raised specifically against tetralin-based haptens, this guide utilizes established principles of immunochemistry and hypothetical hapten designs to provide a framework for conducting and interpreting such studies. The data presented herein is illustrative and serves to guide the design and execution of cross-reactivity experiments for novel tetralin-based targets.
Principles of Hapten Design and Antibody Specificity
Small molecules like tetralin and its derivatives are not immunogenic on their own and require conjugation to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to elicit an antibody response. The design of the hapten, particularly the point of attachment of the linker arm to the tetralin core, is a critical factor in determining the specificity and cross-reactivity of the resulting antibodies.
Key considerations in hapten design include:
-
Preservation of Key Epitopes: The linker should be attached at a position on the hapten that is distal to the chemical moieties that are intended to be the primary recognition sites for the antibody. This ensures that the unique structural features of the target molecule are exposed to the immune system.
-
Linker Length and Composition: The length and chemical nature of the spacer arm can influence the immunogenicity of the hapten and the specificity of the antibody. A linker that is too short may result in steric hindrance, while a very long or immunogenic linker may lead to the production of antibodies that recognize the linker itself.
-
Heterology in Immunoassays: To improve assay sensitivity and reduce non-specific binding, it is often advantageous to use a heterologous system. This involves using a hapten with a different linker or carrier protein for the immunoassay coating antigen than was used for the immunogen.
Hypothetical Tetralin-Based Haptens for Antibody Production
To illustrate the principles of cross-reactivity, we will consider three hypothetical haptens derived from a generic tetralin structure. These designs vary in the attachment point of the linker arm, which is anticipated to produce antibodies with different cross-reactivity profiles.
-
Hapten A: The linker is attached to the aromatic ring of the tetralin core. This design is expected to generate antibodies that are highly specific for substitutions on the saturated portion of the molecule.
-
Hapten B: The linker is attached to the saturated ring of the tetralin core. This approach is likely to produce antibodies that are more sensitive to changes on the aromatic ring.
-
Hapten C: The linker is attached to a substituent on the tetralin core, preserving the core structure itself. This may lead to antibodies with a broader recognition of the core tetralin scaffold.
Comparative Cross-Reactivity Data (Hypothetical)
The following tables present hypothetical cross-reactivity data for antibodies raised against our three illustrative haptens. Cross-reactivity is determined using a competitive indirect ELISA and is expressed as the percentage of the antibody's affinity for the target analyte (the specific tetralin derivative used for immunization) relative to its affinity for other structurally related compounds.
The cross-reactivity is calculated using the following formula:
Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100%
Where the IC50 is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coating antigen.
Table 1: Cross-Reactivity Profile of Antibody A (raised against Hapten A)
| Compound | Structure | IC50 (nM) | Cross-Reactivity (%) |
| Tetralin Derivative (Target) | R1=OH, R2=H | 10 | 100 |
| Tetralin | R1=H, R2=H | 500 | 2 |
| 1-Naphthol | Aromatic analog | >10,000 | <0.1 |
| Indane | Smaller ring analog | 800 | 1.25 |
| Decalin | Fully saturated analog | >10,000 | <0.1 |
Table 2: Cross-Reactivity Profile of Antibody B (raised against Hapten B)
| Compound | Structure | IC50 (nM) | Cross-Reactivity (%) |
| Tetralin Derivative (Target) | R1=H, R2=CH3 | 15 | 100 |
| Tetralin | R1=H, R2=H | 80 | 18.75 |
| 1-Naphthol | Aromatic analog | 2000 | 0.75 |
| Indane | Smaller ring analog | >10,000 | <0.1 |
| Decalin | Fully saturated analog | 300 | 5 |
Table 3: Cross-Reactivity Profile of Antibody C (raised against Hapten C)
| Compound | Structure | IC50 (nM) | Cross-Reactivity (%) |
| Tetralin Derivative (Target) | R1=COOH, R2=H | 25 | 100 |
| Tetralin | R1=H, R2=H | 100 | 25 |
| 1-Naphthol | Aromatic analog | 1500 | 1.67 |
| Indane | Smaller ring analog | 400 | 6.25 |
| Decalin | Fully saturated analog | 900 | 2.78 |
Experimental Protocols
The generation of reliable cross-reactivity data is underpinned by robust experimental design. Below are detailed methodologies for the key experiments involved in assessing the specificity of antibodies against tetralin-based haptens.
Hapten Synthesis and Immunogen Preparation
-
Hapten Synthesis: A tetralin derivative is chemically modified to introduce a linker arm with a terminal reactive group (e.g., a carboxylic acid or an amine). The position of the linker attachment is crucial for determining antibody specificity.
-
Activation of Hapten: The terminal reactive group of the hapten is activated to facilitate conjugation to the carrier protein. For a carboxylic acid, this is often achieved using N-hydroxysuccinimide (NHS) and a carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Conjugation to Carrier Protein: The activated hapten is mixed with a solution of the carrier protein (e.g., BSA or KLH) in a suitable buffer. The molar ratio of hapten to carrier protein is optimized to achieve a sufficient hapten density for immunogenicity.
-
Purification and Characterization: The resulting hapten-protein conjugate (immunogen) is purified from unconjugated hapten and reagents by dialysis or size-exclusion chromatography. The conjugation ratio is determined using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy.
Antibody Production and Purification
-
Immunization: Laboratory animals (typically mice or rabbits) are immunized with the hapten-protein conjugate emulsified in an adjuvant (e.g., Freund's adjuvant). A series of injections are administered over several weeks to elicit a strong immune response.
-
Titer Determination: The antibody titer in the serum of the immunized animals is monitored by ELISA to assess the progression of the immune response.
-
Antibody Purification: Polyclonal antibodies are purified from the serum using affinity chromatography with Protein A or Protein G. For monoclonal antibodies, hybridoma technology is employed to generate cell lines that produce a single type of antibody, which is then purified from the cell culture supernatant.
Competitive Indirect ELISA Protocol
-
Coating: A 96-well microtiter plate is coated with a hapten-protein conjugate (coating antigen). To enhance assay sensitivity, a heterologous conjugate (different from the immunogen) is often used.
-
Blocking: Any remaining non-specific binding sites on the plate are blocked using a solution of a non-reactive protein, such as BSA or non-fat dry milk.
-
Competition: A fixed concentration of the antibody is pre-incubated with varying concentrations of the target analyte or potential cross-reactants.
-
Incubation: The antibody-analyte mixture is added to the coated and blocked plate and incubated. During this step, the free antibody (not bound to the analyte in solution) will bind to the coated antigen.
-
Washing: The plate is washed to remove unbound antibodies and analytes.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added to the plate and incubated.
-
Substrate Addition: After another washing step, a chromogenic substrate for the enzyme is added. The enzyme catalyzes a reaction that produces a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
-
Data Analysis: A standard curve is generated by plotting the absorbance against the logarithm of the analyte concentration. The IC50 value is determined from this curve.
Visualizing the Workflow
To further clarify the experimental process and the underlying principles, the following diagrams have been generated using the DOT language.
A Comparative Analysis of the Reactivity of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate Against Other Common Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted reactivity of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate in key ester transformations—hydrolysis, transesterification, and reduction. Due to the limited availability of direct experimental data for this specific compound, this comparison is based on established structure-reactivity principles and is supported by experimental data for structurally related and commonly used esters: methyl benzoate, methyl cyclohexanecarboxylate, and ethyl acetate. This guide aims to offer a predictive framework for researchers designing synthetic routes and anticipating the chemical behavior of this tetralin-based ester.
Executive Summary
The reactivity of an ester is primarily governed by the electronic and steric environment around the carbonyl group. For Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate, the presence of the fused aromatic and alicyclic ring system introduces unique steric and electronic effects compared to simpler esters. It is anticipated that its reactivity will be intermediate between that of a typical aromatic ester (like methyl benzoate) and an aliphatic ester (like methyl cyclohexanecarboxylate). The aromatic portion of the tetralin ring is expected to exert an electron-withdrawing effect, enhancing the electrophilicity of the carbonyl carbon, while the fused, non-planar saturated ring will introduce steric hindrance that may temper this reactivity.
Data Presentation: A Quantitative Comparison of Reference Esters
To establish a baseline for our predictive comparison, the following tables summarize available quantitative data for the hydrolysis, transesterification, and reduction of methyl benzoate, methyl cyclohexanecarboxylate, and ethyl acetate.
Table 1: Alkaline Hydrolysis Rate Constants of Reference Esters
| Ester | Solvent System | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) |
| Ethyl Acetate | Water | 25 | 0.112[1] |
| Methyl Benzoate | 80% Methanol-Water | 25 | Data not explicitly found, but studies indicate it is slower than aliphatic esters. |
| Methyl Cyclohexanecarboxylate | 1:1 Dioxane-Water | 29.4 | Data not explicitly found, but studies on related compounds suggest it is faster than aromatic esters. |
Table 2: Representative Transesterification Data for Reference Esters
| Ester | Reaction | Catalyst | Conditions | Yield |
| Methyl Benzoate | Ethanolysis | Sulfuric Acid | Excess Ethanol, Reflux | Not specified, equilibrium driven.[2] |
| Ethyl Acetate | Methanolysis | Acidic Ion Exchange Resin | Not specified | Not specified. |
| Methyl Cyclohexanecarboxylate | Ethanolysis | Sulfuric Acid | Anhydrous Ethanol, Reflux | Not specified. |
Table 3: Reduction of Reference Esters to Primary Alcohols
| Ester | Reducing Agent | Solvent | Reaction Time | Yield |
| Methyl Benzoate | NaBH₄-THF-Methanol | THF/Methanol | 2-5 hours | 70-92%[3] |
| Ethyl Acetate | LiAlH₄ | Diethyl Ether | Not specified | High |
| Methyl Cyclohexanecarboxylate | LiAlH₄ | Anhydrous THF | 1-4 hours | Not specified, but generally high. |
Predictive Reactivity of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
Based on its structure, the reactivity of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate in the three key reactions is predicted as follows:
-
Hydrolysis: The rate of hydrolysis is expected to be faster than that of methyl benzoate but slower than that of methyl cyclohexanecarboxylate. The electron-withdrawing nature of the aromatic ring will activate the carbonyl group towards nucleophilic attack by hydroxide ions. However, the steric bulk of the tetralin moiety, particularly the ortho-substituted saturated ring, will likely hinder the approach of the nucleophile to a greater extent than the simple phenyl group of methyl benzoate.
-
Transesterification: Similar to hydrolysis, the rate of transesterification is predicted to be intermediate between methyl benzoate and methyl cyclohexanecarboxylate. The electronic activation from the aromatic ring will favor the reaction, while the steric hindrance from the fused ring system will be a retarding factor.
-
Reduction: The reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) is expected to proceed efficiently to the corresponding primary alcohol. The electronic nature of the ester should not significantly inhibit the reaction with such a powerful reagent. Reduction with milder reagents like sodium borohydride may be slower compared to simple aliphatic esters due to the steric hindrance around the carbonyl group.
Experimental Protocols
The following are generalized experimental protocols for the key reactions discussed. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol 1: Alkaline Hydrolysis of an Ester
Materials:
-
Ester (1 equivalent)
-
Methanol or Ethanol
-
Aqueous Sodium Hydroxide (e.g., 2 M, 2-3 equivalents)
-
Hydrochloric Acid (e.g., 1 M) for workup
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the ester in methanol or ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add the aqueous sodium hydroxide solution to the flask.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the alcohol solvent under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 2 with hydrochloric acid.
-
Extract the carboxylic acid product with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
Protocol 2: Acid-Catalyzed Transesterification
Materials:
-
Ester (1 equivalent)
-
Alcohol for transesterification (in large excess, can be used as solvent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a drying tube, dissolve the ester in a large excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.[4]
-
Once the reaction is complete, cool the mixture and carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the excess alcohol under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, wash with brine, dry over anhydrous sulfate, and concentrate to obtain the crude transesterified product.
-
Purify by distillation or column chromatography.
Protocol 3: Reduction of an Ester with Lithium Aluminum Hydride (LiAlH₄)
Safety Note: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
Ester (1 equivalent)
-
Lithium Aluminum Hydride (LiAlH₄) (typically 1-1.5 equivalents)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Anhydrous Sodium Sulfate
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute aqueous HCl for workup.
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add LiAlH₄ and anhydrous diethyl ether or THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the ester in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux if necessary. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water, and then a saturated aqueous solution of Rochelle's salt or dilute HCl.
-
Stir the resulting mixture until two clear layers form.
-
Separate the organic layer, and extract the aqueous layer with additional diethyl ether or THF.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purify the product by distillation or column chromatography.[5]
Visualizations
Logical Workflow for Ester Reactivity Comparison
Caption: Workflow for comparing ester reactivity, emphasizing predictive analysis for the target molecule.
General Mechanism for Base-Catalyzed Ester Hydrolysis
Caption: General mechanism of base-catalyzed ester hydrolysis.
References
Safety Operating Guide
Proper Disposal of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and regulatory compliance. Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate, a combustible liquid, requires specific procedures for its disposal due to its potential health and environmental hazards. This guide provides essential, step-by-step instructions for the proper disposal of this compound.
Hazard Profile and Safety Precautions
Based on data for closely related compounds such as 1,2,3,4-Tetrahydronaphthalene, Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate should be handled as a hazardous substance. It is classified as a combustible liquid that can cause skin and eye irritation. Furthermore, it is suspected of causing cancer and may be fatal if swallowed and enters the airways. The compound is also recognized as being toxic to aquatic life with long-lasting effects.
Before handling, it is crucial to wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a laboratory coat. All handling of this chemical should occur in a well-ventilated area or under a fume hood.
Quantitative Hazard Summary
| Hazard Classification | Category | GHS Hazard Statement |
| Flammable liquids | Category 4 | H227: Combustible liquid |
| Skin irritation | Category 2 | H315: Causes skin irritation |
| Eye irritation | Category 2A | H319: Causes serious eye irritation |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |
| Aspiration hazard | Category 1 | H304: May be fatal if swallowed and enters airways |
| Acute aquatic hazard | Category 2 | H401: Toxic to aquatic life |
| Chronic aquatic hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |
Step-by-Step Disposal Protocol
The primary method for the disposal of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the sink or in regular trash.[1][2]
1. Waste Collection:
-
Designate a specific, properly labeled, and sealed container for the collection of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate waste. The container should be made of a chemically resistant material.
-
The label should clearly state "Hazardous Waste," the chemical name "Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate," and the associated hazard symbols (e.g., flammable, health hazard, environmental hazard).
2. Handling Small Quantities (<50 mL):
-
For minor spills or residual amounts, absorb the liquid onto a non-combustible absorbent material such as vermiculite, sand, or earth.[3]
-
Carefully transfer the contaminated absorbent material into the designated hazardous waste container.
3. Handling Larger Quantities (>50 mL):
-
All quantities of unwanted Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate should be collected in the designated hazardous waste container.
-
Do not mix this waste with other incompatible waste streams. It is generally advisable to collect organic solvent wastes separately from aqueous wastes.[1]
4. Storage of Waste:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[3]
-
Ensure the storage area has appropriate secondary containment to prevent the spread of material in case of a leak.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed and approved waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Disposal Workflow Diagram
Caption: Disposal workflow for Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate.
References
Essential Safety and Logistics for Handling Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate and essential safety protocols, operational guidance, and disposal plans for Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate.
Chemical Identifier:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate | 66193-59-7 | C₁₂H₁₄O₂ | 190.24 g/mol |
Hazard Identification and Personal Protective Equipment
Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:
-
H315: Causes skin irritation [1]
-
H319: Causes serious eye irritation [1]
-
H335: May cause respiratory irritation [1]
To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling this chemical.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[2] Inspect gloves for integrity before each use. |
| Eye Protection | Safety glasses or goggles | Wear chemical safety goggles that provide a complete seal around the eyes. A face shield may be necessary for splash hazards.[2][3] |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect against skin contact.[2] For larger quantities, a chemical-resistant apron may be appropriate. |
| Respiratory Protection | NIOSH-approved respirator (if necessary) | Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator with an appropriate organic vapor cartridge is recommended.[2][4] |
Operational Plan: Safe Handling Workflow
Adherence to a standardized workflow is crucial to minimize exposure and prevent contamination. The following diagram outlines the key steps for the safe handling of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate from receipt to disposal.
Caption: Workflow for the safe handling of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate.
Experimental Protocol: General Handling Procedure
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure that a designated work area, such as a chemical fume hood, is clean and operational. Verify that an eyewash station and safety shower are accessible.[4]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Handling:
-
Post-Handling:
-
After handling, decontaminate all surfaces and equipment.
-
Remove and properly dispose of contaminated PPE.
-
Wash hands and any exposed skin thoroughly with soap and water.[4]
-
Disposal Plan
Proper disposal of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate and its containers is essential to prevent environmental contamination and comply with regulations.
Waste Management Protocol:
| Step | Procedure |
| Waste Segregation | Unused Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate and any materials contaminated with it (e.g., gloves, absorbent pads) should be collected in a designated, labeled, and sealed container.[5] |
| Labeling | The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate". |
| Storage | Store the sealed waste container in a cool, well-ventilated, and designated hazardous waste storage area away from incompatible materials.[4] |
| Disposal | Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[4] Do not dispose of it down the drain or in regular trash. |
First Aid Measures:
-
If on Skin: Immediately wash with plenty of soap and water.[4] If skin irritation occurs, get medical advice/attention.[4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice/attention.[4]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if you feel unwell.[4]
-
If Swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward.[4] Seek immediate medical attention.[7]
References
- 1. Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate | C12H14O2 | CID 15576108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. oxfordlabchem.com [oxfordlabchem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
